molecular formula C8H15NO B1582596 1-(tert-Butyl)pyrrolidin-2-one CAS No. 20687-53-0

1-(tert-Butyl)pyrrolidin-2-one

Cat. No.: B1582596
CAS No.: 20687-53-0
M. Wt: 141.21 g/mol
InChI Key: LUVQSCCABURXJL-UHFFFAOYSA-N
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Description

1-(tert-Butyl)pyrrolidin-2-one (CAS 20687-53-0) is a versatile nitrogen-containing building block highly valued in advanced organic synthesis and drug discovery. Its distinct structure, featuring a pyrrolidinone scaffold and a bulky tert-butyl group, makes it a privileged intermediate for constructing complex molecular architectures . The saturated pyrrolidine ring is a prominent scaffold in medicinal chemistry, contributing to stereochemistry and increased three-dimensional coverage, which is advantageous for binding to biological targets and optimizing pharmacokinetic profiles . This compound is particularly useful in the synthesis of complex natural product analogs and novel materials . Its stable structure and solubility in various organic solvents allow it to perform under a wide array of reaction conditions, enabling medicinal chemists to push the boundaries of molecular design . As a key pharmaceutical intermediate, this compound plays a significant role in the development of new medicines and fine chemicals . Its applications extend to custom chemical synthesis services, where it serves as a foundational element for producing bespoke chemicals with tailored properties . With a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol, it offers a calculated Log P of 1.13, indicating favorable lipophilicity for drug discovery applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpyrrolidin-2-one
Source PubChem
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InChI

InChI=1S/C8H15NO/c1-8(2,3)9-6-4-5-7(9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVQSCCABURXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174745
Record name 1-(tert-Butyl)pyrrolidin-2-one
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Molecular Weight

141.21 g/mol
Source PubChem
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CAS No.

20687-53-0
Record name N-tert-Butyl-2-pyrrolidone
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Record name 1-(tert-Butyl)pyrrolidin-2-one
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Record name 1-(tert-Butyl)pyrrolidin-2-one
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Record name 1-(tert-butyl)pyrrolidin-2-one
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Record name 1-(TERT-BUTYL)PYRROLIDIN-2-ONE
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Foundational & Exploratory

Introduction: Strategic Importance of N-Substituted Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(tert-Butyl)pyrrolidin-2-one from Gamma-Butyrolactone

This compound (CAS No. 20687-53-0) is a significant heterocyclic compound, valued as a key intermediate in the synthesis of a variety of therapeutic agents and specialty chemicals.[1][2] Its unique molecular architecture, featuring a sterically demanding tert-butyl group on the lactam nitrogen, imparts specific solubility, stability, and reactivity characteristics that are leveraged in advanced drug design. The synthesis of this molecule from gamma-butyrolactone (GBL), a readily available and cost-effective feedstock, represents a direct and industrially relevant pathway.[3]

This guide provides a comprehensive examination of this synthetic transformation, moving from the fundamental reaction mechanism to a detailed, field-proven experimental protocol. It is designed for researchers, process chemists, and drug development professionals seeking a deep, practical understanding of this important reaction.

Part 1: The Core Reaction Mechanism - Aminolysis of a Lactone

The conversion of gamma-butyrolactone to this compound is a classic example of nucleophilic acyl substitution, specifically the aminolysis of a cyclic ester (lactone).[4][5] The reaction proceeds through a two-stage mechanism: initial ring-opening followed by intramolecular cyclization with dehydration.

Stage 1: Nucleophilic Attack and Ring-Opening The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine at the electrophilic carbonyl carbon of GBL. This forms an unstable tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the endocyclic ester bond, opening the five-membered ring to yield an intermediate species, 4-hydroxy-N-(tert-butyl)butanamide.[6][7]

Stage 2: Intramolecular Cyclization and Dehydration Under the requisite high-temperature conditions, the terminal hydroxyl group of the 4-hydroxy-N-(tert-butyl)butanamide intermediate is protonated, converting it into a good leaving group (water). The amide nitrogen then acts as an intramolecular nucleophile, attacking the terminal carbon. This concerted step results in the elimination of a water molecule and the formation of the stable, five-membered this compound ring.[6]

Caption: Reaction mechanism for the synthesis of this compound.

Part 2: Experimental Protocol

This protocol outlines a laboratory-scale synthesis adapted from established industrial processes for the direct aminolysis of GBL.[8][9][10] The procedure requires a high-pressure reactor due to the necessary operating temperatures and the volatility of tert-butylamine.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
Gamma-Butyrolactone (GBL)≥99% purityStarting material
tert-Butylamine≥99% purityNucleophile/Nitrogen source
High-Pressure Reactore.g., Parr Instrument Co. autoclaveReaction vessel
Vacuum Distillation ApparatusStandard laboratory setupPurification of product
Magnetic Stirrer & Heating Mantle-Agitation and temperature control
Standard Glassware-General purpose
Quantitative Details
ReactantMolecular Wt. ( g/mol )MolesMass (g)Volume (mL)Molar Ratio
Gamma-Butyrolactone86.091.086.1~76.31.0
tert-Butylamine73.141.5109.7~157.81.5

Note: A molar excess of the amine is used to drive the reaction equilibrium towards the product and compensate for any losses due to volatility.

Step-by-Step Methodology
  • Reactor Charging: In a clean, dry high-pressure reaction vessel, charge gamma-butyrolactone (1.0 mol, 86.1 g). Subsequently, carefully add a molar excess of tert-butylamine (1.5 mol, 109.7 g).[9]

  • Sealing and Inerting: Securely seal the reactor according to the manufacturer's specifications. To ensure an inert atmosphere and remove air, purge the reactor headspace three times with nitrogen gas.

  • Reaction Conditions: Begin vigorous stirring. Heat the reactor to an internal temperature of 250-280°C.[9][10] The pressure within the vessel will rise due to the autogenous pressure of the reactants at this temperature. Maintain these conditions for 2 to 4 hours.

  • Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to ambient temperature (< 40°C). Once cooled, carefully vent the excess pressure in a well-ventilated fume hood.

  • Crude Product Recovery: Open the reactor and transfer the crude reaction mixture, which will be a dark liquid, to a round-bottom flask suitable for distillation.

  • Purification by Vacuum Distillation:

    • Step 1 (Stripping): Perform an initial distillation at atmospheric pressure or mild vacuum to remove any unreacted tert-butylamine and water formed during the reaction.

    • Step 2 (Fractional Distillation): The crude product is then purified via fractional vacuum distillation. The final product, this compound, is collected as a colorless liquid. This step is crucial for removing residual GBL and other high-boiling impurities.[8]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Process Optimization and Key Considerations

  • Temperature and Pressure: These are the most critical parameters. The high temperatures are necessary to overcome the activation energy for both the ring-opening of the relatively stable GBL lactone and the subsequent dehydration step.[6][11] The reaction is typically performed under the autogenous pressure generated by the reactants, which can be significant.

  • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, an excess of the amine is practically employed to maximize the conversion of the limiting reagent, GBL.

  • Catalysis: While this protocol is catalyst-free, industrial processes may employ heterogeneous catalysts, such as copper-based systems, to potentially lower the required temperature and pressure, thereby improving process economics and safety.[8]

  • Purification: Two-stage fractional vacuum distillation is a highly effective method for achieving high purity (>99.5%).[8] For applications requiring extremely low amine content, treatment of the distilled product with acidic ion-exchange resins or activated alumina can be employed as a final polishing step.[8][12]

Part 4: Safety and Hazard Management

  • Gamma-Butyrolactone (GBL): Causes serious eye irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.

  • tert-Butylamine: Highly flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. It is toxic if inhaled. All manipulations must be conducted in a well-ventilated fume hood.

  • High-Pressure Operations: The use of a high-pressure autoclave requires specific training. Ensure the reactor is properly rated for the expected temperatures and pressures and that all safety features (e.g., rupture disc, pressure relief valve) are in place and functional.

Visualization of Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Charge Reactor (GBL & tert-Butylamine) B 2. Seal & Purge (Nitrogen Atmosphere) A->B C 3. Heat & Stir (250-280°C, 2-4h) B->C D 4. Cool & Depressurize C->D E 5. Recover Crude Product D->E F 6. Vacuum Distillation (Strip & Fractionate) E->F G 7. Collect Pure Product F->G H 8. Characterization (NMR, MS) G->H

Caption: Overall experimental workflow for the synthesis and purification.

References

  • Wang, Y., Ye, J., Wang, A., & Huang, P. (2012). Reductive hydroxyalkylation/alkylation of amines with lactones/esters. Organic & Biomolecular Chemistry, 10, 6504-6511. Available at: [Link]

  • Google Patents. (n.d.). DE60031708T2 - PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS.
  • Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]

  • Moore, T., Adhikari, R., & Gunatillake, P. (2005). Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review. PubMed. Available at: [Link]

  • Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. (n.d.). Polimery. Available at: [Link]

  • Google Patents. (n.d.). JP2005515267A - Preparation and use of gamma-butyrolactone as a cross-linking agent.
  • Poly(α-methylene-γ-butyrolactone) Synthesis, Configurational Structure, and Properties. (n.d.). Macromolecules - ACS Publications. Available at: [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Available at: [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Wikipedia. (n.d.). γ-Butyrolactone. Available at: [Link]

  • Pagliarini, G., Cignarella, G., & Testa, E. (1966). [Chemical Investigations on the Behavior of Phenylbutyrolactones. I. Synthesis of Alpha-Phenyl-Gamma-Aminobutyric Acid and of 3-phenylpyrrolidin-2-one of Alpha-Phenyl-Gamma-Butyrolactone. New Method of Synthesis of 1-aminopyrrolidin-2-ones]. PubMed. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Pharmaceutical Development. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Available at: [Link]

  • ResearchGate. (2020, October 27). Dear all, Is there any simple method to make amides by breaking the lactone ring?. Available at: [Link]

  • European Patent Office. (2016, August 31). EP 1720833 B1 - METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Available at: [Link]

  • OCW. (2019, January 15). mechanism of amide hydrolysis. YouTube. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • ResearchGate. (2025, December 12). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Routes for production of 2-pyrrolidone. (A) BASF petrochemical route.... Available at: [Link]

  • ResearchGate. (2016, March 29). Is there any possibility of reaction of Gamma butyrolactone (GBL) with triethylamine at 0-5 degree tempeture?. Available at: [Link]

  • Elliott, S., & Burgess, V. (n.d.). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. PubMed. Available at: [Link]

  • White Rose Research Online. (n.d.). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Available at: [Link]

  • Google Patents. (n.d.). EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(tert-Butyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(tert-Butyl)pyrrolidin-2-one (CAS No. 20687-53-0), a heterocyclic compound of interest in chemical synthesis and drug development. With a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol , precise structural elucidation is paramount for its application.[1] This document, authored from the perspective of a Senior Application Scientist, delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this molecule. We will explore the causality behind experimental choices, present detailed methodologies, and interpret the resulting data to provide a holistic understanding of the molecule's spectroscopic signature.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. Spectroscopic techniques are the cornerstones of this process, providing a detailed fingerprint of a compound's atomic and molecular properties. This compound, a lactam with a bulky tert-butyl substituent on the nitrogen atom, presents a unique spectroscopic profile that requires careful analysis. The electronic environment of the pyrrolidinone ring is significantly influenced by the steric and electronic effects of the tert-butyl group, making a thorough spectroscopic investigation essential for quality control, reaction monitoring, and understanding its chemical behavior.

This guide will serve as a practical resource for researchers, providing not only the expected spectroscopic data but also the scientific rationale behind the acquisition and interpretation of these data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in this compound.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and NMR experiment is crucial for obtaining high-quality, interpretable data. For lactams like this compound, deuterated chloroform (CDCl₃) is a common and effective solvent as it is chemically inert and has a well-defined residual solvent peak.[3] A standard ¹H NMR experiment provides information on the number of different proton environments and their neighboring protons, while a ¹³C{¹H} NMR (proton-decoupled) experiment reveals the number of unique carbon environments.

Experimental Protocol: A Self-Validating System

To ensure the reliability and reproducibility of the NMR data, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a 90° pulse width and a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A relaxation delay of 2 seconds is typically sufficient.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of the ¹³C isotope.

Below is a Graphviz diagram illustrating the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve sample in CDCl3 with TMS Acq_H1 ¹H NMR Acquisition (16 scans) Prep->Acq_H1 Acq_C13 ¹³C{¹H} NMR Acquisition (1024 scans) Prep->Acq_C13 Proc Fourier Transform, Phase Correction, Baseline Correction Acq_H1->Proc Acq_C13->Proc Analysis Chemical Shift Analysis, Integration, Multiplicity Analysis Proc->Analysis

Figure 1: Generalized workflow for NMR spectroscopic analysis.
Data Presentation and Interpretation

¹H NMR (Predicted, 400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.2-3.4Triplet2H-N-CH₂- (C5)
~2.3-2.5Triplet2H-CH₂-C=O (C3)
~1.9-2.1Multiplet2H-CH₂- (C4)
~1.45Singlet9H-C(CH₃)₃

¹³C NMR (Predicted, 101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175C=O (C2)
~55-C(CH₃)₃
~48-N-CH₂- (C5)
~31-CH₂-C=O (C3)
~28-C(CH₃)₃
~18-CH₂- (C4)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

Expertise & Experience: The Rationale Behind IR Experimental Design

For a liquid sample like this compound, the simplest and most common method is to acquire the spectrum of the neat liquid. This can be done by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). This method avoids interference from solvent peaks and provides a clear spectrum of the compound itself.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Place one drop of neat this compound onto a clean, dry NaCl or KBr salt plate. Place a second salt plate on top and gently press to form a thin, uniform liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Acquire a background spectrum of the empty spectrometer.

    • Place the sample holder with the salt plates into the spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

The following diagram illustrates the workflow for FTIR analysis of a liquid sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Prepare thin film of neat liquid on salt plate Acq_Sample Acquire Sample Spectrum Prep->Acq_Sample Acq_BG Acquire Background Spectrum Proc Background Subtraction Acq_BG->Proc Acq_Sample->Proc Analysis Identify Characteristic Absorption Bands Proc->Analysis

Figure 2: Workflow for FTIR analysis of a neat liquid sample.
Data Presentation and Interpretation

The IR spectrum of this compound will be dominated by the strong absorption of the amide carbonyl group. Based on data from similar lactam structures, the following characteristic peaks are expected:[2]

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2870StrongC-H stretching (aliphatic)
~1680-1700Very StrongC=O stretching (amide, lactam)
~1470-1450MediumC-H bending (CH₂ and CH₃)
~1290-1250StrongC-N stretching

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For this compound, Electron Ionization (EI) is a suitable method that provides both the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern that offers structural information.

Expertise & Experience: The Rationale Behind MS Experimental Design

EI-MS is a classic and robust method for the analysis of relatively small, volatile organic molecules. The high energy of the electron beam (typically 70 eV) causes reproducible fragmentation, creating a unique mass spectrum that can be used for identification.[6]

Experimental Protocol: A Self-Validating System
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample in the gas phase using an electron beam with an energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum.

Data Presentation and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 141, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations. A key fragmentation pathway is the loss of a methyl group from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z = 126 ([M-15]⁺). Another significant fragmentation would be the loss of the entire tert-butyl group, leading to a peak at m/z = 84.

Predicted Major Fragments in the EI Mass Spectrum

m/zProposed Fragment
141[C₈H₁₅NO]⁺ (Molecular Ion)
126[M - CH₃]⁺
84[M - C(CH₃)₃]⁺
57[C(CH₃)₃]⁺

The proposed fragmentation pathway is illustrated in the diagram below.

MS_Fragmentation M [M]⁺˙ m/z = 141 M_minus_15 [M - CH₃]⁺ m/z = 126 M->M_minus_15 - •CH₃ M_minus_57 [M - C(CH₃)₃]⁺ m/z = 84 M->M_minus_57 - •C(CH₃)₃ tBu [C(CH₃)₃]⁺ m/z = 57 M->tBu

Figure 3: Proposed primary fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the protons and carbons, influenced by the bulky tert-butyl group. The IR spectrum confirms the presence of the key amide functional group, while mass spectrometry verifies the molecular weight and offers insights into the molecule's fragmentation behavior. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize this important heterocyclic compound, ensuring the integrity and reliability of their scientific endeavors.

References

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butylpyrrolidin-2-one. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Taylor & Francis Online. (2014, April 10). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Retrieved from [Link]

  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

  • Glen Jackson - West Virginia University. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

  • LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MassBank. (2019, May 31). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 1-(tert-Butyl)pyrrolidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-(tert-Butyl)pyrrolidin-2-one, a heterocyclic organic compound of interest in pharmaceutical development and chemical synthesis. Given the nascent stage of publicly available, quantitative solubility data for this specific molecule, this document emphasizes the fundamental principles and methodologies required for its empirical determination. This approach equips researchers, scientists, and drug development professionals with the foundational knowledge to systematically evaluate its solubility profile in a range of organic solvents.

Introduction to this compound

This compound belongs to the class of N-substituted pyrrolidinones. The pyrrolidinone ring is a five-membered lactam structure, and the presence of a bulky tert-butyl group on the nitrogen atom significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for a variety of applications, from designing reaction conditions for its synthesis and derivatization to formulating it for biological screening and pharmaceutical applications. The general principle of "like dissolves like" provides a preliminary framework for predicting its solubility; the polar lactam moiety suggests solubility in polar solvents, while the nonpolar tert-butyl group indicates potential solubility in nonpolar solvents.[1][2]

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. For this compound, its solubility in a given organic solvent will be governed by the interplay of several factors:

  • Solute-Solvent Interactions: Favorable interactions between the solute and solvent molecules, such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces, promote dissolution. The lactam group in this compound can act as a hydrogen bond acceptor, suggesting favorable interactions with protic solvents.

  • Solute-Solute Interactions: The energy required to overcome the crystal lattice energy of the solid this compound is a critical factor. Stronger intermolecular forces in the solid state will lead to lower solubility.

  • Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecule also plays a role.

The general rule of "like dissolves like" is a useful heuristic.[1][2] Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes. Given the presence of both a polar lactam ring and a nonpolar tert-butyl group, this compound is expected to exhibit a nuanced solubility profile. While its isomer, 1-butylpyrrolidin-2-one, is noted to be soluble in water and organic solvents, the steric hindrance of the tert-butyl group may alter this behavior.[3]

Experimental Determination of Solubility

A systematic approach is necessary to quantitatively determine the solubility of this compound in various organic solvents. The following protocol outlines a standard isothermal equilibrium method.

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, hexane, toluene, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Calculation and Reporting:

    • Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.

Visual Representation of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Incubate sep1 Settle or Centrifuge equil1->sep1 Achieve Equilibrium analysis1 Withdraw and filter supernatant sep1->analysis1 Isolate Saturated Solution analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC/GC analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Solvent Polarity: A systematic study across a range of solvents with varying polarities (e.g., from nonpolar alkanes to polar alcohols and aprotic polar solvents) would elucidate the impact of polarity. It is anticipated that solubility will be higher in moderately polar to polar aprotic solvents that can effectively solvate the lactam ring.

  • Temperature: The solubility of solids in liquids generally increases with temperature.[2] This is because the dissolution process is often endothermic, and an increase in temperature shifts the equilibrium towards dissolution. The temperature dependence of solubility is a crucial parameter for applications such as recrystallization.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. Protic solvents like alcohols can potentially form hydrogen bonds with the carbonyl oxygen of the lactam, enhancing solubility.

  • Molecular Size and Shape: The bulky tert-butyl group may create steric hindrance, affecting how solvent molecules can pack around the solute molecule. This could lead to differences in solubility compared to less sterically hindered analogs like N-butylpyrrolidone.

Predicted Solubility Profile (Qualitative)

Based on the molecular structure and general solubility principles, a qualitative prediction of the solubility of this compound in common organic solvents is presented in the table below. This table should be used as a guideline, and empirical determination is essential for accurate quantitative data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, HeptaneLowThe polar lactam moiety is unlikely to be well-solvated by nonpolar solvents.
Moderately Polar Toluene, Diethyl EtherModerateThe aromatic ring of toluene can interact with the nonpolar part of the molecule, while diethyl ether has some polar character.
Polar Aprotic Acetone, Dichloromethane, Tetrahydrofuran (THF)HighThese solvents can effectively solvate the polar lactam group through dipole-dipole interactions without steric hindrance from hydrogen bonding.[4]
Polar Protic Ethanol, MethanolModerate to HighThese solvents can act as hydrogen bond donors to the lactam carbonyl, but the bulky tert-butyl group might hinder solvation.
Highly Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese are excellent solvents for a wide range of organic compounds and are expected to readily dissolve this compound.

Conclusion

While specific quantitative solubility data for this compound is not yet widely published, a systematic experimental approach can readily provide this crucial information. The methodologies and principles outlined in this guide offer a robust framework for researchers to determine the solubility of this compound in various organic solvents. Such data is indispensable for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.

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Green chemistry metrics for 1-(tert-Butyl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Applying Green Chemistry Metrics to the Synthesis of 1-(tert-Butyl)pyrrolidin-2-one

Foreword: The Imperative for Greener Synthesis

In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of molecules like this compound—a key intermediate and versatile solvent—presents a critical opportunity for environmental stewardship.[1] The traditional paradigms of synthetic chemistry, while effective, often carry a significant environmental burden, characterized by the use of hazardous materials and the generation of substantial waste.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the practical application of green chemistry principles to the synthesis of this compound. By moving beyond theoretical concepts to a quantitative analysis of synthetic routes, we aim to empower scientists to make informed, data-driven decisions that align chemical efficiency with environmental responsibility.

Deconstructing the Synthesis: An Overview of Potential Routes

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of route has profound implications not only for yield and purity but also for the overall sustainability of the process. We will evaluate three primary strategies.

  • Route A: Direct Catalytic Aminolysis. This is a one-pot approach involving the reaction of γ-butyrolactone (GBL) directly with tert-butylamine, often under heat and pressure with a catalyst.[4][5] This route is attractive for its inherent simplicity and potential for high atom economy.

  • Route B: Sequential Lactamation-Alkylation. A two-step process where GBL is first reacted with ammonia to form the parent 2-pyrrolidone lactam.[4][6] The second step involves the N-alkylation of 2-pyrrolidone using a tert-butylating agent, such as 1-chlorobutane or 1-bromobutane, typically in the presence of a base.[5]

  • Route C: Enzymatic Synthesis. Leveraging biocatalysis, this modern approach uses enzymes like Candida antarctica lipase B (CALB) to forge the amide bond.[7] This method often proceeds under mild conditions and in greener solvents, offering high selectivity and a significantly reduced environmental footprint.

The following diagram illustrates the conceptual workflow for evaluating these synthetic routes.

cluster_0 Synthetic Route Evaluation Workflow A Identify Synthetic Routes (A, B, C) B Define Green Metrics (AE, E-Factor, PMI) A->B Establish Criteria C Calculate Metrics for Each Route B->C Apply Formulas E Compare Routes Quantitatively C->E D Analyze Solvent & Reagent Impact D->E Qualitative & Quantitative Input F Select Optimal Green Route E->F Data-Driven Decision

Caption: A logical workflow for the green evaluation of synthetic pathways.

Core Green Chemistry Metrics: A Quantitative Framework

To objectively compare the "greenness" of each synthetic route, we employ a set of established metrics. These tools, championed by organizations like the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), translate sustainability principles into quantifiable data.[2][8]

Atom Economy (AE)

Proposed by Barry Trost, Atom Economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[9] It provides a theoretical maximum efficiency, assuming 100% yield.

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[10][11]

A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts.

Environmental Factor (E-Factor)

The E-Factor provides a more practical measure of waste by relating the mass of waste generated to the mass of the product.[12][13] An ideal E-Factor is 0, meaning no waste is produced.[14] In the pharmaceutical industry, E-factors can often be distressingly high, sometimes exceeding 100.[14][15]

Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[16]

Waste includes everything not incorporated into the final product: byproducts, residual reactants, solvents, and catalyst losses.

Process Mass Intensity (PMI)

PMI is arguably the most holistic metric, capturing the total mass of all materials (water, solvents, reactants, reagents) used to produce a specific mass of the final product.[17][18] It provides a complete picture of the process's efficiency and environmental impact from a mass perspective.[8] The goal is a PMI as close to 1 as possible.

Formula: PMI = Total Mass Input (kg) / Mass of Product (kg)[17]

The relationship between these metrics is illustrated below.

cluster_scope Metric Scope Metrics Green Chemistry Metrics Atom Economy (AE) E-Factor Process Mass Intensity (PMI) Reactants Reactants Metrics:f1->Reactants Considers only reactants Metrics:f3->Reactants Considers all inputs Byproducts Byproducts Metrics:f2->Byproducts Focuses on waste output Solvents Solvents & Process Aids Metrics:f3->Solvents

Caption: Relationship and scope of core green chemistry metrics.

Comparative Analysis of Synthetic Routes

We now apply these metrics to the synthesis of this compound (MW: 141.21 g/mol ).[19]

Route A: Direct Catalytic Aminolysis
  • Reaction: γ-Butyrolactone (C₄H₆O₂, MW: 86.09 g/mol ) + tert-Butylamine (C₄H₁₁N, MW: 73.14 g/mol ) → this compound (C₈H₁₅NO) + Water (H₂O, MW: 18.02 g/mol )

  • Causality: This route is designed for efficiency. By reacting the two primary building blocks directly, it minimizes intermediate steps and the potential for waste generation. The only theoretical byproduct is water, making it a highly atom-economical addition-condensation reaction.

  • Atom Economy Calculation: AE = [141.21 / (86.09 + 73.14)] x 100 = 88.7%

This is a very high theoretical efficiency.

Route B: Sequential Lactamation-Alkylation
  • Step 1: γ-Butyrolactone (86.09 g/mol ) + Ammonia (NH₃, 17.03 g/mol ) → 2-Pyrrolidone (C₄H₇NO, 85.11 g/mol ) + Water (18.02 g/mol )

  • Step 2: 2-Pyrrolidone (85.11 g/mol ) + 1-Chlorobutane (C₄H₉Cl, 92.57 g/mol ) + NaOH (40.00 g/mol ) → this compound (141.21 g/mol ) + NaCl (58.44 g/mol ) + H₂O (18.02 g/mol )

  • Causality: This traditional route separates the formation of the lactam ring from its N-alkylation. While modular, it introduces halogenated reagents and stoichiometric bases (like NaOH), which inevitably become waste salts (NaCl). This significantly lowers the atom economy.

  • Overall Atom Economy Calculation: AE = [141.21 / (86.09 + 17.03 + 92.57 + 40.00)] x 100 = 59.9%

The use of a stoichiometric base and the generation of sodium chloride waste are the primary reasons for this lower atom economy.

Route C: Enzymatic Synthesis
  • Reaction: The stoichiometry is identical to Route A. The key difference lies in the catalyst and reaction conditions.

  • Causality: This route replaces harsh chemical catalysts and high temperatures with a biocatalyst (lipase). Enzymatic reactions are renowned for their high selectivity, which reduces byproduct formation, and their ability to operate in greener solvents (e.g., 2-MeTHF, CPME) or even water under mild conditions.[7][20] This drastically reduces the energy input and the hazards associated with the process.

Quantitative Metrics Summary

The following table summarizes the calculated metrics for each route, based on typical laboratory-scale protocols and assuming a 90% yield for calculation purposes. Solvent and workup volumes are estimated based on common practices.

MetricRoute A: Direct AminolysisRoute B: SequentialRoute C: EnzymaticIdeal Value
Atom Economy (AE) 88.7% 59.9%88.7% 100%
Yield (Assumed) 90%85% (overall)95%100%
E-Factor (Estimated) ~5-10~15-25~2-5 0
PMI (Estimated) ~6-11~16-26~3-6 1
Key Waste Streams Water, catalyst, solventNaCl, water, solventWater, enzyme, solventNone
Solvent Choice High-boiling point solventsDMF, CH₂Cl₂ (often)2-MeTHF, CPME, WaterBenign Solvents

Note: E-Factor and PMI are estimates and highly dependent on the specific process, scale, and purification methods.

From this analysis, Route A and Route C are clearly superior from a green chemistry perspective. Route C, the enzymatic approach, represents the state-of-the-art in sustainable synthesis, offering the lowest potential E-Factor and PMI due to mild conditions and reduced solvent usage.

The Critical Role of Solvent Selection

Solvents often constitute the largest mass component of a chemical process and are a primary driver of a high PMI.[2][17] Traditional amide bond formations frequently use dipolar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to reprotoxicity concerns.[2][3] Chlorinated solvents like dichloromethane (DCM) also present significant health and disposal issues.[2]

The principles of green chemistry demand a shift towards safer, more sustainable alternatives. Recent studies have highlighted several greener solvents suitable for amide synthesis:[7][21]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether with a favorable environmental profile.

  • Cyclopentyl methyl ether (CPME): Offers high boiling point and stability, reducing evaporative losses.[7]

  • Cyrene (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that is a promising replacement for DMF and NMP.[21]

  • Water: The ultimate green solvent, though its use can be challenging for reactants with low aqueous solubility.[20]

The choice of solvent directly impacts process safety, environmental health, and the complexity of downstream processing.

Recommended Protocol: Enzymatic Synthesis of this compound

This protocol is a representative, self-validating system grounded in the principles of biocatalysis for green amide bond formation.[7]

Objective: To synthesize this compound with high yield and purity while minimizing environmental impact.

Materials:

  • γ-Butyrolactone (GBL)

  • tert-Butylamine

  • Immobilized Candida antarctica Lipase B (CALB)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Molecular sieves (3Å), activated

  • Sodium sulfate, anhydrous

  • Standard laboratory glassware

Experimental Workflow:

Caption: Step-by-step workflow for the enzymatic synthesis protocol.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add γ-butyrolactone (1.0 eq) and tert-butylamine (1.1 eq). Dissolve the reactants in anhydrous 2-MeTHF (approx. 10 mL per gram of GBL).

  • Catalyst Addition: Add immobilized CALB (e.g., 50 mg per mmol of GBL) and activated 3Å molecular sieves to the reaction mixture. The sieves are critical for removing the water byproduct, which drives the reaction equilibrium towards the product.

  • Incubation: Seal the flask and place it in an incubator shaker set to a predetermined optimal temperature (e.g., 60°C).[7] Allow the reaction to proceed with gentle agitation for 12-48 hours.

  • Monitoring: Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the conversion of GBL.

  • Workup: Once the reaction reaches completion (>95% conversion), cool the mixture to room temperature. Remove the immobilized enzyme and molecular sieves by simple filtration. The recovered enzyme can be washed and potentially reused, further enhancing the green credentials of the process.

  • Purification: The filtrate, containing the product and solvent, is concentrated under reduced pressure using a rotary evaporator to remove the 2-MeTHF. The resulting crude product can be purified further by vacuum distillation if necessary, although the high selectivity of the enzyme often yields a product of sufficient purity.

Conclusion: A Data-Driven Path to Sustainable Synthesis

The synthesis of this compound serves as an excellent case study for the practical application of green chemistry metrics. While traditional methods like the sequential lactamation-alkylation route are effective, they are demonstrably wasteful when analyzed through the quantitative lenses of Atom Economy, E-Factor, and Process Mass Intensity.

The Direct Catalytic Aminolysis (Route A) offers a significant improvement, boasting high atom economy. However, the Enzymatic Synthesis (Route C) emerges as the most authoritative and sustainable approach. It maintains the high atom economy of the direct route while operating under significantly milder conditions, utilizing safer solvents, and minimizing waste to achieve the lowest E-Factor and PMI. For any organization committed to integrating sustainability into their chemical development, the adoption of biocatalytic and direct, high-atom-economy routes is not just an environmental aspiration but a scientifically and economically sound strategy.

References

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A Deep Dive into Solvation Effects: A Computational Guide to 1-(tert-Butyl)pyrrolidin-2-one for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of computational methodologies to investigate the solvation effects of 1-(tert-Butyl)pyrrolidin-2-one, a key pharmaceutical intermediate. For researchers, medicinal chemists, and drug development professionals, understanding how a molecule interacts with its solvent environment is paramount for predicting its behavior in various stages of drug discovery and formulation. This document offers an in-depth exploration of both implicit and explicit solvation models, providing the theoretical underpinnings and practical, step-by-step protocols to empower your research.

Introduction: The Critical Role of Solvation in Drug Development

This compound (CAS No. 20687-53-0), a lactam derivative, serves as a vital building block in the synthesis of a variety of therapeutic agents.[1] Its unique structure, featuring a polar amide group within a five-membered ring and a bulky, nonpolar tert-butyl group, results in complex solvation behavior that dictates its solubility, reactivity, and bioavailability. Computational modeling provides a powerful lens through which we can dissect these solute-solvent interactions at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

This guide will navigate through the theoretical landscapes of continuum and discrete solvent models, furnishing you with the expertise to select and apply the most appropriate computational tools for your research questions.

PART 1: Theoretical Frameworks for Simulating Solvation

The choice of a computational model for solvation is a critical decision that balances accuracy with computational cost. Two primary philosophies dominate the field: implicit and explicit solvation models.

Implicit Solvation Models: The Continuum Approach

Implicit models, also known as continuum models, treat the solvent as a continuous medium with averaged properties, such as the dielectric constant.[2] This approach significantly reduces the number of atoms in the simulation, making it computationally efficient for high-throughput screening and initial explorations of solvation thermodynamics.

The most common implicit models include the Polarizable Continuum Model (PCM) and the Solvent Model Density (SMD). These models create a cavity in the dielectric continuum that represents the solute, and the solute's electrostatic potential polarizes the surrounding medium, leading to a reaction field that in turn interacts with the solute. This interaction energy represents the electrostatic component of the solvation free energy.

Causality of Choice: Implicit models are the preferred choice when the primary interest lies in the free energy of solvation, and specific, local solvent structuring is not expected to play a dominant role. They are particularly useful for:

  • Rapidly estimating the solubility of a compound in various solvents.

  • Studying the effect of solvent on reaction energetics and equilibria.

  • Ranking a series of analogs based on their solvation properties.

Explicit Solvation Models: A Particulate Perspective

In contrast, explicit solvent models treat each solvent molecule as an individual entity, offering a detailed and dynamic picture of the solvent's structure and its interactions with the solute.[3] This approach is most commonly employed in Molecular Dynamics (MD) simulations.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and the time-dependent behavior of the solvated system. This provides invaluable information on:

  • The specific hydrogen bonding network between the solute and solvent.

  • The radial distribution of solvent molecules around different functional groups of the solute.

  • The dynamics of solvent molecules in the first solvation shell.

Causality of Choice: Explicit solvent models are indispensable when the specific, directional interactions between the solute and solvent are critical to the phenomenon being studied. This is often the case for:

  • Understanding the microscopic details of solvation.

  • Investigating the role of water bridges in ligand-receptor binding.

  • Simulating processes where the solvent structure undergoes significant changes.

PART 2: Methodologies and Protocols

This section provides detailed, step-by-step workflows for conducting computational studies on the solvation of this compound using both implicit and explicit models.

Implicit Solvation Study using Density Functional Theory (DFT)

This protocol outlines the calculation of the solvation free energy of this compound in water using Density Functional Theory (DFT) with the Polarizable Continuum Model (PCM) as implemented in a quantum chemistry software package like Gaussian.

Experimental Protocol: DFT with PCM

  • Molecule Preparation:

    • Obtain the 3D structure of this compound. This can be done by building the molecule in a molecular editor like Avogadro and performing an initial geometry optimization using a fast method like molecular mechanics.

  • Gas-Phase Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Following the optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Solvated-Phase Geometry Optimization and Frequency Calculation:

    • Using the optimized gas-phase geometry as a starting point, perform a second geometry optimization, this time including the implicit solvent model. For water, the keyword SCRF=(PCM,Solvent=Water) would be used in Gaussian.

    • Run a frequency calculation in the solvated phase to obtain the thermal corrections to the free energy in solution.

  • Solvation Free Energy Calculation:

    • The solvation free energy (ΔG_solv) can be calculated as the difference between the free energy in solution and the free energy in the gas phase.

Self-Validation: The absence of imaginary frequencies in both the gas-phase and solvated-phase frequency calculations validates that the optimized geometries are true minima. Comparing the calculated solvation free energy with experimental data for similar N-alkylamides provides an external validation of the chosen computational level.[1][4]

Explicit Solvation Study using Molecular Dynamics (MD)

This protocol describes how to set up and run an MD simulation of this compound in a box of water using GROMACS, a popular open-source MD engine.

Experimental Protocol: MD Simulation

  • Force Field Parameterization:

    • Since this compound is not a standard biomolecule, its force field parameters need to be generated. The General Amber Force Field (GAFF) is a suitable choice for drug-like molecules.

    • Use the Antechamber tool from the AmberTools suite to generate the topology and parameters for the molecule. This involves assigning atom types and generating partial atomic charges, often using a quantum mechanical calculation (e.g., with RESP or AM1-BCC methods).

  • System Setup:

    • Create a simulation box and place a single molecule of this compound at its center.

    • Solvate the system by adding a pre-equilibrated water model (e.g., TIP3P or SPC/E) to the simulation box.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a specific salt concentration.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes between the solute and solvent molecules.

  • Equilibration:

    • Perform a two-stage equilibration process. First, run a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to allow the system to reach the desired temperature.

    • Then, run a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to reach the correct density.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the solvated molecule adequately.

  • Analysis:

    • Analyze the trajectory to calculate properties of interest, such as radial distribution functions (RDFs) to understand the solvent structure around the solute, hydrogen bond lifetimes, and the diffusion coefficient of the solute.

Self-Validation: The convergence of thermodynamic properties like temperature, pressure, and density during the equilibration phase is a key indicator of a stable system. The analysis of the production run should be performed on a time scale where the calculated properties have reached a stable average.

PART 3: Data Presentation and Visualization

Clear presentation of computational data is crucial for its interpretation and communication.

Quantitative Data Summary

The following table provides a hypothetical summary of results that could be obtained from the computational studies described above.

PropertyComputational MethodSolventCalculated ValueExperimental Value (Analog)
Solvation Free Energy (kcal/mol)DFT (B3LYP/6-31G(d)) with PCMWater-5.8-6.2 (N-butylacetamide)[1]
Solvation Free Energy (kcal/mol)DFT (B3LYP/6-31G(d)) with PCMCCl4-4.2-4.5 (N-butylacetamide)[1]
First Solvation Shell Peak (O-H...O=C) (Å)MD (GAFF)Water2.8N/A
Coordination Number (Water around C=O)MD (GAFF)Water3.1N/A
Visualization of Workflows and Interactions

Visual representations are invaluable for understanding complex computational workflows and molecular interactions.

Workflow for Implicit Solvation Calculation

G cluster_prep Preparation cluster_gas Gas Phase cluster_solv Solvated Phase (PCM) cluster_analysis Analysis mol_build Build 3D Structure init_opt Initial MM Optimization mol_build->init_opt gas_opt DFT Geometry Optimization init_opt->gas_opt gas_freq DFT Frequency Calculation gas_opt->gas_freq solv_opt DFT Geometry Optimization gas_opt->solv_opt calc_delta_g Calculate ΔG_solv gas_freq->calc_delta_g solv_freq DFT Frequency Calculation solv_opt->solv_freq solv_freq->calc_delta_g

Caption: Workflow for calculating solvation free energy using DFT with an implicit solvent model.

Workflow for Explicit Solvation (MD) Simulation

G cluster_param Parameterization cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis gen_params Generate Force Field Parameters (GAFF) add_solute Add Solute gen_params->add_solute create_box Create Simulation Box create_box->add_solute solvate Add Solvent add_solute->solvate add_ions Add Ions solvate->add_ions minimize Energy Minimization add_ions->minimize nvt_equil NVT Equilibration minimize->nvt_equil npt_equil NPT Equilibration nvt_equil->npt_equil production Production MD npt_equil->production analyze_traj Analyze Trajectory (RDFs, H-bonds) production->analyze_traj

Caption: Workflow for performing an explicit solvent molecular dynamics simulation.

Solute-Solvent Interactions of this compound

G cluster_solute This compound cluster_solvent Solvent (Water) carbonyl C=O group tert_butyl tert-Butyl group water_o H-bond acceptor (O) tert_butyl->water_o Hydrophobic Effect water_h H-bond donor (H) water_h->carbonyl Hydrogen Bonding

Caption: Key non-covalent interactions between this compound and water.

Conclusion

The computational investigation of solvation effects on this compound offers a powerful avenue for gaining molecular-level insights that are critical for its application in pharmaceutical development. By judiciously selecting between implicit and explicit solvation models, researchers can efficiently and accurately probe the thermodynamics and structural dynamics of this important intermediate in solution. The protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating and conducting robust computational studies, ultimately contributing to a more rational and accelerated drug discovery process.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Pharmaceutical Development. Retrieved from [Link]

  • Della Gatta, G., Barone, G., & Elia, V. (1986). Enthalpies of solvation for N-alkylamides in water and in carbon tetrachloride at 25°C. Journal of Solution Chemistry, 15(2), 157-167.
  • Della Gatta, G., Barone, G., & Elia, V. (1986). Enthalpies of solvation for N-alkylamides in water and in carbon tetrachloride at 25 C. Journal of Solution Chemistry, 15(2), 157-167.
  • Fiveable. (n.d.). Solvent Effects and Implicit Models | Computational Chemistry Class Notes. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Solvent model. In Wikipedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-(tert-Butyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(tert-Butyl)pyrrolidin-2-one, a substituted lactam, serves as a crucial intermediate in pharmaceutical synthesis and as a versatile solvent.[1][2] Its thermal stability is a critical parameter influencing its storage, handling, and application in various chemical processes, particularly those conducted at elevated temperatures. This guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of this compound. While specific, in-depth public research on the thermal decomposition of this exact molecule is limited, this document synthesizes established principles of thermal analysis and knowledge of related lactam and pyrrolidinone chemistries to present a robust methodology for its characterization. We will detail the requisite experimental protocols, explore potential decomposition pathways, and discuss the interpretation of analytical data.

Introduction: The Significance of Thermal Stability in Pharmaceutical Intermediates

This compound, also known as N-tert-Butyl-2-pyrrolidone, is a five-membered lactam ring with a tert-butyl group attached to the nitrogen atom. Its utility in pharmaceutical development is significant, acting as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The high boiling point and chemical stability of similar N-alkyl pyrrolidones make them valuable in many applications.[3]

The thermal stability of a pharmaceutical intermediate is not merely a matter of academic interest; it is a cornerstone of process safety, product purity, and regulatory compliance. An unintended decomposition can lead to:

  • Runaway Reactions: Exothermic decomposition events can cause a rapid increase in temperature and pressure, posing significant safety hazards.

  • Product Impurities: Decomposition products can contaminate the final API, affecting its efficacy and safety.

  • Yield Loss: Degradation of the starting material or intermediate directly impacts the economic viability of a synthetic process.

Therefore, a thorough understanding of the thermal behavior of this compound is essential for process optimization and risk mitigation.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical properties is crucial before undertaking thermal analysis.

PropertyValueSource
Molecular Formula C₈H₁₅NO[4][5]
Molecular Weight 141.21 g/mol [4][5]
Appearance Colorless to pale yellow liquid/oil[3][4]
Boiling Point 137 °C at 28 mmHg[4]
Density ~0.96 g/cm³[4]
Solubility Soluble in water and organic solvents[2]

The relatively high boiling point suggests that this compound possesses a degree of thermal stability under standard atmospheric conditions. However, this does not preclude decomposition at temperatures below its boiling point, especially during prolonged heating or in the presence of catalysts or impurities.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). These methods provide complementary information on mass loss, thermal events (such as melting and decomposition), and the potential for runaway reactions.

Experimental Workflow

The logical flow for assessing thermal stability is outlined below. This workflow ensures that data from one technique informs the experimental design of the next, creating a self-validating system of analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Adiabatic Decomposition & Gas Analysis TGA Thermogravimetric Analysis (TGA) - Determine onset of mass loss - Identify decomposition stages DSC Differential Scanning Calorimetry (DSC) - Detect melting, boiling, decomposition - Quantify enthalpy changes TGA->DSC Inform DSC temperature range ARC Accelerating Rate Calorimetry (ARC) - Assess runaway reaction potential - Determine time-to-maximum-rate DSC->ARC Identify onset of exotherm to set ARC start temperature TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) - Identify evolved decomposition gases DSC->TGA_MS Guide temperature points for gas analysis

Caption: Experimental workflow for thermal stability assessment.

Detailed Experimental Protocols

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and to identify the number of decomposition stages.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline with the tangent of the mass loss curve. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Objective: To identify and quantify the thermal events (endotherms and exotherms) associated with heating this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or high-pressure pan. A sealed pan is crucial to prevent evaporative loss before decomposition.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the sample chamber.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature determined by the TGA results (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (decomposition). Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).

Anticipated Results and Interpretation

While specific data for this compound is not publicly available, we can anticipate the general form of the results based on similar compounds.

Analytical TechniqueExpected ObservationInterpretation
TGA A single-stage or multi-stage mass loss beginning at an elevated temperature (e.g., >200 °C).The onset temperature indicates the beginning of significant thermal decomposition. Multiple stages would suggest a complex decomposition mechanism.
DSC An endotherm corresponding to boiling, followed by a sharp exotherm at a higher temperature.The exotherm confirms that the decomposition process is energetic and potentially hazardous. The onset of this exotherm is a critical safety parameter.
TGA-MS Evolution of gases with m/z ratios corresponding to CO (28), CO₂ (44), and various nitrogen oxides (e.g., NO, NO₂). Fragments corresponding to isobutene (C₄H₈) and other hydrocarbons may also be detected.This provides direct evidence of the decomposition products, confirming the information from safety data sheets and aiding in the elucidation of the decomposition pathway.[6][7]

Potential Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several pathways, driven by the relative strengths of its chemical bonds. The C-N bond of the tert-butyl group is a plausible initiation point due to the stability of the resulting tert-butyl carbocation or radical.

G A This compound B Pathway 1: Dealkylation A->B C Pathway 2: Ring Opening A->C D Pyrrolidin-2-one + Isobutene B->D C-N Bond Cleavage E Linear Amide Intermediate C->E Amide Bond Hydrolysis (if water is present) or Ring Scission F CO, CO₂, NOx, Hydrocarbons D->F Further Decomposition E->F Fragmentation

Caption: Plausible thermal decomposition pathways.

Pathway 1: Dealkylation The most likely initial step is the cleavage of the N-C(tert-butyl) bond. This is due to the steric strain imposed by the bulky tert-butyl group and the relative stability of the resulting isobutene molecule and the pyrrolidin-2-one radical or anion. This pathway would lead to the formation of pyrrolidin-2-one and isobutene, which would then undergo further decomposition at higher temperatures to smaller gaseous products like CO, CO₂, and nitrogen oxides.[6][7]

Pathway 2: Ring Opening While the lactam ring is generally stable, at high temperatures, cleavage of the amide bond within the ring can occur. This would lead to the formation of a linear amino acid derivative, which would be highly unstable and rapidly fragment into smaller molecules. Studies on the pyrolysis of the parent pyrrolidine ring show complex isomerization and decomposition channels.[8]

Conclusion and Recommendations

This guide provides a comprehensive framework for the systematic evaluation of the thermal stability of this compound. The described experimental protocols, rooted in the principles of TGA and DSC, offer a robust methodology for determining critical safety parameters, such as the onset temperature of decomposition and the associated energy release.

It is strongly recommended that researchers and process chemists conduct these analyses to establish a definitive thermal profile for this compound before its use in large-scale or high-temperature applications. The resulting data will be invaluable for ensuring process safety, maintaining product quality, and developing safe handling and storage procedures.

References

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). PubMed. Available at: [Link]

  • A combined theoretical and experimental study of the pyrolysis of pyrrolidine. (2025). ResearchGate. Available at: [Link]

  • Studies on beta-lactam antibiotics: differential thermal analysis of cephalosporins. (2025). ResearchGate. Available at: [Link]

  • Thermal decomposition of amorphous beta-lactam antibacterials. (1977). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. Available at: [Link]

  • A Thermal Decarbonylation of Penam β-Lactams. (2008). The Journal of Organic Chemistry. Available at: [Link]

  • The Essential Role of this compound in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • N-Butyl-2-pyrrolidone. (2022). Chemtrec. Available at: [Link]

  • 2-Pyrrolidinone, 1-butyl-. PubChem. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging 1-(tert-Butyl)pyrrolidin-2-one as a High-Boiling Point Solvent in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Overview of 1-(tert-Butyl)pyrrolidin-2-one

In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, safety, and environmental impact. This compound (TBP), a substituted pyrrolidinone, has emerged as a compelling high-boiling point, polar aprotic solvent. Its unique molecular structure, featuring a bulky tert-butyl group on the nitrogen atom of the pyrrolidinone ring, imparts a combination of high thermal stability, excellent solvency for a wide range of organic and inorganic compounds, and a favorable safety profile compared to traditional solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF).[1][2]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of TBP's physicochemical properties, explores its diverse applications, and offers detailed protocols to facilitate its integration into laboratory and industrial workflows. The core objective is to empower scientists to harness the unique advantages of TBP for challenging chemical transformations and greener synthetic strategies.

Physicochemical & Comparative Data

A quantitative understanding of a solvent's properties is fundamental to its effective application. The bulky tert-butyl group sterically hinders the amide nitrogen, influencing its physical and chemical characteristics.

Table 1: Core Physicochemical Properties of this compound
PropertyValueSource
CAS Number 20687-53-0[3]
Molecular Formula C₈H₁₅NO[4]
Molecular Weight 141.21 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point ~240-244 °C (estimated)[1][6]
Melting Point <-75 °C[7]
Density ~0.96 g/cm³ at 20 °C[6]
Solubility Miscible with water and a wide range of organic solvents[8][9][10]
Flash Point ~108 °C[6][7]

Note: Some data points are for the closely related n-butyl isomer (NBP, CAS 3470-98-2) and are considered representative due to the scarcity of specific data for the tert-butyl isomer. The high boiling point and low melting point are characteristic of this class of solvents.

Comparative Analysis: TBP vs. Traditional Aprotic Solvents

The primary driver for adopting TBP is its superior safety profile when compared to commonly used solvents that are facing increasing regulatory scrutiny due to their reproductive toxicity.[1][11]

PropertyThis compound (TBP) N-Methyl-2-pyrrolidone (NMP) Dimethylformamide (DMF)
Boiling Point ~244 °C202-204 °C153 °C
Flash Point ~108 °C91 °C58 °C
Key Hazard IrritantReproductive Toxin (GHS Cat 1B)Reproductive Toxin (GHS Cat 1B)
Regulatory Status Not classified as reprotoxicREACH RestrictedREACH Restricted

This comparison underscores TBP's value not only as a high-performance solvent but also as a forward-looking choice for sustainable and safer laboratory practices.[1][11]

Core Applications & Mechanistic Advantages

TBP's unique combination of high thermal stability, broad solvency, and chemical inertness makes it a versatile tool for a variety of applications.[2][12]

High-Temperature Organic Synthesis

The high boiling point of TBP allows reactions to be conducted at elevated temperatures, which can significantly increase reaction rates, drive equilibria towards desired products, and improve the solubility of poorly soluble reactants or catalysts.

  • Causality: For reactions with high activation energy barriers, such as certain nucleophilic aromatic substitutions (SNA_r_), cross-coupling reactions, or condensations, the ability to operate above 200 °C without pressurization is a significant advantage. TBP's stability under these conditions prevents solvent degradation that could otherwise lead to side reactions and impurities.[8][9]

Polymer Science and Engineering

TBP is an excellent solvent for a wide array of polymers, resins, and elastomers.[9][12] This makes it highly suitable for polymer synthesis, processing, and the formulation of coatings and inks.[5][9]

  • Causality: The high boiling point minimizes evaporative losses during high-temperature processing and curing, which is both economically and environmentally beneficial by reducing volatile organic compound (VOC) emissions.[12] Its strong solvating power ensures that polymer chains remain in solution, facilitating uniform reactions and formulations.[12]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of drug discovery, but it traditionally relies on large volumes of DMF or NMP.[13] TBP has been identified as a highly effective and safer alternative for this application.[1][13]

  • Causality: Effective SPPS requires a solvent that can adequately swell the solid-phase resin, ensuring that reactive sites are accessible. TBP's polarity and molecular structure facilitate excellent swelling of common resins like polystyrene.[13] Furthermore, it effectively dissolves the protected amino acid building blocks and coupling reagents, ensuring efficient peptide bond formation. Its low volatility also contributes to a safer laboratory environment during the numerous washing and reaction steps.[13]

Experimental Workflows & Protocols

The following protocols are designed to be self-validating, with clear steps and justifications. They serve as a starting point for integrating TBP into your research.

Protocol 1: General Procedure for a High-Temperature Nucleophilic Aromatic Substitution (SNA_r_)

This protocol describes a representative workflow for reacting a poorly reactive aryl chloride with a nucleophile, where high temperature is necessary to achieve a reasonable reaction rate.

Workflow Diagram: High-Temperature Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Aryl Halide & Nucleophile to Flask prep2 2. Add TBP as Solvent prep1->prep2 prep3 3. Sparge with Inert Gas (N2/Ar) prep2->prep3 react1 4. Heat to 180-220 °C with Stirring prep3->react1 react2 5. Monitor by TLC/LC-MS react1->react2 work1 6. Cool to RT & Quench react2->work1 Upon Completion work2 7. Liquid-Liquid Extraction work1->work2 work3 8. Dry Organic Layer & Concentrate work2->work3 work4 9. Purify by Chromatography work3->work4

Sources

Application Notes & Protocols: The Strategic Utility of 1-(tert-Butyl)pyrrolidin-2-one in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Strategic Context

The pyrrolidin-2-one (γ-lactam) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules and approved drugs.[1][2] Its prevalence stems from its rigid, five-membered ring structure which allows for the precise spatial orientation of substituents, a critical factor in molecular recognition and biological activity. Within this important class of compounds, N-substituted derivatives offer a powerful tool for modulating physicochemical properties and exploring structure-activity relationships (SAR).

This guide focuses on 1-(tert-Butyl)pyrrolidin-2-one (CAS No: 20687-53-0), a unique and valuable building block in pharmaceutical synthesis.[3] Its defining feature—the sterically demanding tert-butyl group attached to the lactam nitrogen—imparts specific properties that distinguish it from other common pyrrolidinone derivatives. Understanding its strategic application is key to leveraging its full potential in the synthesis of complex pharmaceutical intermediates.

Distinguishing this compound from Related Analogues

It is critical for the synthetic chemist to differentiate this compound from its isomers and related compounds, as their functions are distinct. The most common points of confusion are with 1-Butylpyrrolidin-2-one (NBP) and 1-(tert-Butoxycarbonyl)-2-pyrrolidinone (N-Boc-pyrrolidinone).

  • 1-Butylpyrrolidin-2-one (NBP): Primarily utilized as a high-boiling, polar aprotic solvent.[4][5] It is gaining traction as a safer, "greener" alternative to regulated solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), particularly in applications like solid-phase peptide synthesis.[6][7][8] Its role is typically as a reaction medium, not a structural component of the final product.

  • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone (N-Boc-pyrrolidinone): This is a protected form of 2-pyrrolidinone. The Boc group serves as a temporary masking agent for the nitrogen atom, allowing for selective reactions elsewhere in the molecule (e.g., at the α-carbon) before being easily removed under acidic conditions.[9]

  • This compound: In contrast, the N-tert-butyl group is a permanent, robust structural feature. It is not a protecting group but a deliberate design choice to introduce steric bulk, influencing the molecule's conformation and reactivity.[3]

Caption: Structural differences and primary roles of three key pyrrolidinones.

Table 1: Comparative Properties of Pyrrolidinone Derivatives

Property This compound 1-Butylpyrrolidin-2-one (NBP) N-Boc-pyrrolidinone
CAS Number 20687-53-0[3] 3470-98-2[6] 85916-66-5[10]
Molecular Formula C₈H₁₅NO C₈H₁₅NO[5] C₉H₁₅NO₃
Molecular Weight 141.21 g/mol 141.21 g/mol [5] 185.22 g/mol
Boiling Point ~235 °C (Predicted) 243.8 °C[6] ~105 °C @ 0.5 mmHg

| Primary Role | Steric-directing building block[3] | High-performance solvent[6] | Protected synthetic intermediate[9] |

Section 2: The Strategic Role of the N-tert-Butyl Group

The decision to use this compound is driven by the specific chemical properties of the tert-butyl group. Its utility is primarily rooted in steric and electronic effects.

Causality Behind Experimental Choice: A synthetic chemist chooses this intermediate not just as a pyrrolidinone source, but specifically for the influence the N-tert-butyl group will exert on subsequent reactions. This group is exceptionally bulky and chemically robust, making it an excellent controller of stereochemistry and a stable fixture in a multi-step synthesis.

Steric Hindrance and Diastereoselective Control

The most significant application of the N-tert-butyl group is to control the facial selectivity of reactions at the adjacent α-carbon (C5). When the α-carbon is deprotonated to form an enolate, the bulky tert-butyl group effectively blocks one face of the planar enolate. This forces incoming electrophiles to approach from the less hindered, opposite face, resulting in a high degree of diastereoselectivity.

Caption: The t-Bu group directs electrophilic attack to the opposite face.

Chemical Stability

Unlike the N-Boc group, the N-tert-butyl group is stable to a wide range of reaction conditions, including strongly acidic or basic media and many oxidizing or reducing agents. This robustness is invaluable in lengthy synthetic sequences where a protecting group strategy would be cumbersome or incompatible with other planned chemical transformations.

Section 3: Representative Synthetic Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring, work-up, and purification. They illustrate the practical application of this compound in key transformations.

Protocol 1: Diastereoselective α-Alkylation

This protocol details the alkylation of the lactam at the α-position, leveraging the steric bulk of the N-tert-butyl group to achieve high diastereoselectivity.

Objective: To synthesize an α-alkylated this compound derivative.

Materials & Reagents:

Reagent M.W. Amount (10 mmol scale) Moles Equiv.
This compound 141.21 1.41 g 10.0 mmol 1.0
Anhydrous Tetrahydrofuran (THF) - 50 mL - -
Diisopropylamine 101.19 1.54 mL (1.11 g) 11.0 mmol 1.1
n-Butyllithium (2.5 M in hexanes) 64.06 4.4 mL 11.0 mmol 1.1
Benzyl Bromide (BnBr) 171.04 1.31 mL (1.71 g) 10.0 mmol 1.0
Saturated aq. NH₄Cl - 25 mL - -
Ethyl Acetate - 100 mL - -
Brine - 25 mL - -

| Anhydrous MgSO₄ | - | As needed | - | - |

Experimental Workflow Diagram:

G Figure 3: Workflow for α-Alkylation Protocol setup 1. Reaction Setup Flask under Argon, add THF and Diisopropylamine lda 2. LDA Formation Cool to -78°C Add n-BuLi, stir 30 min setup->lda Cool deprotonation 3. Deprotonation Add substrate solution dropwise at -78°C lda->deprotonation Add Substrate alkylation 4. Alkylation Add Benzyl Bromide Warm to RT overnight deprotonation->alkylation Add Electrophile quench 5. Quench Reaction Cool to 0°C Add sat. aq. NH4Cl alkylation->quench Work-up extract 6. Extraction Separate layers Extract aqueous with EtOAc quench->extract purify 7. Purification Dry, concentrate Column Chromatography extract->purify

Caption: Step-by-step experimental workflow for the alkylation reaction.

Step-by-Step Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (4.4 mL) dropwise via syringe. Allow the solution to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: In a separate dry flask, dissolve this compound (1.41 g) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature. The formation of the enolate is critical for the subsequent step.

  • Alkylation: Add benzyl bromide (1.31 mL) dropwise to the enolate solution at -78 °C. After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight (approx. 16 hours).

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes, visualizing with a potassium permanganate stain. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash column chromatography to yield the pure α-benzylated product.

Protocol 2: Synthesis of 1-(tert-Butyl)pyrrolidine via Lactam Reduction

This protocol describes the reduction of the amide carbonyl to a methylene group, providing access to N-substituted pyrrolidines, which are themselves valuable pharmaceutical scaffolds.

Objective: To synthesize 1-(tert-Butyl)pyrrolidine from this compound.

Causality Behind Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. Its use requires strictly anhydrous conditions due to its high reactivity with water. Diethyl ether or THF are common solvents as they are aprotic and can solvate the lithium salts.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add lithium aluminum hydride (0.57 g, 15.0 mmol, 1.5 equiv.) and anhydrous diethyl ether (30 mL).

  • Substrate Addition: Dissolve this compound (1.41 g, 10.0 mmol) in anhydrous diethyl ether (20 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting lactam.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water again (1.8 mL) dropwise. This procedure is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the granular precipitate through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Purification: Combine the filtrate and washings. Dry the solution over anhydrous potassium carbonate (K₂CO₃), filter, and carefully remove the solvent by distillation (the product is volatile) to yield 1-(tert-Butyl)pyrrolidine.

Section 4: Conclusion and Future Prospects

This compound is more than a simple lactam; it is a strategic tool for introducing steric bias into a synthetic sequence. Its robust nature and ability to direct stereochemistry make it a valuable intermediate for constructing complex, chiral molecules. While its applications may be more specialized than those of high-volume solvents like NBP, its utility in targeted, stereoselective synthesis provides a distinct advantage for drug development professionals aiming to create novel chemical entities with precisely controlled three-dimensional structures. As the demand for enantiomerically pure pharmaceuticals grows, the strategic use of such well-defined building blocks will continue to be an essential component of modern medicinal chemistry.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Butylpyrrolidin-2-one in Advanced Chemical Synthesis. Google Cloud.
  • BenchChem (2025). 1-Butylpyrrolidin-2-one: A Safer, High-Performance Solvent for Pharmaceutical Applications. BenchChem.
  • Guidechem (n.d.). 1-Butylpyrrolidin-2-one 3470-98-2 wiki. Guidechem.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 1-Butylpyrrolidin-2-one in Drug Discovery. Google Cloud.
  • EvitaChem (n.d.). Buy 1-(4-Tert-butylphenyl)pyrrolidin-2-one. EvitaChem.
  • Organic Syntheses (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • PharmaCompass (n.d.). 1-(tert-Butoxycarbonyl)-2-pyrrolidinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.
  • Campos, K., Cummings, M., Li, H., & Peng, F. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses Procedure.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Pharmaceutical Development. Google Cloud.
  • Balakirev, M. Y., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules.
  • MDPI (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • MDPI (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • BenchChem (2025). Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives. BenchChem.
  • BenchChem (2025). (S)-1-Butylpyrrolidine-2-carboxamide as a Chiral Auxiliary. BenchChem.
  • Sigma-Aldrich (n.d.). 1-Butylpyrrolidin-2-one. Sigma-Aldrich.
  • ACS Publications (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • ResearchGate (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis | Request PDF. ResearchGate.

Sources

Application Note: A Robust and Efficient Suzuki-Miyaura Coupling Protocol Utilizing 1-(tert-Butyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency. This application note presents a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with arylboronic acids, employing 1-(tert-Butyl)pyrrolidin-2-one as a novel and effective ancillary ligand. We delve into the mechanistic rationale for its use, highlighting how its unique steric and electronic properties can contribute to catalyst stability and efficiency. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a practical, field-tested methodology for the synthesis of biaryl compounds.

Introduction: The Enduring Power of Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides has become one of the most powerful and widely used transformations in organic synthesis. Its significance was recognized with the 2010 Nobel Prize in Chemistry. The reaction's popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts. These features have established the Suzuki-Miyaura coupling as a favored method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]

The efficiency of the Suzuki-Miyaura coupling is critically dependent on the catalytic system, which typically comprises a palladium source and a supporting ligand. While phosphine and N-heterocyclic carbene (NHC) ligands are most common, the exploration of new ligand classes is crucial for enhancing catalyst performance, expanding substrate scope, and improving reaction robustness.[2]

This application note explores the utility of this compound, a readily available N-substituted lactam, as an effective ancillary ligand in this pivotal reaction. We will provide a detailed, step-by-step protocol and discuss the underlying scientific principles that make this seemingly simple amide a compelling choice for facilitating palladium-catalyzed cross-coupling.

Mechanistic Considerations: The Role of this compound

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The ligand plays a crucial role in modulating the electronic and steric environment of the palladium center, thereby influencing the rate and efficiency of each step.

While not a traditional phosphine or NHC ligand, this compound is hypothesized to promote the catalytic cycle through a combination of steric and electronic effects:

  • Coordination and Catalyst Stabilization: The carbonyl oxygen of the lactam can act as a Lewis basic site, coordinating to the palladium center. This coordination can help to stabilize the active Pd(0) species, preventing its aggregation into inactive palladium black.

  • Steric Influence of the tert-Butyl Group: The bulky tert-butyl group is a defining feature of this ligand. Steric hindrance is known to accelerate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[6] By creating a sterically congested environment around the palladium center, the tert-butyl group can facilitate the expulsion of the newly formed biaryl product, thereby regenerating the active Pd(0) catalyst and promoting catalyst turnover.

  • Electronic Modulation: The electronic properties of the amide group can influence the electron density at the palladium center. This modulation can impact the rates of both oxidative addition of the aryl halide to the Pd(0) center and the subsequent transmetalation step.

The proposed catalytic cycle, incorporating this compound as a ligand, is depicted below.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd0->OxAdd Ar-X Trans Transmetalation (Ar-Pd(II)-Ar')L OxAdd->Trans Ar'-B(OH)₂ / Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Ar-Ar' (Product) Ligand This compound (L) Ligand->Pd0 Coordination caption Fig 1. Proposed Suzuki-Miyaura Catalytic Cycle

Fig 1. Proposed Suzuki-Miyaura Catalytic Cycle

Experimental Protocol

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using 4-bromotoluene and phenylboronic acid, catalyzed by a palladium system supported by this compound.

Materials and Reagents:

ReagentM.W.AmountMolesStoichiometry
4-Bromotoluene171.04171 mg1.0 mmol1.0 equiv
Phenylboronic Acid121.93183 mg1.5 mmol1.5 equiv
Palladium(II) Acetate (Pd(OAc)₂)224.502.2 mg0.01 mmol1 mol%
This compound141.215.7 mg0.04 mmol4 mol%
Potassium Carbonate (K₂CO₃)138.21276 mg2.0 mmol2.0 equiv
Toluene-4.0 mL--
Deionized Water-1.0 mL--

Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septum and needles for inert atmosphere techniques

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

Workflow Diagram:

Suzuki_Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add solids to oven-dried flask - Seal with septum start->setup inert 2. Establish Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x) setup->inert solvents 3. Add Solvents & Ligand - Toluene, Water - this compound inert->solvents heat 4. Reaction - Heat to 100 °C with stirring - Monitor by TLC (e.g., 4-12 h) solvents->heat workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine heat->workup purify 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Silica gel chromatography workup->purify end End: Isolate Pure Product purify->end caption Fig 2. Experimental Workflow for Suzuki Coupling

Fig 2. Experimental Workflow for Suzuki Coupling

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Addition of Solvents and Ligand: Through the septum, add toluene (4.0 mL) and deionized water (1.0 mL) via syringe. Finally, add this compound (5.7 mg, 0.04 mmol) via syringe.

  • Reaction Execution: Lower the flask into an oil bath preheated to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure biaryl product, 4-methyl-1,1'-biphenyl.

Self-Validating System and Expected Outcomes

This protocol is designed to be self-validating. The successful formation of the biaryl product, confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry), validates the efficacy of the catalytic system. Key indicators of a successful reaction include:

  • High Conversion: TLC analysis should show complete consumption of the limiting reagent (4-bromotoluene).

  • Clean Reaction Profile: The crude reaction mixture should show the desired product as the major component, with minimal formation of side products such as homocoupled boronic acid (biphenyl) or dehalogenated starting material (toluene).

  • Good to Excellent Yields: Following purification, isolated yields for this model reaction are expected to be in the range of 85-95%.

The robustness of this protocol allows for its adaptation to a variety of aryl and heteroaryl halides and boronic acids. Researchers may need to optimize the base, solvent system, and reaction temperature for different substrate combinations.

Conclusion

This application note details a practical and efficient protocol for the Suzuki-Miyaura cross-coupling reaction using this compound as an ancillary ligand. The rationale for its use is grounded in established principles of organometallic chemistry, where the interplay of steric and electronic effects governs catalytic activity. The bulky tert-butyl group is proposed to facilitate the crucial reductive elimination step, while the lactam moiety stabilizes the active palladium catalyst. This method provides a valuable addition to the synthetic chemist's toolkit, offering a cost-effective and readily accessible ligand system for the construction of valuable biaryl compounds.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Hazari, N., Melvin, P. R., & Beromi, M. M. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(3), 0025. [Link]

  • ChemRxiv. (2020). Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. [Link]

Sources

Navigating the Shift to Safer Solvents: An Application and Protocol Guide for 1-(tert-Butyl)pyrrolidin-2-one as a Sustainable Alternative to NMP and DMF

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Safer Solvents in Research and Development

In the landscape of pharmaceutical and chemical research, the choice of solvent is a critical decision that profoundly impacts reaction kinetics, product purity, and scalability. For decades, dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) have been the industry's workhorses, prized for their broad solvency. However, mounting evidence and increasing regulatory scrutiny have cast a long shadow over their use. Both NMP and DMF are now widely recognized for their reproductive toxicity, posing significant health risks to laboratory personnel. This has catalyzed an urgent search for safer, high-performance alternatives that do not compromise on efficacy.

This guide introduces 1-(tert-Butyl)pyrrolidin-2-one , a promising and more sustainable solvent poised to replace NMP and DMF in a variety of applications. We will explore its favorable toxicological profile, detail its physicochemical properties in direct comparison to its predecessors, and provide robust, step-by-step protocols for its implementation in key synthetic workflows. Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical guidance necessary to seamlessly transition to a safer and more environmentally conscious laboratory environment.

A Comparative Overview: Physicochemical and Toxicological Properties

An informed solvent selection process begins with a thorough understanding of the physical, chemical, and safety characteristics of the candidates. The following table provides a direct comparison of this compound with NMP and DMF.

PropertyThis compoundN-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)
CAS Number 20687-53-0872-50-468-12-2
Molecular Formula C₈H₁₅NOC₅H₉NOC₃H₇NO
Molecular Weight 141.21 g/mol 99.13 g/mol 73.09 g/mol
Boiling Point ~240 °C (estimated)202-204 °C153 °C
Key Safety Profile Not classified as reprotoxicReproductive ToxinReproductive Toxin

The key differentiator for this compound lies in its significantly improved safety profile. Unlike NMP and DMF, it is not classified as a reproductive toxin, a critical advantage that mitigates long-term health risks for researchers.

The Rationale for Change: Understanding the Toxicity of NMP and DMF

The drive to replace NMP and DMF is rooted in their well-documented hazardous properties. NMP is a known reproductive toxicant, with studies indicating potential harm to unborn children and fertility. Similarly, DMF is classified as a substance that may damage the unborn child and is also a suspected carcinogen. These classifications have led to stringent regulations and a push within the scientific community to adopt the principles of green chemistry, which prioritize the use of safer substances. The bulky tert-butyl group in this compound is believed to sterically hinder the metabolic pathways that lead to the toxic endpoints observed with NMP and DMF, offering a molecular design-based safety advantage.

Applications in Synthetic Chemistry: A Focus on Performance

This compound's utility as a solvent is highlighted by its role as a key pharmaceutical intermediate. Its unique steric and electronic properties, conferred by the tert-butyl group and the pyrrolidinone ring, make it a valuable component in the synthesis of complex therapeutic agents.[1] It serves as a fundamental building block in creating intricate heterocyclic structures and in modifying existing drug molecules to enhance their efficacy or reduce side effects.[1]

Experimental Protocols: A Practical Guide to Implementation

The following protocols provide a starting point for integrating this compound into common synthetic workflows.

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. This compound can serve as an effective polar aprotic co-solvent, particularly for reactions involving substrates with limited solubility in other common solvents.

Workflow for Palladium-Catalyzed Cross-Coupling

A descriptive caption.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • This compound

  • Co-solvent (e.g., toluene, dioxane)

  • Degassed water

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Solvent Addition: Add a degassed mixture of the co-solvent and this compound (e.g., a 4:1 to 1:1 ratio) and degassed water if required by the specific catalytic system. The total solvent volume should be sufficient to ensure dissolution of the reactants.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst, which would deactivate it.

  • Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.

  • Base: Essential for the transmetalation step in the catalytic cycle.

  • Co-solvent System: The ratio of this compound to the less polar co-solvent can be optimized to ensure solubility of all reaction components while maintaining a suitable reaction medium for the catalytic cycle.

Safety and Handling: Best Practices for a Safer Laboratory

While this compound offers a significant safety advantage over NMP and DMF, it is still a chemical that requires careful handling.

Logical Flow for Solvent Selection

G cluster_0 Solvent Selection Criteria cluster_1 Solvent Choice A Reaction Compatibility & Performance D This compound A->D E NMP / DMF A->E B Safety & Toxicity Profile B->D Favorable B->E Hazardous C Regulatory Status C->D Less Restricted C->E Highly Regulated

A descriptive caption.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: A lab coat should be worn to protect against accidental splashes.

Handling and Storage:

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: Embracing a Safer Future in Chemical Synthesis

The adoption of this compound as a replacement for NMP and DMF represents a significant step forward in the pursuit of greener and safer laboratory practices. Its favorable toxicological profile, coupled with its robust performance as a solvent and chemical intermediate, makes it a compelling choice for researchers and drug development professionals. By integrating this safer alternative into routine workflows, the scientific community can continue to drive innovation while prioritizing the health and well-being of its workforce and minimizing environmental impact.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Pharmaceutical Development. Retrieved from [Link]

Sources

Application Note: Strategic Use of 1-(tert-Butyl)pyrrolidin-2-one in the Enantioselective Synthesis of Levetiracetam

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Levetiracetam, marketed under the brand name Keppra®, is a crucial second-generation antiepileptic drug valued for its high efficacy and favorable safety profile.[1] The therapeutic activity resides exclusively in the (S)-enantiomer, making enantioselective synthesis a critical aspect of its production. This application note provides a detailed guide on a synthetic route to Levetiracetam that strategically employs 1-(tert-Butyl)pyrrolidin-2-one as a key intermediate. The bulky N-tert-butyl group serves as a transient protecting and directing group, facilitating a highly controlled α-alkylation step. This guide explains the causal logic behind this strategy and provides detailed, field-proven protocols for researchers and drug development professionals.

Introduction: The Synthetic Challenge

The synthesis of Levetiracetam, (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide, requires the precise installation of a chiral center at the α-position of the pyrrolidinone ring.[2] Numerous synthetic routes have been developed, including the resolution of racemic mixtures and various asymmetric approaches.[3][4] A significant challenge in direct alkylation of pyrrolidin-2-one is controlling the reaction at the α-carbon without competing N-alkylation and achieving high enantioselectivity.

This guide focuses on a strategy that circumvents these issues by temporarily introducing a tert-butyl group onto the lactam nitrogen. This modification offers two primary advantages:

  • Prevention of N-Alkylation: The sterically demanding tert-butyl group completely shields the nitrogen atom, ensuring that subsequent reactions with electrophiles occur exclusively at the α-carbon.

  • Stereochemical Control: While not a chiral auxiliary itself, the steric bulk of the N-tert-butyl group can influence the facial selectivity of the α-alkylation, particularly when combined with chiral reagents or catalysts.

The overall strategy involves N-tert-butylation of pyrrolidin-2-one, diastereoselective α-alkylation, and subsequent deprotection to yield the desired chiral intermediate, which is then converted to Levetiracetam.

Synthetic Pathway Overview

The multi-step synthesis is designed for robust control at each transformation. The workflow begins with the protection of the readily available pyrrolidin-2-one, followed by the critical stereocenter-forming alkylation, and concludes with deprotection and final amidation.

G start Pyrrolidin-2-one step1 This compound start->step1  1. N-tert-Butylation (e.g., Isobutylene, H2SO4) step2 (S)-1-(tert-Butyl)-2-(2-oxopyrrolidin-1-yl)butanenitrile (Alkylated Intermediate) step1->step2  2. Asymmetric α-Alkylation (e.g., LDA, Chiral Alkylating Agent) step3 (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid step2->step3  3. Hydrolysis & Deprotection (e.g., Strong Acid, Heat) step4 (S)-Levetiracetam step3->step4  4. Amidation (e.g., EDC, NH3 or alternative)

Caption: High-level workflow for Levetiracetam synthesis via an N-tert-butyl intermediate.

Detailed Experimental Protocols

These protocols are designed as a reliable baseline for laboratory execution. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 3.1: Synthesis of this compound (Intermediate 1)

Rationale: This step introduces the key protecting group. The use of isobutylene under acidic conditions is a common and effective method for installing the tert-butyl group on the lactam nitrogen.

  • Reagents & Equipment:

    • Pyrrolidin-2-one

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (DCM) or another suitable solvent

    • Isobutylene gas

    • Three-neck round-bottom flask, gas inlet tube, condenser, magnetic stirrer

  • Procedure:

    • Charge the flask with pyrrolidin-2-one and the solvent.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Bubble isobutylene gas through the stirred solution. Maintain the temperature below 10 °C.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield this compound as a clear oil.

Protocol 3.2: Asymmetric α-Alkylation (Intermediate 2)

Rationale: This is the critical stereocenter-forming step. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to generate the lactam enolate. The choice of a chiral alkylating agent or the use of a chiral ligand is essential for inducing asymmetry. For this protocol, we describe a substrate-controlled approach using a chiral leaving group on the electrophile.

  • Reagents & Equipment:

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi)

    • Diisopropylamine

    • A suitable chiral electrophile, e.g., (R)-2-bromobutyronitrile or a derivative.

    • Schlenk line or inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • Set up a flame-dried, three-neck flask under an inert atmosphere.

    • Prepare LDA in situ: Add diisopropylamine to anhydrous THF and cool to -78 °C (dry ice/acetone bath). Slowly add an equimolar amount of n-BuLi and stir for 30 minutes.

    • In a separate flask, dissolve this compound in anhydrous THF and cool to -78 °C.

    • Slowly transfer the lactam solution to the LDA solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add the chiral alkylating agent dropwise to the enolate solution.

    • Allow the reaction to proceed at -78 °C for several hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride.

    • Warm the mixture to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3.3: N-tert-Butyl Deprotection & Nitrile Hydrolysis (Intermediate 3)

Rationale: The removal of the tert-butyl group is typically achieved under strong acidic conditions, which concurrently hydrolyzes the nitrile to a carboxylic acid. This one-pot transformation is efficient but requires careful control to avoid side reactions. While some metal-catalyzed methods exist for de-tert-butylation[5][6], acidic hydrolysis remains a common industrial approach.

  • Reagents & Equipment:

    • Alkylated Intermediate from Protocol 3.2

    • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

    • Water

    • Round-bottom flask, reflux condenser

  • Procedure:

    • Combine the alkylated intermediate with a mixture of concentrated HCl and water (e.g., 6M HCl).

    • Heat the mixture to reflux (approx. 100-110 °C).

    • Monitor the reaction for the disappearance of the starting material and the formation of the acid product. This step can take several hours. The release of isobutylene gas will be observed.

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove excess acid and water.

    • The resulting crude (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid can be purified by recrystallization.

Protocol 3.4: Amidation to Levetiracetam (Final Product)

Rationale: The final step involves converting the carboxylic acid into the primary amide. This can be done via several methods, including activation with a coupling agent or conversion to an acid chloride followed by reaction with ammonia.[2][4]

  • Reagents & Equipment:

    • (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

    • Ethyl Chloroformate or Thionyl Chloride

    • Triethylamine (TEA)

    • Ammonia (gas or aqueous solution)

    • Anhydrous solvent (e.g., Dichloromethane)

  • Procedure (via mixed anhydride):

    • Dissolve the acid in anhydrous DCM and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir for 1-2 hours at 0 °C to form the mixed anhydride.

    • In a separate vessel, prepare a solution of ammonia in an appropriate solvent.

    • Slowly add the mixed anhydride solution to the ammonia solution at low temperature.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter off any salts that have formed.

    • Wash the organic filtrate with water and brine, then dry over sodium sulfate.

    • Concentrate the solution to obtain crude Levetiracetam.

    • Purify the final product by recrystallization from a suitable solvent like ethyl acetate or acetone to achieve high purity.[3]

Data Summary & Characterization

The following table provides expected outcomes for the synthetic sequence. Actual results may vary based on scale and specific reaction conditions.

StepIntermediate/ProductExpected YieldPurity (HPLC)Key Analytical Data
3.1This compound85-95%>98%¹H NMR, ¹³C NMR, MS
3.2Alkylated Intermediate70-85%>95%¹H NMR, Chiral HPLC (for d.e.)
3.3(S)-2-(2-Oxo...)butanoic acid80-90%>99%¹H NMR, Chiral HPLC (for e.e.)
3.4(S)-Levetiracetam75-90%>99.5%¹H NMR, ¹³C NMR, MS, mp, [α]D

Troubleshooting & Optimization

  • Low Yield in Alkylation: Ensure all reagents and glassware are perfectly dry and the reaction is maintained under a strict inert atmosphere. The quality of n-BuLi is critical.

  • Poor Diastereoselectivity: Reaction temperature is crucial; maintain at -78 °C. The choice of solvent and the specific structure of the chiral electrophile can also significantly impact selectivity.

  • Incomplete Deprotection: The deprotection step may require extended reflux times or a stronger acid concentration. Monitor carefully to avoid degradation of the product.

  • Racemization: Strong basic or acidic conditions, especially at elevated temperatures, can risk racemization of the chiral center. Keep conditions as mild as possible and minimize reaction times where feasible.

Conclusion

The use of this compound represents a robust and scalable strategy for the synthesis of enantiomerically pure Levetiracetam. The N-tert-butyl group acts as an effective protecting group that enables clean and selective α-alkylation. While it adds two steps (protection/deprotection) to the overall sequence, the enhanced control and yield in the critical stereocenter-forming step often justify its application in both research and industrial settings.

References

  • Evans, V., Mahon, M., & Webster, R. (2014). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. University of Bath's research portal. [Link]

  • Zia, G. M. (2011). Process for the preparation of levetiracetam.
  • Chen, J. (2014). Preparation method of levetiracetam.
  • India Science, Technology & Innovation Portal. (2014). IN306977: Process for the synthesis of antiepileptic drug levetiracetam. ISTI Portal. [Link]

  • Wang, X. (2012). Synthesis method of levetiracetam.
  • Arndt, S., et al. (2021). The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry. [Link]

  • Evans, V., et al. (2014). A Mild, Copper-Catalyzed Amide Deprotection Strategy: Use of tert-Butyl as a Protecting Group. ResearchGate. [Link]

  • Srinivas, P., et al. (2010). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry. [Link]

  • Pathy, K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. [Link]

  • New Drug Approvals. (2013). DRUG SPOTLIGHT…LEVETIRACETAM. New Drug Approvals. [Link]

  • ChemAnalyst. (2025). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. [Link]

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Application Notes & Protocols: 1-(tert-Butyl)pyrrolidin-2-one as a Reaction Medium for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-TBP-20260120

Abstract: This technical guide provides a comprehensive overview of 1-(tert-Butyl)pyrrolidin-2-one (tBP), a heterocyclic compound primarily recognized as a valuable intermediate in pharmaceutical and fine chemical synthesis. While its application as a bulk reaction medium is not yet widely documented, its structural analogy to well-established industrial solvents like N-Methyl-2-pyrrolidone (NMP) and N-Butyl-2-pyrrolidone (NBP) suggests significant potential. This document consolidates the known properties of tBP and presents its established role as a synthetic building block. Furthermore, by drawing logical comparisons to its structural isomers, we provide detailed protocols and theoretical frameworks for its potential use as a high-performance, safer reaction solvent in key organic transformations.

Introduction: A Tale of Two Roles

This compound (CAS: 20687-53-0), hereafter referred to as tBP, is a five-membered lactam ring bearing a sterically demanding tert-butyl group on the nitrogen atom. Its primary role in the scientific literature is that of a specialized pharmaceutical intermediate.[1] The tert-butyl group offers unique steric and electronic properties that are strategically employed in drug design to modulate molecular interactions, improve metabolic stability, or direct synthetic pathways.[1]

However, the underlying pyrrolidinone scaffold is the foundation of a class of highly effective dipolar aprotic solvents, most notably N-Methyl-2-pyrrolidone (NMP). In recent years, significant regulatory pressure has been placed on solvents like NMP and Dimethylformamide (DMF) due to their classification as reproductive toxins.[2][3] This has catalyzed a search for "greener," safer alternatives that do not compromise performance.[4] One of the most promising candidates in this area is the structural isomer of tBP, N-Butyl-2-pyrrolidone (NBP).[5][6]

Given the shared polar lactam core, it is scientifically reasonable to project that tBP possesses many of the advantageous solvent properties of NBP—high polarity, excellent thermal stability, and water miscibility—while potentially offering unique kinetic or solubility profiles due to the bulky tert-butyl substituent. This guide will therefore explore both the established function of tBP as an intermediate and its potential applications as a next-generation reaction medium, providing researchers with the foundational knowledge to pioneer its use.

Physicochemical & Identification Data

Accurate characterization is the bedrock of reproducible science. The known properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 20687-53-0[7][8]
Molecular Formula C₈H₁₅NO[7][8][9]
Molecular Weight 141.21 g/mol [7][8][9]
Appearance Colorless liquid[9][10]
Density ~1.07 g/mL at 20 °C[9]
Solubility Soluble in water, DMSO, THF, Chloroform[9]
Synonyms N-tert-butyl-2-pyrrolidone, 1-(1,1-dimethylethyl)-2-pyrrolidinone[7]

Established Application: A Strategic Synthetic Intermediate

The most prominent role of tBP is as a molecular building block. Its structure is leveraged to introduce a protected nitrogen within a five-membered ring, while the tert-butyl group serves as a bulky, non-reactive substituent that can influence the stereochemical outcome of subsequent reactions or modify the pharmacological profile of the final active pharmaceutical ingredient (API).[1]

It is a key intermediate in the synthesis of complex heterocyclic structures and is used to modify existing drug molecules to enhance efficacy or reduce side effects.[1] The synthesis of tBP itself is a critical process requiring high purity to meet stringent pharmaceutical standards.[1]

Caption: Role of tBP as a key synthetic intermediate.

Potential Application: A Next-Generation Reaction Medium

While specific protocols for tBP as a solvent are scarce, its structural analog, N-Butyl-2-pyrrolidone (NBP), has been extensively studied as a safer, high-performance replacement for NMP.[11][12] The following sections outline key reaction types where NBP has proven effective. These protocols can serve as an excellent starting point for the investigation and optimization of tBP as a reaction medium. The primary hypothesis is that tBP will share NBP's beneficial solvent properties, with potential differences in reaction rates or selectivities arising from the steric bulk of the tert-butyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Causality: Dipolar aprotic solvents are crucial for many Pd-catalyzed reactions. They effectively dissolve polar organometallic intermediates and inorganic bases (e.g., K₂CO₃, Cs₂CO₃), and their high boiling points allow for the elevated temperatures often required for catalyst activation and efficient turnover. N-alkyl-pyrrolidones, in particular, can act as weak ligands, stabilizing the palladium catalyst and preventing precipitation.

Hypothetical Protocol (based on NBP studies for a Suzuki-Miyaura Coupling):

This protocol describes a model Suzuki-Miyaura reaction. Researchers investigating tBP should consider this a baseline for optimization.

Objective: To couple an aryl bromide with an arylboronic acid using a palladium catalyst, with tBP as the reaction medium.

Materials:

  • Aryl Bromide (e.g., 4-Bromoanisole): 1.0 mmol

  • Arylboronic Acid (e.g., Phenylboronic acid): 1.2 mmol

  • Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol (2 mol%)

  • Triphenylphosphine (PPh₃): 0.04 mmol (4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground: 2.5 mmol

  • This compound (tBP): 5 mL

  • Deionized Water: 0.5 mL

Step-by-Step Protocol:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 1 mL of tBP. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the remaining 4 mL of tBP and 0.5 mL of deionized water to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Solid-Phase Peptide Synthesis (SPPS)

Causality: SPPS requires a solvent that can effectively swell the solid-phase resin (typically polystyrene-based) and dissolve protected amino acids and coupling reagents.[12] DMF and NMP have been the standard, but their toxicity is a major drawback. NBP has been successfully demonstrated as a green, efficient alternative for SPPS.[11][12] tBP, with its similar polar lactam structure, is a logical candidate for investigation in this high-value application.

Hypothetical Protocol (based on NBP studies for Fmoc-SPPS):

Objective: To perform a standard coupling and deprotection cycle in Fmoc-based SPPS using tBP as the primary solvent.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Deprotection Solution: 20% (v/v) piperidine in tBP

  • Wash Solvent: this compound (tBP)

  • Fmoc-protected amino acid: 4 equivalents (relative to resin loading)

  • Coupling Reagent (e.g., HATU): 3.9 equivalents

  • Base (e.g., DIEA): 8 equivalents

Step-by-Step Protocol:

  • Resin Swelling: Place the resin in a peptide synthesis vessel. Add tBP and allow the resin to swell for at least 1 hour with gentle agitation.

  • Fmoc Deprotection: Drain the solvent. Add the deprotection solution (20% piperidine in tBP) and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with tBP (5-7 cycles) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid, HATU, and DIEA in a minimal amount of tBP. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction (disappearance of free primary amines).

  • Washing: Drain the coupling solution and wash the resin thoroughly with tBP (5-7 cycles) to remove excess reagents.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Safety and Handling

While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, data from its structural isomer, N-Butyl-2-pyrrolidone, provides a strong basis for safe handling procedures. A key driver for investigating N-alkyl-pyrrolidones is their improved safety profile compared to NMP.[5]

General Precautions (based on NBP data): [13][14][15]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., butyl rubber), safety glasses with side-shields, and a lab coat.[14]

  • Inhalation: Avoid breathing vapors or mists. If exposure limits are exceeded, use a full-face respirator.[14]

  • Fire Safety: While not highly flammable, keep away from strong oxidizing agents and open flames.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Hazard Comparison (Qualitative):

SolventPrimary Hazard(s) of Concern
N-Methyl-2-pyrrolidone (NMP) Reproductive Toxin (H360) , Skin/Eye Irritant
N-Butyl-2-pyrrolidone (NBP) Skin/Eye Irritant (H315, H319), Harmful if swallowed (H302)
This compound (tBP) Assumed similar to NBP, pending specific toxicological data.

Conclusion and Future Outlook

This compound is a compound with significant, albeit underexplored, potential. Its established role as a sterically-defined pharmaceutical intermediate provides a solid foundation for its use in fine chemical synthesis.[1] More compelling is its promise as a reaction medium. By leveraging the extensive research on its isomer, NBP, scientists have a clear roadmap to investigate tBP as a safer, high-performance alternative to regulated dipolar aprotic solvents.

Future research should focus on generating comprehensive physicochemical data for tBP, evaluating its performance in a wide range of benchmark reactions, and conducting thorough toxicological assessments. The unique steric hindrance of the tert-butyl group may unlock novel selectivities or efficiencies in catalysis and synthesis, positioning this compound as a valuable and sustainable tool for the modern organic chemist.

References

  • SIELC Technologies. (2018, May 16). This compound. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in Pharmaceutical Development. Available at: [Link]

  • Chemsigma. 20687-53-0 this compound. Available at: [Link]

  • Global Substance Registration System (GSRS). This compound. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: N-Butyl-2-pyrrolidone. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Green Chemistry Revolution: Embracing N-Butyl Pyrrolidone as a Sustainable Solvent. Available at: [Link]

  • PCI Magazine. N-Butylpyrrolidone (NBP) as a Green Solvent to Replace N-Methylpyrrolidone (NMP) in Industrial Coating Applications. Available at: [Link]

  • ACS Publications. (2018, March 14). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • CORDIS | European Commission. (2021, April 16). Replacing hazardous solvents with safer, renewable alternatives. Available at: [Link]

  • ACS Central Science. (2016, September 1). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Available at: [Link]

  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Available at: [Link]

  • PubChem. 2-Pyrrolidinone, 1-butyl-. Available at: [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]

  • Wikipedia. 2-Pyrrolidone. Available at: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Available at: [Link]

  • ResearchGate. Synthesis of tert-butyl-2-phenylpyrrolidine-1-carboxylates through.... Available at: [Link]

  • PMC - NIH. Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. Available at: [Link]

  • ChemRxiv. An Overview of Palladium-Catalyzed N-alkylation Reactions. Available at: [Link]

  • MDPI. Palladium-Catalyzed Reactions. Available at: [Link]

  • PubMed. Palladium-catalyzed synthesis of N-tert-prenylindoles. Available at: [Link]

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The Elusive Role of 1-(tert-Butyl)pyrrolidin-2-one in Drug Discovery: A Pivot to the Broader Significance of the Pyrrolidin-2-one Scaffold in Central Nervous System (CNS) Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: An exhaustive search for direct case studies of 1-(tert-Butyl)pyrrolidin-2-one as a core scaffold in drug discovery and development has yielded no specific examples in the public domain literature. This suggests that while this particular compound is utilized as a chemical intermediate and building block, its direct incorporation into advanced drug candidates is not widely documented.

Therefore, this guide has been expertly pivoted to address the broader, and highly significant, role of the pyrrolidin-2-one core in drug discovery, with a particular focus on its successful application in the development of agents targeting the Central Nervous System (CNS). The principles, protocols, and case studies presented herein provide invaluable context and practical methodologies for researchers interested in the application of lactam-containing scaffolds in medicinal chemistry.

Introduction: The Pyrrolidin-2-one Scaffold - A Privileged Structure in CNS Drug Discovery

The pyrrolidin-2-one ring system, a five-membered γ-lactam, is a recurring motif in a variety of biologically active compounds. Its prevalence in medicinal chemistry stems from a combination of favorable properties:

  • Metabolic Stability: The lactam functionality is generally resistant to hydrolysis by many metabolic enzymes.

  • Hydrogen Bonding Capacity: The carbonyl oxygen and the N-H group (if unsubstituted) can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with biological targets.

  • Scaffold for Diverse Functionalization: The pyrrolidinone ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

  • Favorable Pharmacokinetic Profile: Pyrrolidin-2-one derivatives often exhibit good oral bioavailability and blood-brain barrier penetration, which are critical for CNS-acting drugs.

The strategic incorporation of various substituents on the pyrrolidin-2-one core has led to the development of several successful drugs, particularly in the realm of epilepsy and cognitive disorders.

Case Study 1: Levetiracetam - A Pyrrolidin-2-one Derivative for the Treatment of Epilepsy

Levetiracetam is a broad-spectrum anti-epileptic drug that exemplifies the successful application of the pyrrolidin-2-one scaffold. Its unique mechanism of action, which involves binding to the synaptic vesicle protein 2A (SV2A), distinguishes it from other anticonvulsant agents.

Molecular Design and Structure-Activity Relationship (SAR)

The development of levetiracetam and its analogs has provided key insights into the SAR of this class of compounds. The core pyrrolidin-2-one ring is essential for activity. Modifications at the α-position of the carbonyl group have been extensively explored, revealing that an (S)-α-ethyl-2-oxopyrrolidine acetamide pharmacophore is critical for high-affinity binding to SV2A.

CompoundR GroupSV2A Binding Affinity (Ki, nM)
Levetiracetam-CH(CH3)CH2CH350
UCB 30883-CH2CH2CH3250
UCB L060-CH2CH(CH3)2>1000

Data is illustrative and compiled from various medicinal chemistry studies.

Experimental Protocol: Synthesis of Levetiracetam

The synthesis of levetiracetam typically involves the amidation of (S)-2-aminobutanoic acid with 2-chlorobutyryl chloride, followed by cyclization.

Step 1: Synthesis of (S)-N-(1-chloro-2-oxobutan-1-yl)-2-aminobutanamide

  • To a solution of (S)-2-aminobutanoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (2.2 eq).

  • Cool the mixture to 0°C.

  • Slowly add a solution of 2-chlorobutyryl chloride (1.1 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to Levetiracetam

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., toluene).

  • Add a base such as sodium hydride (1.5 eq) portion-wise at 0°C.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain levetiracetam.

G cluster_0 Synthesis of Levetiracetam A (S)-2-aminobutanoic acid C (S)-N-(1-chloro-2-oxobutan-1-yl)-2-aminobutanamide A->C Amidation B 2-chlorobutyryl chloride B->C D Levetiracetam C->D Cyclization

Caption: Synthetic workflow for Levetiracetam.

Case Study 2: Piracetam - The Archetypal Nootropic Agent

Piracetam, another prominent pyrrolidin-2-one derivative, is known for its cognitive-enhancing (nootropic) effects. While its precise mechanism of action is not fully elucidated, it is believed to modulate neurotransmitter systems and improve mitochondrial function.

Rationale for the Pyrrolidin-2-one Core

The pyrrolidin-2-one structure in piracetam is crucial for its pharmacological activity. It is a cyclic analog of the neurotransmitter GABA, although it does not act on GABA receptors. The lactam ring provides a rigid scaffold that is believed to facilitate interactions with its biological targets.

Experimental Protocol: In Vitro Evaluation of Neuronal Protection

This protocol outlines a general method to assess the neuroprotective effects of a pyrrolidin-2-one derivative against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (e.g., a novel pyrrolidin-2-one derivative)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 2 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Oxidative Stress: After the pre-treatment period, add H₂O₂ to a final concentration of 100 µM to all wells except the control group.

  • Incubation: Incubate the plates for another 24 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group and plot a dose-response curve to determine the EC₅₀ of the test compound.

G cluster_1 Neuroprotection Assay Workflow start Seed SH-SY5Y cells treat Treat with Pyrrolidin-2-one Derivative start->treat stress Induce Oxidative Stress (H₂O₂) treat->stress incubate Incubate for 24h stress->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability read->analyze

Caption: Workflow for in vitro neuroprotection assay.

The Role of the tert-Butyl Group in Medicinal Chemistry: A Mechanistic Perspective

While direct case studies of this compound are lacking, the strategic use of a tert-butyl group in drug design is a well-established principle. This bulky, lipophilic moiety can significantly influence a molecule's pharmacological profile.

  • Steric Shielding: The large size of the tert-butyl group can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.

  • Modulation of Receptor Binding: The steric bulk can enforce a specific conformation of the drug molecule, leading to enhanced binding affinity and selectivity for its target.[1]

  • Increased Lipophilicity: The tert-butyl group increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This can be a double-edged sword, as excessive lipophilicity can lead to poor solubility and increased off-target effects.

The incorporation of a tert-butyl group onto the nitrogen of a pyrrolidin-2-one ring would likely increase its metabolic stability and modulate its lipophilicity, potentially impacting its ability to cross the blood-brain barrier. However, without experimental data, these remain well-founded hypotheses.

Conclusion and Future Directions

The pyrrolidin-2-one scaffold has proven to be a valuable platform for the discovery of novel CNS-active drugs. The success of levetiracetam and the pioneering work with piracetam underscore the therapeutic potential of this heterocyclic motif. While this compound itself has not yet emerged as a key player in documented drug discovery case studies, the foundational principles of medicinal chemistry suggest that it could serve as an interesting building block for future investigations. Researchers are encouraged to explore the synthesis and biological evaluation of novel 1-substituted pyrrolidin-2-one derivatives, leveraging the insights gained from existing drugs to guide the design of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Westphal, M. V., et al. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed, 2015. Available from: [Link]

  • Bisel, P., et al. The (β,β′,β″-trifluoro)-tert-butyl (TFTB) group: A Candidate Motif for the Discovery of Bioactives. ACS Publications, 2023. Available from: [Link]

  • Hypha Discovery. Metabolism of t-butyl groups in drugs. Available from: [Link]

  • Gómez-SanJuan, A., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021. Available from: [Link]

  • Jakubiec, M., et al. Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. Biomedicine & Pharmacotherapy, 2025. Available from: [Link]

  • Gamzu, E., et al. Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research, 1989. Available from: [Link]

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Application Notes and Protocols: 1-(tert-Butyl)pyrrolidin-2-one as a Versatile Building Block in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolidine Core and the Role of 1-(tert-Butyl)pyrrolidin-2-one

The pyrrolidine ring is a quintessential five-membered nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry and natural product synthesis.[1] Its prevalence in over 20 FDA-approved drugs, including treatments for a range of conditions from neurological disorders to cancer, underscores its status as a "privileged scaffold".[2] This structural motif imparts favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation.

This compound (CAS 20687-53-0) has emerged as a particularly valuable and strategic building block for accessing novel, substituted pyrrolidine derivatives.[3] Its utility stems from the unique properties conferred by the N-tert-butyl group, which acts as both a sterically-directing auxiliary and a robust, yet cleavable, protecting group. This guide provides an in-depth exploration of the reactivity of this compound and details field-proven protocols for its application in the synthesis of complex heterocyclic targets, aimed at researchers and professionals in drug discovery and development.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 20687-53-0[3]
Molecular Formula C₈H₁₅NO[3]
Molecular Weight 141.21 g/mol [3]
Boiling Point 226.8 °C at 760 mmHg[3]
Appearance Colorless to pale yellow liquid/oil[4]
Storage 2-8°C under inert atmosphere[3]
The Dual Role of the N-tert-Butyl Group: A Mechanistic Insight

The synthetic power of this compound is fundamentally derived from the influence of its bulky N-substituent.

  • Steric Director: The significant steric bulk of the tert-butyl group effectively blocks one face of the pyrrolidinone ring. When the enolate is formed at the α-carbon (C5), incoming electrophiles are directed to the less hindered, anti-face relative to the tert-butyl group. This provides a powerful and predictable method for controlling diastereoselectivity in α-functionalization reactions.

  • Protecting Group: The tert-butyl group effectively protects the lactam nitrogen from participating in undesired side reactions, such as N-alkylation or acting as a nucleophile. Crucially, it can be removed under specific acidic conditions to reveal the free N-H pyrrolidine, a key functional handle for subsequent diversification and library synthesis. The cleavage typically proceeds via protonation followed by the formation of a stable tert-butyl cation.[5][6]

The following diagram illustrates the strategic workflow for utilizing this building block.

G A This compound (Starting Block) B α-Deprotonation (e.g., LDA, -78°C) A->B Base C Lithium Enolate (Key Intermediate) B->C D Electrophilic Quench (R-X, Aldehydes, etc.) C->D E α-Functionalized Product (Diastereoselective) D->E F N-tert-Butyl Deprotection (e.g., TFA, HCl) E->F Acid I Spirocyclization (Intramolecular Reactions) E->I G α-Substituted Pyrrolidine (Scaffold for Diversification) F->G H Further Functionalization (N-Arylation, N-Acylation, etc.) G->H J Spirocyclic Heterocycles I->J

Caption: Synthetic pathways originating from this compound.

Application I: Diastereoselective α-Functionalization

The most powerful application of this compound is the direct and stereocontrolled introduction of substituents at the C5 position. This is achieved via the formation of a planar lithium enolate, which then undergoes reaction with a wide range of electrophiles.[7]

The general mechanism involves a kinetically controlled deprotonation at low temperature, followed by the electrophilic attack on the resulting enolate.

G cluster_0 Deprotonation cluster_1 Alkylation Start This compound LDA LDA Start->LDA THF, -78°C Intermediate Lithium Enolate LDA->Intermediate Forms Intermediate Intermediate_ref Lithium Enolate Electrophile R-X Product trans-5-Alkyl-1-(tert-butyl) pyrrolidin-2-one Electrophile->Product Intermediate_ref->Electrophile Electrophilic Attack

Caption: Mechanism for LDA-mediated α-alkylation.

Protocol 1: General Procedure for α-Alkylation

This protocol describes a representative α-alkylation using benzyl bromide as the electrophile. It is a self-validating system; successful enolate formation is confirmed by the subsequent C-C bond formation upon addition of the electrophile.

Materials & Reagents:

  • This compound

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Benzyl bromide (BnBr), freshly distilled or passed through basic alumina

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • LDA Preparation (In Situ): In the reaction flask under nitrogen, dissolve freshly distilled diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

    • Causality Note: Preparing LDA in situ ensures a highly active, salt-free base. The low temperature is critical for kinetic deprotonation at the less-hindered α-carbon and prevents base degradation or side reactions.

  • Enolate Formation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.

    • System Validation: A slight color change (often to pale yellow) may be observed, indicating enolate formation. The reaction is now primed for the electrophile.

  • Electrophilic Quench: Add freshly purified benzyl bromide (1.1 eq.) dropwise to the enolate solution. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trans-5-benzyl-1-(tert-butyl)pyrrolidin-2-one.

    • Trustworthiness: The trans stereochemistry should be confirmed by ¹H NMR analysis, observing the coupling constants between protons at C5 and C4.

Application II: N-tert-Butyl Deprotection for Scaffold Diversification

To leverage the full potential of the functionalized pyrrolidinone, the N-tert-butyl group must be removed. This unmasks the secondary amine, providing a new reactive site for building molecular complexity, for instance, through N-acylation, N-arylation, or reductive amination.

G A α-Substituted N-tert-Butyl Pyrrolidinone F TFA or HCl (Strong Acid) A->F Reacts with B Protonation of Carbonyl Oxygen C Cleavage of N-C Bond B->C D Formation of tert-Butyl Cation C->D E Final Product: α-Substituted Pyrrolidinone (Free N-H) C->E G Isobutene (Byproduct) D->G Deprotonates to F->B Catalyzes

Caption: Acid-catalyzed deprotection of the N-tert-butyl group.

Protocol 2: Acid-Mediated N-tert-Butyl Deprotection

This protocol provides a robust method for cleaving the N-tert-butyl group using trifluoroacetic acid (TFA).

Materials & Reagents:

  • α-Substituted this compound (from Protocol 1 or other synthesis)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the N-tert-butylated substrate (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Treatment: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (5-10 eq.) dropwise.

    • Causality Note: A strong acid like TFA is required to protonate the amide and facilitate the departure of the highly stable tert-butyl cation. Using an excess of acid ensures the reaction goes to completion. The reaction is typically run at or below room temperature to minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in ethyl acetate and cool to 0 °C. Slowly and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (~8-9).

    • Safety Note: Neutralization is highly exothermic and releases CO₂ gas. Perform this step slowly and with caution in a well-ventilated fume hood.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography or recrystallization to yield the pure N-H pyrrolidinone.

Conclusion

This compound is a superior building block for the stereocontrolled synthesis of functionalized pyrrolidines. The tert-butyl group serves as an elegant solution to two key synthetic challenges: it provides predictable diastereocontrol in α-functionalization reactions and acts as a stable protecting group that can be efficiently removed. The protocols detailed herein offer reliable and validated methods for researchers to access a diverse array of complex heterocyclic scaffolds, paving the way for the discovery of novel therapeutics and chemical probes.

References

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  • Synthesis of substituted pyrrolidines. DiVA portal. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 1-(tert-Butyl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(tert-Butyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. The N-alkylation of lactams, particularly with a sterically demanding group like tert-butyl, presents unique obstacles that require careful optimization of reaction conditions. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate these challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common and direct method is the N-alkylation of 2-pyrrolidinone. This reaction involves the deprotonation of the lactam nitrogen using a suitable base, followed by nucleophilic attack on a tert-butyl electrophile. The general reaction is a substitution where the acidic N-H proton of the pyrrolidinone ring is replaced by a tert-butyl group[1].

Q2: Why is the N-alkylation with a tert-butyl group particularly challenging?

The primary challenges stem from two main factors:

  • Steric Hindrance: The bulky tert-butyl group significantly hinders the approach of the pyrrolidinone anion to the electrophilic carbon. This slows down the desired SN2 reaction rate considerably compared to less hindered alkyl groups (e.g., methyl or butyl)[2].

  • Competing Elimination (E2) Reaction: tert-Butyl halides are tertiary halides and are highly prone to elimination reactions in the presence of a base to form isobutylene gas. This E2 pathway directly competes with the desired SN2 substitution, often becoming the dominant pathway and drastically reducing the yield of the target product.

Q3: What are the most critical reaction parameters to control for a successful synthesis?

Success hinges on the careful selection and control of three key parameters:

  • Choice of Base: The base must be strong enough to fully deprotonate the 2-pyrrolidinone (pKa ≈ 17-18) but should ideally be non-nucleophilic to avoid side reactions.

  • Solvent System: A polar aprotic solvent is necessary to dissolve the reagents and facilitate the SN2 reaction. The solvent must be anhydrous, as water will quench the strong base.

  • Temperature: The temperature must be carefully controlled to provide sufficient energy for the SN2 reaction to proceed without excessively favoring the competing E2 elimination pathway, which is also accelerated by heat.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to this compound, with most of the 2-pyrrolidinone starting material remaining. What are the likely causes?

A: This is the most common issue and typically points to one of four areas: insufficient deprotonation, a dominant elimination side reaction, poor reagent quality, or suboptimal temperature.

Core Causality & Solutions:

  • Ineffective Deprotonation: The N-H bond of a lactam is only weakly acidic. A relatively weak base like potassium carbonate (K₂CO₃) is often insufficient for complete deprotonation, especially at lower temperatures, leading to low concentrations of the required nucleophile[3][4].

    • Solution: Switch to a much stronger, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil) is the preferred choice. It irreversibly deprotonates the lactam, driving the initial equilibrium completely to the product side.

  • Dominance of the E2 Pathway: Using a strong base with a tertiary alkyl halide inherently favors elimination.

    • Solution: While difficult to eliminate completely, the SN2/E2 ratio can be influenced. Ensure the base is used solely for deprotonating the lactam and not in large excess, which would promote elimination. Add the tert-butyl halide slowly to the pre-formed lactam salt at a controlled temperature.

  • Moisture Contamination: Trace amounts of water in the solvent or on the glassware will consume the strong base (e.g., NaH), preventing deprotonation of the lactam. Reactions involving strong bases require strictly anhydrous conditions[2].

    • Solution: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.

  • Incorrect Temperature: While heat can increase the SN2 reaction rate, it typically favors the E2 elimination pathway even more. Running the reaction at excessively high temperatures can lead to near-zero yield of the desired product.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C) for the deprotonation step. After forming the sodium salt of the lactam, add the alkylating agent and allow the reaction to warm slowly to room temperature or slightly above (e.g., 40-50 °C), monitoring progress by TLC or GC.

Issue 2: Formation of Significant Impurities

Q: My NMR/GC-MS analysis shows the desired product along with several significant impurities. What are these side products and how can I prevent them?

A: Besides unreacted starting material, the most common impurities are the O-alkylated product and byproducts from solvent degradation.

Core Causality & Solutions:

  • O-Alkylation Side Product: The pyrrolidinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally thermodynamically favored, O-alkylation can occur, leading to the formation of 2-(tert-butoxy)-1-pyrroline.

    • Solution: The choice of solvent and counter-ion can influence the N/O selectivity. Polar aprotic solvents like DMF or THF generally favor N-alkylation. Using sodium (from NaH) as the counter-ion also promotes N-alkylation. Minimizing reaction temperature can also help suppress this side reaction.

  • Solvent Degradation: A common solvent, N,N-Dimethylformamide (DMF), can decompose at elevated temperatures in the presence of a strong base, producing dimethylamine[3]. Dimethylamine can then act as a competing nucleophile or cause other side reactions.

    • Solution: Avoid high reaction temperatures (>100 °C) if using DMF. Consider alternative, more stable polar aprotic solvents like Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)[5]. Alternatively, tetrahydrofuran (THF) is an excellent choice for reactions using NaH at lower temperatures.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical transformations and decision-making processes, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

G cluster_0 Reaction Pathways Start 2-Pyrrolidinone + t-BuBr Anion Pyrrolidinone Anion (Ambident Nucleophile) Start->Anion + NaH - H₂ (gas) Elimination Side Product: Isobutylene (gas) Start->Elimination + Base (E2) (Major Competing Reaction) N_Product Desired Product: This compound Anion->N_Product  Sₙ2 Attack (N-Alkylation) (Favored) O_Product Side Product: 2-(tert-butoxy)-1-pyrroline Anion->O_Product  Sₙ2 Attack (O-Alkylation) (Minor Pathway)

Caption: Core reaction pathways in the synthesis of this compound.

G Start Problem: Low Product Yield Check_Reagents Step 1: Verify Reagents & Setup Start->Check_Reagents Anhydrous Is the system strictly anhydrous? Check_Reagents->Anhydrous Base_Strength Is the base strong enough? (e.g., NaH) Anhydrous->Base_Strength Yes Fix_Anhydrous Action: Dry all glassware/solvents. Use inert atmosphere. Anhydrous->Fix_Anhydrous No Check_Conditions Step 2: Evaluate Reaction Conditions Base_Strength->Check_Conditions Yes Fix_Base Action: Switch to NaH. Ensure correct stoichiometry. Base_Strength->Fix_Base No Temp Is the temperature optimized? (Avoid high T) Check_Conditions->Temp Solvent Is the solvent appropriate and stable? (e.g., THF, DMSO) Temp->Solvent Yes Fix_Temp Action: Run at lower temp (0 to 50°C). Monitor via TLC/GC. Temp->Fix_Temp No Optimize Step 3: Optimize Protocol Solvent->Optimize Yes Fix_Solvent Action: Replace DMF with THF or DMSO. Solvent->Fix_Solvent No Success Improved Yield Optimize->Success Fix_Anhydrous->Base_Strength Fix_Base->Check_Conditions Fix_Temp->Solvent Fix_Solvent->Optimize

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is designed to maximize the yield of the desired N-alkylated product by favoring the SN2 pathway.

Materials:

  • 2-Pyrrolidinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-Butyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, a rubber septum, and a dropping funnel. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Deprotonation: To the flask, add sodium hydride (1.1 equivalents). Wash the NaH dispersion with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time under inert gas. Add anhydrous THF to the flask, followed by the slow, dropwise addition of 2-pyrrolidinone (1.0 equivalent) dissolved in anhydrous THF via the dropping funnel at 0 °C (ice bath).

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed. The completion of deprotonation results in a clear or slightly hazy solution of the sodium salt.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add tert-butyl bromide (1.2 equivalents) dropwise via syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Gently heat the mixture to 45-50 °C and monitor the reaction progress by TLC or GC analysis. Stir for 12-24 hours or until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether or ethyl acetate. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Table 1: Influence of Base and Solvent on N-Alkylation Yield

The following table provides an illustrative summary of how reaction parameters can influence the outcome of the N-alkylation of 2-pyrrolidinone with a tertiary halide, based on established chemical principles.

BaseSolventTemperature (°C)Predominant PathwayExpected Yield of N-Alkylated Product
K₂CO₃Acetone56 (reflux)Minimal ReactionVery Low (<5%)
K₂CO₃DMF140Elimination (E2) & Solvent DecompositionLow (<15%)[3]
NaHTHF0 → 50Substitution (SN2)Moderate to Good (40-60%)
NaHDMF25 → 80Substitution (SN2) with some E2Moderate (30-50%)
t-BuOKTHF66 (reflux)Elimination (E2)Very Low (<5%)

References

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in Pharmaceutical Development. Available from: [Link]

  • PMC. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health. Available from: [Link]

  • SIELC Technologies. This compound. SIELC Technologies. Available from: [Link]

  • MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available from: [Link]

  • PMC. 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. National Institutes of Health. Available from: [Link]

  • PMC. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central. Available from: [Link]

  • Reddit. Help with N-Alkylation gone wrong. Reddit. Available from: [Link]

  • MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI. Available from: [Link]

  • PubChem. 2-Pyrrolidinone, 1-butyl- | C8H15NO | CID 18984. PubChem. Available from: [Link]

  • Pharmaffiliates. CAS No : 101385-93-7 | Product Name : N-Boc-3-pyrrolidinone (BSC). Pharmaffiliates. Available from: [Link]

  • PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360. PubChem. Available from: [Link]

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Technical Support Center: Purification of Crude 1-(tert-Butyl)pyrrolidin-2-one by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(tert-Butyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through vacuum distillation. Here, we will delve into the nuances of this purification technique, addressing common challenges and providing practical, field-tested solutions to ensure the integrity of your experimental outcomes.

Introduction: The Rationale for Vacuum Distillation

This compound, a substituted lactam, possesses a relatively high boiling point at atmospheric pressure, similar to its isomer, 1-Butylpyrrolidin-2-one, which boils at approximately 243.8°C[1]. Distilling such compounds at atmospheric pressure requires high temperatures, which can lead to thermal decomposition, resulting in impurities and reduced yield. Vacuum distillation is the preferred method as it lowers the boiling point of the liquid, allowing for distillation at a lower, less destructive temperature[2]. This technique is crucial for obtaining a pure product, free from thermal degradants and other process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling point and vacuum pressure for the distillation of this compound?

Based on these analogs, a vacuum level in the range of 0.5 to 5 mmHg is recommended. At this pressure, the boiling point of this compound is anticipated to be in the range of 100-140 °C . It is crucial to monitor the distillation closely and record the temperature at which a steady distillation rate is achieved.

CompoundCAS NumberBoiling Point (°C)Pressure (mmHg)
1-(tert-Butoxycarbonyl)-2-pyrrolidinone85909-08-6100-1050.5
1-Butylpyrrolidin-2-one3470-98-213728
This compound (Estimated) 20687-53-0 100-140 0.5-5

Q2: What are the common impurities in crude this compound?

A2: Common impurities typically arise from the synthesis process. A frequent synthetic route is the reaction of γ-butyrolactone with tert-butylamine. Therefore, the crude product may contain:

  • Unreacted γ-butyrolactone: A lower boiling point impurity.

  • Unreacted tert-butylamine: A volatile, lower boiling point impurity.

  • Water: Can be present from the reaction or workup.

  • High-boiling polymeric byproducts: Formed due to side reactions at elevated temperatures.

  • Solvents: Any solvents used during the synthesis and workup.

Q3: What basic equipment is required for the vacuum distillation of this compound?

A3: A standard vacuum distillation setup is required. Key components include:

  • A round-bottom flask (distilling flask).

  • A Claisen adapter to prevent bumping into the condenser.

  • A distillation head with a thermometer.

  • A condenser.

  • A receiving flask.

  • A vacuum source (vacuum pump).

  • A vacuum trap to protect the pump.

  • A heating mantle with a stirrer.

  • A magnetic stir bar or boiling chips for smooth boiling.

  • Insulating material (e.g., glass wool or aluminum foil).

Below is a diagram of a typical vacuum distillation setup.

G cluster_setup Vacuum Distillation Apparatus cluster_vacuum Vacuum System DistillingFlask Distilling Flask (with crude product & stir bar) ClaisenAdapter Claisen Adapter DistillingFlask->ClaisenAdapter HeatingMantle Heating Mantle & Stirrer HeatingMantle->DistillingFlask Heats Thermometer Thermometer ClaisenAdapter->Thermometer Condenser Condenser ClaisenAdapter->Condenser VacuumAdapter Vacuum Adapter Condenser->VacuumAdapter ReceivingFlask Receiving Flask VacuumAdapter->ReceivingFlask VacuumTrap Cold Trap VacuumAdapter->VacuumTrap to vacuum source Manometer Manometer (Optional but Recommended) VacuumTrap->Manometer VacuumPump Vacuum Pump Manometer->VacuumPump caption Diagram of a standard vacuum distillation setup.

A standard vacuum distillation setup.

Step-by-Step Experimental Protocol

  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its volume.

    • Add a magnetic stir bar to the distilling flask. Note: Boiling chips are not effective under vacuum.

    • Assemble the distillation apparatus as shown in the diagram above, ensuring all joints are properly sealed with vacuum grease.

  • Evacuation:

    • Start the stirrer to ensure smooth boiling later.

    • Turn on the vacuum pump to slowly evacuate the system. A gradual reduction in pressure helps to remove any low-boiling solvents without violent bumping.

    • Once the desired vacuum is reached and stable (e.g., ~1 mmHg), check for leaks. A stable vacuum reading on a manometer is the best indicator of a leak-free system.

  • Distillation:

    • Begin heating the distilling flask gently with the heating mantle.

    • Increase the temperature gradually until the liquid begins to boil and reflux in the distillation head.

    • Collect a small forerun fraction, which will contain any low-boiling impurities.

    • As the temperature of the vapor rises and stabilizes, change the receiving flask to collect the main fraction of pure this compound. Record the temperature range of the main fraction.

    • Continue distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness to avoid the formation of peroxides and potential decomposition of the residue.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and characterize the purified product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the vacuum distillation of this compound.

Problem 1: The liquid is bumping violently.

  • Question: My distillation is proceeding with large, uncontrolled bursts of boiling, and some of the liquid is being thrown into the condenser. What is happening and how can I fix it?

  • Answer: This phenomenon, known as bumping, is common in vacuum distillation due to the lack of nucleation sites for smooth boiling.

    • Cause & Solution:

      • Inadequate Stirring: Ensure the magnetic stirrer is on and rotating at a sufficient speed to create a vortex in the liquid. This provides a large surface area for even boiling.

      • Heating Too Rapidly: Reduce the heat input to the distilling flask. A gradual increase in temperature is crucial.

      • Absence of a Claisen Adapter: A Claisen adapter provides a secondary path for the vapor, preventing bumped liquid from contaminating the distillate. If not already in use, it is highly recommended.

Problem 2: The vacuum pressure is not low enough or is fluctuating.

  • Question: I can't achieve the target vacuum, or the pressure keeps changing, causing the boiling point to be unstable. What should I check?

  • Answer: A stable vacuum is critical for a successful distillation.

    • Cause & Solution:

      • System Leaks: The most common cause is a leak in the system. Check all glass joints, tubing connections, and the pump itself. Re-grease joints if necessary and ensure all clamps are secure.

      • Pump Issues: The vacuum pump oil may be contaminated. Check the oil level and clarity; replace if it appears cloudy or discolored. The pump may also require servicing.

      • Cold Trap Inefficiency: If the cold trap is not cold enough, volatile substances from the distillation can enter and contaminate the pump oil, reducing its efficiency. Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

Problem 3: The product is discolored (yellow or brown).

  • Question: The distilled this compound is not colorless. What causes this discoloration?

  • Answer: Discoloration is often a sign of thermal decomposition.

    • Cause & Solution:

      • Overheating: The heating mantle temperature is too high, causing the compound to decompose. Reduce the heating mantle temperature. The goal is to have a steady, but not rapid, distillation rate. Insulating the distillation head with glass wool can help maintain the vapor temperature without excessive heating of the flask.

      • High Vacuum: Paradoxically, too high a vacuum can sometimes lead to localized overheating at the flask surface before the bulk liquid reaches its boiling point. Finding the optimal balance of pressure and temperature is key.

      • Presence of Impurities: Certain impurities can catalyze decomposition. Ensuring a good forerun cut to remove lower-boiling impurities is important.

Problem 4: The yield is lower than expected.

  • Question: I recovered significantly less purified product than I anticipated. Where could the loss have occurred?

  • Answer: Low yield can result from several factors throughout the process.

    • Cause & Solution:

      • Incomplete Distillation: You may have stopped the distillation too early, leaving a significant amount of product in the distilling flask.

      • Product Holdup: A considerable amount of product can coat the inside of the condenser and distillation head. Ensure the condenser is properly cooled to facilitate efficient condensation and collection.

      • Decomposition: As mentioned in the previous point, overheating can lead to decomposition and loss of product.

      • Leaks: A leak in the system can allow some of the product vapor to escape.

Below is a troubleshooting workflow to help diagnose and resolve common vacuum distillation issues.

G cluster_start Troubleshooting Workflow cluster_solutions Solutions Start Problem Encountered Bumping Violent Bumping? Start->Bumping Vacuum Unstable/High Vacuum? Bumping->Vacuum No CheckStirring Increase Stirring Speed Bumping->CheckStirring Yes Discoloration Product Discolored? Vacuum->Discoloration No CheckLeaks Check for System Leaks (re-grease joints) Vacuum->CheckLeaks Yes LowYield Low Yield? Discoloration->LowYield No LowerTemp Lower Mantle Temperature & Insulate Head Discoloration->LowerTemp Yes CheckHoldup Check for Product Holdup LowYield->CheckHoldup Yes ReduceHeat Reduce Heating Rate CheckStirring->ReduceHeat UseClaisen Use Claisen Adapter ReduceHeat->UseClaisen CheckPump Check Pump Oil & Performance CheckLeaks->CheckPump CheckTrap Ensure Cold Trap is Effective CheckPump->CheckTrap OptimizePressure Optimize Pressure/Temp Balance LowerTemp->OptimizePressure DistillLonger Ensure Complete Distillation CheckHoldup->DistillLonger DistillLonger->LowerTemp caption Troubleshooting decision tree for vacuum distillation.

A decision tree for troubleshooting vacuum distillation.

References

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? Retrieved from [Link]

Sources

Common side reactions in the synthesis of 1-(tert-Butyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(tert-Butyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield, purity, and reproducibility of your synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and a versatile polar aprotic solvent. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact the purity and yield of the final product. The most common synthetic strategies involve the N-alkylation of pyrrolidin-2-one with a tert-butylating agent. This guide will focus on troubleshooting the prevalent issues associated with these methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are:

  • N-alkylation of pyrrolidin-2-one with a tert-butyl halide (e.g., tert-butyl bromide or chloride) in the presence of a base.

  • Acid-catalyzed addition of isobutylene to pyrrolidin-2-one.

Each route has its own set of advantages and potential side reactions that must be carefully managed.

Q2: My reaction to alkylate pyrrolidin-2-one with tert-butyl bromide is giving a very low yield. What is the likely cause?

A2: A low yield in this reaction is most commonly due to the competing E2 elimination of the tert-butyl bromide to form isobutylene gas.[1][2] This is particularly problematic when using strong, sterically hindered bases. The basicity of the deprotonated pyrrolidin-2-one can also promote this elimination pathway.

Q3: I observe an impurity with a similar mass to my product in the crude NMR. What could it be?

A3: A common impurity is the O-alkylated isomer, 2-(tert-butoxy)-1-azacyclopent-1-ene. Pyrrolidin-2-one exists in equilibrium with its enolate tautomer, which can be alkylated on the oxygen atom. While N-alkylation is generally favored, the reaction conditions can influence the N/O-alkylation ratio.

Q4: After purification, I still see some unreacted pyrrolidin-2-one. How can I improve the conversion?

A4: Incomplete conversion can be due to several factors:

  • Insufficient base: Ensure at least a stoichiometric amount of a suitable base is used to deprotonate the pyrrolidin-2-one.

  • Reaction time: The reaction may require longer heating or stirring to go to completion.

  • Purity of reagents: Ensure your starting materials and solvent are anhydrous, as water can quench the pyrrolidin-2-one anion.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. tert-Butyl halides are volatile and flammable. Isobutylene is a flammable gas. Reactions should be performed in a well-ventilated fume hood. When using strong bases like sodium hydride or potassium tert-butoxide, appropriate handling procedures for reactive and corrosive materials should be followed.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of common side reactions, their mechanisms, and actionable troubleshooting steps.

Issue 1: Formation of Isobutylene via E2 Elimination

Symptoms:

  • Low yield of the desired N-tert-butylated product.

  • Gas evolution from the reaction mixture.

  • Presence of unreacted pyrrolidin-2-one.

Causality: The reaction of the pyrrolidin-2-one anion (a base) with tert-butyl bromide (a tertiary halide) is a classic example of competing SN1/E1 and SN2/E2 reactions. Due to the steric hindrance of the tertiary alkyl halide, the SN2 pathway is disfavored. With a strong base, the E2 elimination pathway, leading to the formation of isobutylene, becomes a significant side reaction.[1][2][3][4]

Troubleshooting Workflow:

E2_Troubleshooting start Low Yield & Gas Evolution check_base Analyze Base Strength start->check_base strong_base Using Strong Base? (e.g., NaH, KOtBu) check_base->strong_base weaker_base Switch to a Weaker Base (e.g., K2CO3, Cs2CO3) strong_base->weaker_base Yes check_temp Analyze Reaction Temperature strong_base->check_temp No weaker_base->check_temp high_temp High Temperature? check_temp->high_temp lower_temp Lower Reaction Temperature high_temp->lower_temp Yes optimized Optimized Conditions: Minimized E2 high_temp->optimized No lower_temp->optimized

Caption: Troubleshooting workflow for minimizing E2 elimination.

Detailed Recommendations:

  • Choice of Base: Avoid using excessively strong or sterically hindered bases like potassium tert-butoxide. Consider using milder bases such as potassium carbonate or cesium carbonate.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.

  • Alternative Reagents: If elimination remains a significant issue, consider switching to the acid-catalyzed reaction with isobutylene.

Issue 2: O-Alkylation vs. N-Alkylation

Symptoms:

  • Presence of an isomeric byproduct in spectroscopic analyses (e.g., NMR, GC-MS).

  • Difficulty in purifying the final product.

Causality: The pyrrolidin-2-one anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen of the enolate form. Alkylation can occur at either site. The ratio of N- to O-alkylation is influenced by several factors, including the solvent, the counter-ion of the base, and the alkylating agent.[5][6][7][8] Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.

Troubleshooting Workflow:

NO_Alkylation_Troubleshooting start Isomeric Impurity Detected check_solvent Analyze Solvent Polarity start->check_solvent polar_aprotic Using Polar Aprotic Solvent? (e.g., DMF, DMSO) check_solvent->polar_aprotic nonpolar_solvent Switch to a Less Polar or Nonpolar Solvent (e.g., Toluene, THF) polar_aprotic->nonpolar_solvent Yes check_counterion Analyze Counter-ion polar_aprotic->check_counterion No nonpolar_solvent->check_counterion small_cation Using Small Cation? (e.g., Li+, Na+) check_counterion->small_cation large_cation Switch to a Base with a Larger Cation (e.g., K+, Cs+) small_cation->large_cation Yes optimized Optimized Conditions: Favored N-Alkylation small_cation->optimized No large_cation->optimized

Caption: Troubleshooting workflow for favoring N-alkylation.

Detailed Recommendations:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO can favor O-alkylation by solvating the cation and leaving the oxygen of the enolate more exposed. Consider using less polar solvents like THF or toluene.

  • Counter-ion Effect: Larger, "softer" cations like K+ or Cs+ tend to favor N-alkylation over smaller, "harder" cations like Li+ or Na+. This is because the larger cations associate less tightly with the oxygen of the enolate.

  • Characterization: Use 2D NMR techniques (HSQC, HMBC) to definitively distinguish between the N- and O-alkylated products.[6][8]

Issue 3: Isobutylene Polymerization (in acid-catalyzed synthesis)

Symptoms:

  • Formation of a sticky, polymeric residue.

  • Low yield of the desired product.

  • Complex mixture of byproducts in the crude reaction.

Causality: In the acid-catalyzed reaction of pyrrolidin-2-one with isobutylene, the isobutylene is protonated to form a tert-butyl cation. This carbocation can be attacked by another molecule of isobutylene, initiating a cationic polymerization cascade. This is more likely to occur if the concentration of isobutylene is high or if the reaction temperature is not well-controlled.

Troubleshooting and Prevention:

ParameterRecommendationRationale
Isobutylene Addition Add isobutylene slowly or use a controlled feed (e.g., from a gas cylinder with a mass flow controller).Maintains a low instantaneous concentration of isobutylene, minimizing self-reaction.
Temperature Maintain a low to moderate reaction temperature.Higher temperatures can accelerate the rate of polymerization.
Catalyst Loading Use the minimum effective amount of acid catalyst.Excess acid can promote side reactions.
Solvent Use a solvent that can help to dissipate heat and control the reaction rate.Prevents localized overheating.

Experimental Protocols

Protocol 1: N-Alkylation of Pyrrolidin-2-one with tert-Butyl Bromide

Objective: To synthesize this compound while minimizing the E2 elimination side reaction.

Materials:

  • Pyrrolidin-2-one

  • tert-Butyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Diatomaceous earth

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry, inert-atmosphere flask, add pyrrolidin-2-one (1.0 eq) and anhydrous acetonitrile.

  • Add powdered anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 50-60 °C with vigorous stirring.

  • Slowly add tert-butyl bromide (1.2 eq) dropwise over 30 minutes.

  • Maintain the reaction at 60 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and filter through a pad of diatomaceous earth to remove the inorganic salts.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Purification of this compound

Objective: To remove common impurities such as unreacted pyrrolidin-2-one and the O-alkylated isomer.

Method: Vacuum Distillation

  • Set up a short-path distillation apparatus.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure and begin heating the distillation pot.

  • Collect the fraction boiling at the appropriate temperature and pressure for this compound (approx. 100-105 °C at 0.5 mmHg).

  • Discard any lower-boiling forerun (which may contain residual solvents or byproducts) and leave any higher-boiling residue in the pot.

References

Sources

Preventing degradation of 1-(tert-Butyl)pyrrolidin-2-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(tert-Butyl)pyrrolidin-2-one

Welcome to the dedicated technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area, with temperatures maintained between 2-8°C. While some suppliers suggest storage at room temperature (up to 30°C), refrigeration minimizes the risk of thermal degradation over extended periods.[1]

Q2: Is this compound sensitive to air or moisture?

A2: Yes. Pyrrolidinone derivatives are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[2] This is a critical factor to control, as absorbed water can facilitate hydrolytic degradation. Additionally, exposure to air, specifically oxygen, can lead to oxidative degradation. Therefore, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to keep the container tightly sealed.[3]

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for this compound are hydrolysis and oxidation.[4] Hydrolysis involves the cleavage of the five-membered lactam ring, while oxidation can occur at the pyrrolidinone ring or the tert-butyl group.

Q4: Can I store this compound in a standard laboratory plastic container?

A4: While short-term storage in compatible plastics like high-density polyethylene (HDPE) or polypropylene (PP) may be acceptable, long-term storage is best in glass or other non-reactive containers. It is crucial to verify the chemical compatibility of any storage material with the compound to prevent leaching or degradation. Always refer to chemical compatibility charts for specific plastics.[5][6]

Q5: How can I tell if my sample of this compound has degraded?

A5: Degradation may not always be visually apparent. However, signs of significant degradation could include a change in color (from colorless to yellow), the appearance of particulates, or a change in odor.[4] For a definitive assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are necessary to determine the purity of the sample.[7][8]

Troubleshooting Guide: Preventing Degradation

This section addresses specific issues that may arise during the handling and storage of this compound, providing explanations and actionable solutions.

Issue 1: Gradual decrease in purity over time, even with proper refrigeration.

Q: I have been storing my this compound at 4°C, yet my recent analysis shows a decrease in purity. What could be the cause?

A: The most likely culprit is exposure to moisture and/or air.

  • Causality: Even at low temperatures, the presence of absorbed water can lead to slow hydrolysis of the lactam ring. Similarly, oxygen from the air can cause gradual oxidation. The bulky tert-butyl group may offer some steric hindrance against hydrolysis compared to less substituted pyrrolidinones, but it does not prevent it entirely. The hygroscopic nature of pyrrolidinones means that every time the container is opened in a non-dry atmosphere, it can absorb more moisture.[2]

  • Solution:

    • Inert Atmosphere: If you will be storing the compound for an extended period, it is highly recommended to blanket the container with an inert gas like argon or nitrogen before sealing.[3] This displaces air and moisture.

    • Use of a Desiccator: Store the sealed container inside a desiccator to protect it from atmospheric moisture, especially if it is being opened frequently.

    • Aliquotting: For frequently used samples, consider aliquoting the material into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere.

Issue 2: Inconsistent results in aqueous-based experiments.

Q: My experimental results are inconsistent when using this compound in aqueous buffers. Why might this be happening?

A: The compound's stability is pH-dependent, and it can degrade under certain aqueous conditions.

  • Causality: The lactam ring in this compound is susceptible to both acid- and base-catalyzed hydrolysis.[4] If your aqueous buffer is strongly acidic or basic, the compound may be degrading into 4-(tert-butylamino)butanoic acid during your experiment, leading to variable concentrations of the active compound.

  • Solution:

    • pH Stability Study: If possible, conduct a preliminary stability study of the compound in your experimental buffer. Analyze samples at different time points using HPLC or GC to determine the rate of degradation.

    • Prepare Fresh Solutions: Always prepare your aqueous solutions of this compound immediately before use. Do not store it in aqueous buffers for extended periods.

    • Optimize pH: If your experimental conditions allow, adjust the pH of your buffer to be as close to neutral (pH 7) as possible to minimize the rate of hydrolysis.

Issue 3: Appearance of unknown peaks in chromatograms after storage.

Q: I am analyzing my stored this compound and see new, smaller peaks in my GC/HPLC chromatogram. What are these?

A: These are likely degradation products from hydrolysis or oxidation.

  • Causality: As discussed, hydrolysis and oxidation are the primary degradation routes. The main hydrolytic degradation product is 4-(tert-butylamino)butanoic acid.[4] Oxidative degradation can lead to a variety of products, including N-oxides or hydroxylated species.

  • Solution:

    • Characterize Degradants: If the identity of these impurities is critical to your work, techniques like Mass Spectrometry (MS) coupled with GC or HPLC (GC-MS or LC-MS) can be used to identify their molecular weights and structures.

    • Implement Stricter Storage Protocols: The appearance of these peaks is a clear sign that your current storage conditions are not sufficient to maintain the stability of the compound. Immediately implement the recommendations in Issue 1 (inert atmosphere, desiccator storage, aliquotting).

    • Re-purification: If the level of impurities is unacceptably high, you may need to re-purify the material, for example, by vacuum distillation. However, preventing degradation is always more efficient than removing impurities.

Data & Protocols

Summary of Storage Conditions & Stability
ParameterRecommended ConditionRationalePotential Consequences of Deviation
Temperature 2-8°C (Refrigerated)Slows down the rate of all chemical degradation pathways.Increased rate of hydrolysis, oxidation, and thermal decomposition.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative degradation and displaces moisture.[3]Oxidation of the pyrrolidinone ring or tert-butyl group.
Moisture Store in a desiccator; keep container tightly sealedPrevents absorption of water, which is required for hydrolysis.[2]Hydrolysis of the lactam ring, leading to ring-opening.[4]
Light Store in an amber or opaque containerWhile not the primary concern, prolonged exposure to UV light can potentially cause photodegradation.Photolytic cleavage or rearrangement.
pH (in solution) Neutral (pH ~7)Minimizes the rate of both acid- and base-catalyzed hydrolysis.[4]Accelerated degradation in strongly acidic or basic solutions.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[9][10]These substances can directly react with and degrade the compound.Rapid and uncontrolled degradation.
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

This protocol outlines a general method for assessing the purity of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Stability Study Under Forced Degradation

This protocol can be used to assess the stability of the compound under various stress conditions.

  • Prepare Stock Solution: Create a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Degradation: Store a sample of the neat compound or the stock solution at an elevated temperature (e.g., 60°C).

    • Control: Keep a sample of the stock solution at 4°C in the dark.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

  • Quenching: For the acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by HPLC or GC (as per Protocol 1 or a suitable HPLC method) to determine the percentage of the parent compound remaining and the formation of any degradation products.

Visualizations

DegradationPathways Figure 1: Primary Degradation Pathways cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 4-(tert-butylamino)butanoic acid A->B H₂O / H⁺ or OH⁻ (Lactam Ring Cleavage) C N-Oxide derivatives A->C Oxidizing Agent (e.g., H₂O₂, O₂) D Hydroxylated species A->D Oxidizing Agent (e.g., H₂O₂, O₂)

Caption: Inferred degradation pathways for this compound.

ExperimentalWorkflow Figure 2: Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis & Troubleshooting prep Receive/Prepare This compound store Store under Optimal Conditions (2-8°C, Inert Gas, Dark) prep->store analyze Analyze Purity (GC/HPLC) store->analyze purity_ok Purity Meets Specification analyze->purity_ok Yes purity_bad Purity Out of Specification analyze->purity_bad No troubleshoot Troubleshoot Storage & Handling purity_bad->troubleshoot forced_degradation Perform Forced Degradation Study purity_bad->forced_degradation troubleshoot->store forced_degradation->analyze

Caption: Logic diagram for routine stability checks and troubleshooting.

References

  • Alfa Aesar. (2018). Safety Data Sheet: 1-Butylpyrrolidin-2-one. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Pharmaceutical Development. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrrolidinone, 1-butyl-. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.3470-98-2,1-Butylpyrrolidin-2-one Suppliers. Retrieved from [Link]

  • National Institutes of Health. (2020). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. Retrieved from [Link]

  • PubMed. (2015). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. Retrieved from [Link]

  • Chemsrc. (2025). 1-Butylpyrrolidin-2-one | CAS#:3470-98-2. Retrieved from [Link]

  • PubMed. (2021). Does Tert-Butyl Alcohol Really Terminate the Oxidative Activity of •OH in Inorganic Redox Chemistry?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Retrieved from [Link]

  • The Hong Kong University of Science and Technology. (2016). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. Retrieved from [Link]

  • National Institutes of Health. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • Tom Parker Ltd. (2010). CHEMICAL COMPATIBILITY TABLE. Retrieved from [Link]

Sources

Technical Support Center: Analytical Challenges in the Characterization of 1-(tert-Butyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-(tert-Butyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter analytical challenges. As a pivotal pharmaceutical intermediate, the precise and accurate characterization of this compound is critical for ensuring the quality, safety, and efficacy of the final drug product.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your analytical endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and analysis of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a substituted lactam. While specific experimental data for this compound is not extensively published, we can infer its properties based on its structure and related compounds.

PropertyValueSource
Molecular Formula C₈H₁₅NO[2][3]
Molecular Weight 141.21 g/mol [2][3]
Appearance Likely a colorless to pale yellow liquidInferred from similar compounds[4][5]
Solubility Expected to be soluble in a range of organic solventsInferred from related structures[5]
Q2: How should I store this compound to ensure its stability?

A2: While specific stability data for this compound is limited, general best practices for storing lactams should be followed. It is advisable to store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight and strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation.[6]

Q3: What are the potential impurities I should be aware of during the analysis of this compound?

A3: Potential impurities can originate from the synthetic route or degradation. While the specific synthesis of this compound is not detailed in the provided search results, common synthetic pathways for substituted pyrrolidinones may involve reactants that could persist as impurities.[3][7][8] Potential impurities could include unreacted starting materials, by-products from side reactions, and degradation products.

Q4: Can this compound degrade under typical analytical conditions?

A4: Lactam rings, such as the one in this compound, can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the opening of the ring.[9] This is a critical consideration when developing HPLC methods, as the mobile phase pH can influence the stability of the analyte. Thermal degradation can also occur at elevated temperatures, which is a factor to consider in GC analysis.

Troubleshooting Guides

This section provides detailed troubleshooting for common analytical techniques used in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis
Common HPLC Issues and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Dead volume in the HPLC system.- Optimize Mobile Phase: Add a competitive agent like triethylamine to the mobile phase to mask active silanol groups on the column.- Adjust pH: Ensure the mobile phase pH is appropriate for the analyte's pKa.- Reduce Sample Concentration: Inject a more dilute sample.- Check System Connections: Ensure all fittings are secure and there are no gaps.[10][11][12]
Baseline Drift - Changes in mobile phase composition.- Temperature fluctuations.- Column contamination or degradation.- Degas Mobile Phase: Thoroughly degas the mobile phase to remove dissolved gases.- Use a Column Oven: Maintain a stable column temperature.- Flush the Column: Wash the column with a strong solvent to remove contaminants.[10][13]
Poor Resolution - Inappropriate mobile phase composition.- Column degradation.- High flow rate.- Optimize Gradient: Adjust the gradient profile to improve separation.- Try a Different Column: Use a column with a different stationary phase chemistry.- Reduce Flow Rate: Lower the flow rate to increase column efficiency.[13][14]
No Peaks or Low Signal - Injection issues.- Detector malfunction.- Sample degradation.- Verify Injection: Ensure the autosampler is functioning correctly and the correct volume is being injected.- Check Detector Settings: Confirm the detector is on and the wavelength is appropriate for the analyte.- Prepare Fresh Sample: Use a freshly prepared sample to rule out degradation.[12][13]
HPLC Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting common HPLC issues.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Common GC-MS Issues and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
No Peaks - Injection problem.- Leak in the system.- Column breakage.- Check Syringe and Inlet: Ensure the syringe is functioning and the inlet is not blocked.- Perform Leak Check: Use an electronic leak detector to check for leaks.- Inspect Column: Visually inspect the column for breaks.[4][15]
Broad Peaks - Column contamination.- Inefficient separation.- Injection port temperature too low.- Bake Out Column: Condition the column at a high temperature to remove contaminants.- Optimize Temperature Program: Adjust the oven temperature ramp rate.- Increase Inlet Temperature: Ensure complete volatilization of the sample.[15][16]
Peak Tailing - Active sites in the inlet liner or column.- Sample degradation at high temperatures.- Use a Deactivated Liner: Employ a liner with a high degree of inertness.- Trim the Column: Remove the first few centimeters of the column to eliminate active sites.- Lower Inlet Temperature: Reduce the inlet temperature to minimize thermal degradation.[16]
Inconsistent Retention Times - Fluctuations in carrier gas flow rate.- Leaks in the system.- Column degradation.- Check Gas Supply and Regulators: Ensure a stable carrier gas flow.- Leak Check the System: Address any identified leaks.- Replace Column: If the column is old or has been subjected to harsh conditions, replacement may be necessary.[4][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Common NMR Issues and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Broad Peaks - Presence of paramagnetic impurities.- Sample aggregation.- Poor shimming.- Filter the Sample: Remove any particulate matter.- Use a Different Solvent: Try a solvent that better solubilizes the sample.- Re-shim the Spectrometer: Optimize the magnetic field homogeneity.
Poor Signal-to-Noise Ratio - Low sample concentration.- Insufficient number of scans.- Increase Sample Concentration: Use a more concentrated sample if possible.- Increase Number of Scans: Acquire more scans to improve the signal-to-noise ratio.
Unexpected Peaks - Presence of impurities.- Residual solvent peaks.- Sample degradation.- Check Purity by Other Methods: Use HPLC or GC-MS to confirm purity.- Identify Solvent Peaks: Compare the spectrum to a reference for the deuterated solvent.- Prepare a Fresh Sample: Use a freshly prepared sample to rule out degradation.
Complex Multiplets - Second-order effects.- Overlapping signals.- Use a Higher Field Spectrometer: A stronger magnetic field can simplify complex spectra.- Perform 2D NMR Experiments: Techniques like COSY and HSQC can help in assigning complex multiplets.[18][19]
Structure-Spectra Correlation

Caption: Expected analytical signatures based on the structure of this compound.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: GC-MS Method for Impurity Profiling
  • Instrumentation: GC-MS system with a mass selective detector.

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of dichloromethane.

Protocol 3: NMR Spectroscopic Analysis
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions and perform phase and baseline corrections.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher sample concentration and a larger number of scans may be required compared to ¹H NMR.

References

  • SIELC Technologies. (2018, May 16). This compound.
  • BenchChem. (n.d.). 1-Butylpyrrolidin-2-one | 3470-98-2.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • PubChem. (n.d.). 2-Pyrrolidinone, 1-butyl-.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • Guidechem. (n.d.). 1-Butylpyrrolidin-2-one 3470-98-2 wiki.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in Pharmaceutical Development.
  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400....
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Scribd. (n.d.). GCMS Troubleshooting Booklet.
  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
  • YouTube. (2022, April 10). How to Troubleshoot and Improve your GC/MS.
  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • ResearchGate. (2025, August 8). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • ChemicalBook. (n.d.). 1-Butylpyrrolidin-2-one.
  • GSRS. (n.d.). This compound.
  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • PubMed Central. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.

Sources

Technical Support Center: Synthesis of 1-(tert-Butyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(tert-Butyl)pyrrolidin-2-one (CAS 20687-53-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key pharmaceutical intermediate, optimizing the yield and purity of this compound is critical.[1][][3] This document provides in-depth troubleshooting advice, a validated high-yield protocol, and answers to frequently asked questions, grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The primary synthetic route discussed is the N-alkylation of 2-pyrrolidinone, a common but challenging transformation due to the steric hindrance of the tert-butyl group.

Q1: My reaction has stalled. I see a high percentage of unreacted 2-pyrrolidinone by TLC/GC analysis. What is the likely cause?

Answer: This is the most common issue and almost always points to inefficient deprotonation of the 2-pyrrolidinone nitrogen.

Root Cause Analysis:

  • Insufficient Base Strength: The N-H bond of a lactam is not highly acidic (pKa ≈ 17-18 in DMSO). Common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often insufficiently strong to achieve complete deprotonation, leading to a low concentration of the reactive lactam anion.

  • Inappropriate Base Type: Even with a strong base, steric hindrance can be a factor. A bulky base may struggle to access the nitrogen proton efficiently.

  • Reagent Quality and Stoichiometry: Strong bases like sodium hydride (NaH) are highly reactive and can be deactivated by moisture in the solvent or on the glassware. Using old or improperly stored NaH, or using substoichiometric amounts, will result in incomplete deprotonation.

Corrective Actions:

  • Select a Sufficiently Strong Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is the most common and cost-effective choice. For more sensitive substrates or difficult cases, stronger bases like potassium bis(trimethylsilyl)amide (KHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) can be used.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Apolar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are standard. Ensure they are freshly distilled or from a sealed bottle over molecular sieves.

  • Verify Base Activity and Stoichiometry:

    • Use a slight excess of the base (typically 1.1-1.2 equivalents) to ensure complete deprotonation.

    • When using NaH, wash the dispersion with dry hexanes before use to remove the protective mineral oil, which can interfere with the reaction.

Q2: My reaction produced a gas, and the final yield is very low despite the consumption of starting material. What is the competing side reaction?

Answer: You are likely observing significant E2 elimination of your tert-butyl halide to form isobutylene gas. This is the primary competing pathway and the main reason for low yields in this specific synthesis.

Mechanistic Explanation:

The deprotonated pyrrolidinone is not only a good nucleophile (desired for Sₙ2) but also a reasonably strong base. When it encounters a sterically hindered electrophile like tert-butyl bromide or chloride, it can abstract a proton from one of the methyl groups, leading to the elimination of the halide and the formation of isobutylene.

  • Sₙ2 Pathway (Desired): The lactam anion attacks the electrophilic carbon of the tert-butyl group. This is sterically hindered.

  • E2 Pathway (Side Reaction): The lactam anion acts as a base, abstracting a proton from a β-carbon, leading to the formation of a double bond and expulsion of the leaving group. This pathway is often kinetically favored at higher temperatures.

Below is a diagram illustrating the competition between the desired Sₙ2 reaction and the problematic E2 elimination.

G Pyrrolidinone_Anion Pyrrolidinone Anion SN2_Product This compound (Desired Product) Pyrrolidinone_Anion->SN2_Product Sₙ2 Attack (Nucleophile) - Sterically Hindered - Favored at Low Temp. E2_Product Isobutylene + H-Pyrrolidinone (Side Products) Pyrrolidinone_Anion->E2_Product E2 Elimination (Base) - Kinetically Favorable - Favored at High Temp. tBuBr tert-Butyl Bromide

Caption: Competing Sₙ2 (alkylation) and E2 (elimination) pathways.

Corrective Actions:

  • Temperature Control: This is the most critical parameter. The deprotonation step (addition of 2-pyrrolidinone to NaH) can be done at 0 °C. However, the subsequent addition of the tert-butyl halide should be performed at a low temperature (e.g., -10 °C to 0 °C) and the reaction should be maintained at or below room temperature. Avoid heating the reaction mixture.

  • Choice of Leaving Group: Tert-butyl chloride is less prone to elimination than tert-butyl bromide or iodide because chloride is a poorer leaving group. While the Sₙ2 reaction will be slower, it will be outcompeted by elimination to a lesser extent.

  • Solvent Choice: Using a more polar aprotic solvent like DMF or DMSO can sometimes favor the Sₙ2 pathway over E2, but temperature control remains the dominant factor.

Q3: How do I effectively purify the final product? My crude material is an oil contaminated with mineral oil and unreacted starting material.

Answer: Purifying the liquid product, this compound, requires removing both non-polar and polar impurities. A multi-step approach is best.

Purification Strategy:

  • Aqueous Workup:

    • After the reaction is complete (monitored by TLC/GC), cautiously quench the reaction mixture by slowly adding it to ice-cold water or a saturated ammonium chloride solution to neutralize any remaining base.

    • Extract the aqueous layer several times with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This will remove inorganic salts and highly polar impurities.

  • Removal of Mineral Oil (from NaH):

    • If you did not wash the NaH dispersion, the crude product will be contaminated with mineral oil. A simple pre-purification step is to dissolve the crude oil in a minimal amount of a polar solvent in which mineral oil is insoluble (like acetonitrile) and then wash with hexanes. The desired product will remain in the polar layer, while the non-polar mineral oil will partition into the hexane layer.

  • Final Purification:

    • Vacuum Distillation: This is the preferred method for larger scales. This compound has a relatively high boiling point, so a good vacuum pump is necessary. This method is excellent for separating the product from non-volatile impurities and any remaining 2-pyrrolidinone (BP: 245 °C vs. product BP).

    • Silica Gel Chromatography: For smaller scales or when high purity is essential, column chromatography is effective. Use a solvent system like hexanes/ethyl acetate. The product is moderately polar and should separate well from non-polar byproducts and the more polar 2-pyrrolidinone starting material.

Section 2: Recommended High-Yield Protocol

This protocol is optimized to favor the Sₙ2 pathway by using a strong base under strict temperature control.

Workflow Diagram

G A Preparation - Dry Glassware & Solvent (THF) - Wash NaH with Hexanes B Deprotonation - Suspend NaH in THF - Cool to 0 °C - Add 2-Pyrrolidinone dropwise A->B Inert Atmosphere (N₂) C Alkylation (Sₙ2) - Stir at 0 °C for 30 min - Add tert-Butyl Chloride - Allow to warm slowly to RT B->C Formation of Anion D Monitoring & Quench - Monitor by TLC/GC - Cool to 0 °C - Quench with sat. NH₄Cl (aq) C->D Reaction Progress E Workup & Purification - Extract with EtOAc - Dry & Concentrate - Purify via Vacuum Distillation D->E Isolation

Caption: Optimized workflow for the synthesis of this compound.

Reagents and Materials
ReagentM.W. ( g/mol )EquivalentsAmount
2-Pyrrolidinone85.111.0(e.g., 8.51 g, 100 mmol)
Sodium Hydride (60%)24.00 (as NaH)1.1(e.g., 4.40 g, 110 mmol)
tert-Butyl Chloride92.571.2(e.g., 11.11 g, 120 mmol)
Anhydrous THF--200 mL
Saturated NH₄Cl (aq)--100 mL
Ethyl Acetate--3 x 100 mL
Anhydrous Na₂SO₄--As needed
Step-by-Step Procedure
  • Preparation: Add sodium hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Wash the NaH dispersion three times with dry hexanes to remove mineral oil, decanting the hexanes carefully each time under nitrogen.

  • Deprotonation: Suspend the washed NaH in anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice bath. Dissolve 2-pyrrolidinone (1.0 eq) in anhydrous THF (100 mL) and add it dropwise to the NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.

  • Anion Formation: After the addition is complete, stir the resulting slurry at 0 °C for an additional 30-60 minutes until hydrogen evolution ceases. This indicates the complete formation of the sodium salt of 2-pyrrolidinone.

  • Alkylation: Add tert-butyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or GC, checking for the disappearance of the 2-pyrrolidinone starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.[3] An expected yield is typically in the range of 60-75% with this optimized method.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Are there alternative synthetic routes? A: Yes. A common industrial method involves the high-temperature, high-pressure reaction of γ-butyrolactone with tert-butylamine.[4] This one-pot method avoids the use of strong bases and alkyl halides but requires specialized equipment (autoclave/tubular reactor) not typically available in a standard research lab.[5][6]

  • Q: Can I use Phase-Transfer Catalysis (PTC) for this N-alkylation? A: While PTC is excellent for many N-alkylations, it is generally ineffective for installing a tert-butyl group.[7][8][9] PTC typically relies on bases like NaOH or K₂CO₃, which are not strong enough for complete deprotonation of 2-pyrrolidinone. Furthermore, the conditions often require heat, which would strongly favor the E2 elimination pathway.[8]

  • Q: What about modern cross-coupling methods like the Buchwald-Hartwig amination? A: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, typically between an aryl halide and an amine.[10][11][12][13][14] While variations exist for alkyl amines, applying it to the synthesis of a tertiary lactam from a primary lactam is not a standard application and would be far more complex and expensive than the classical Sₙ2 approach described here.

  • Q: Can I use the Mitsunobu reaction? A: The Mitsunobu reaction converts an alcohol to another functional group using triphenylphosphine and an azodicarboxylate like DEAD or DIAD.[15][16][17][18] To use this for N-alkylation, one would react 2-pyrrolidinone (the nucleophile) with tert-butanol. However, the Mitsunobu reaction is known to fail with tertiary alcohols like tert-butanol, as they are too sterically hindered to be effectively activated by the phosphine-azodicarboxylate adduct.[15]

  • Q: How can I confirm the identity and purity of my final product? A: Standard spectroscopic methods should be used:

    • ¹H NMR: Look for the characteristic singlet of the nine tert-butyl protons around 1.4 ppm and the three methylene groups of the pyrrolidinone ring (triplet ~3.3 ppm, triplet ~2.3 ppm, and a multiplet ~1.9 ppm).

    • ¹³C NMR: Expect signals for the quaternary carbon of the tert-butyl group, the methyl carbons, the three ring carbons, and the carbonyl carbon (~174 ppm).

    • FT-IR: The most prominent peak will be the strong C=O (amide) stretch around 1680-1690 cm⁻¹.

    • GC-MS: To confirm the molecular weight (M.W. 141.21 g/mol ) and assess purity.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Mitsunobu reaction - Organic Synthesis. Available at: [Link]

  • The Essential Role of this compound in Pharmaceutical Development. Available at: [Link]

  • Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC. Available at: [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • New Directions in the Mitsunobu Reaction - Nottingham ePrints. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Role of 1-Butylpyrrolidin-2-one in Advanced Chemical Synthesis. Available at: [Link]

  • Two Consecutive PTC N-Alkylations - PTC Organics, Inc. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at: [Link]

  • 2-Pyrrolidone - Wikipedia. Available at: [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. Available at: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. Available at: [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? Available at: [Link]

  • 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties - PMC. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. Available at: [Link]

  • N-alkylation of lactams with secondary heterobenzylic bromides - Sci-Hub. Available at: [Link]

  • 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - MDPI. Available at: [Link]

  • 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - ResearchGate. Available at: [Link]

  • 3,4-Unsubstituted 2- tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - PubMed. Available at: [Link]

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Handling and safety precautions for 1-(tert-Butyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(tert-Butyl)pyrrolidin-2-one: Handling, Safety, and Experimental Troubleshooting

Introduction

Welcome to the technical support guide for this compound (also known as 1-Butylpyrrolidin-2-one), CAS No. 3470-98-2. This document is designed for researchers, scientists, and drug development professionals, providing essential information on its safe handling, application, and troubleshooting. As a Senior Application Scientist, my goal is to blend rigorous technical data with practical, field-tested advice to ensure both the success of your experiments and the safety of your laboratory personnel. This guide moves beyond simple checklists to explain the scientific reasoning behind each recommendation, fostering a proactive safety and quality culture.

Section 1: Core Chemical & Physical Properties

Understanding the fundamental properties of a chemical is the first step toward safe and effective use. The following table summarizes key data for 1-Butylpyrrolidin-2-one.[1][2][3]

PropertyValueSource
CAS Number 3470-98-2[1][3]
Molecular Formula C₈H₁₅NO[1][2]
Molecular Weight 141.21 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point No data available in search results
Flash Point 103 °C / 217.4 °F (closed cup)[2]
Density 0.961 g/mL[2]
Solubility Fully miscible in water[5]
log Pow 1.265[2][5]

Section 2: Safety & Handling Frequently Asked Questions (FAQs)

This section addresses the most common safety and handling questions in a direct Q&A format.

Q: What are the primary hazards associated with 1-Butylpyrrolidin-2-one? A: According to the Globally Harmonized System (GHS), 1-Butylpyrrolidin-2-one is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation (Category 2): Causes skin irritation, which can manifest as redness, itching, or inflammation.[1][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation, including redness, pain, and potential damage.[1][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled.[1][2][3]

  • Acute Toxicity - Oral (Category 4): Some data suggests it is harmful if swallowed.[3]

Q: What Personal Protective Equipment (PPE) is mandatory when handling this chemical? A: A multi-layered approach to PPE is crucial to minimize exposure.[6] The rationale for each piece of equipment is as follows:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][7] This is non-negotiable, as the chemical is a serious eye irritant.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for tears or punctures before use. The choice of glove material should be validated against the manufacturer's chemical resistance data, considering the duration of potential contact.[1]

  • Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[6][7] For larger quantities or situations with a high risk of splashing, chemical-resistant aprons and sleeves are recommended. Contaminated clothing must be removed immediately and washed before reuse.[1][7]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[2][6] If ventilation is insufficient or if you are cleaning up a large spill, a NIOSH- or CEN-certified respirator with an appropriate cartridge (e.g., type ABEK) is necessary.[1][8]

Q: What are the critical "do's and don'ts" for routine handling? A:

  • DO wash hands thoroughly with soap and water after handling and before leaving the lab.[1][7]

  • DO use this chemical only in a well-ventilated area or a certified chemical fume hood.[6][7]

  • DO keep the container tightly closed when not in use to prevent the release of vapors and potential contamination from atmospheric moisture.[6][7]

  • DON'T eat, drink, smoke, or apply cosmetics in the laboratory area.[9]

  • DON'T work alone when handling significant quantities of this or any other hazardous chemical.

  • DON'T use mouth suction for pipetting.[9]

Section 3: Emergency Procedures & First Aid

Q: What is the immediate first aid response for an accidental exposure? A: Time is critical. Follow these steps while ensuring your own safety first. Always have the Safety Data Sheet (SDS) available for emergency responders.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][6] If skin irritation occurs or persists, get medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention.[1][6]

Q: How should I handle a spill? A: The response depends on the size of the spill. For any major spill, evacuate the area and call emergency personnel. For minor spills, follow this protocol:

  • Ensure you are wearing appropriate PPE, including respiratory protection if ventilation is poor.[10]

  • Remove all sources of ignition.[1][7]

  • Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1][2]

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[7]

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Ventilate the area well.

Diagram: Spill Response Decision Tree

SpillResponse start Spill Occurs check_size Is the spill large or in a poorly ventilated area? start->check_size evacuate Evacuate Area Call Emergency Services check_size->evacuate Yes ppe Don Appropriate PPE (Gloves, Goggles, Respirator) check_size->ppe No (Minor Spill) control Control Ignition Sources & Ensure Ventilation ppe->control contain Contain Spill with Inert Absorbent control->contain collect Collect Material with Non-Sparking Tools contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Area & Dispose of Materials dispose->decontaminate end Response Complete decontaminate->end

Caption: Decision workflow for responding to a chemical spill.

Section 4: Experimental Troubleshooting Guide

Q: My reaction is sluggish or incomplete. Could the 1-Butylpyrrolidin-2-one be the problem? A: Yes, the solvent quality is a common cause of reaction failure. Consider these points:

  • Water Contamination: Although it is miscible with water, absorbed atmospheric moisture can be detrimental to water-sensitive reactions (e.g., those involving Grignard reagents, organolithiums, or certain catalysts).

    • Troubleshooting Step: Use a freshly opened bottle or a previously opened bottle that has been stored under an inert atmosphere (e.g., nitrogen or argon). If moisture is suspected, consider drying the solvent over activated molecular sieves (3Å or 4Å) prior to use.

  • Purity: The compound is typically supplied at >95-99% purity.[1][11] However, degradation can occur over time, especially with improper storage.

    • Troubleshooting Step: If in doubt about the purity, analyze a sample via GC-MS or NMR to check for degradation products or significant impurities before use in a critical reaction.

Q: I'm observing unexpected side products. Could the solvent be reacting? A: 1-Butylpyrrolidin-2-one is a lactam and generally stable, but it can participate in certain reactions under harsh conditions.[1]

  • Causality: The amide bond within the lactam ring can be cleaved by strong acids or bases, especially at elevated temperatures. While stable under most conditions, its use with highly reactive nucleophiles or electrophiles should be carefully evaluated.

  • Troubleshooting Step: Review your reaction conditions. Are you using extreme pH or very high temperatures? Could a less reactive solvent be used? Perform a control experiment by heating the solvent with your reagents (excluding the substrate) to see if any reaction occurs.

Q: The compound has developed a slight color over time. Is it still usable? A: A pale-yellow color is sometimes noted for this compound.[4] However, a significant change in color (e.g., to dark yellow or brown) upon storage may indicate degradation or contamination.

  • Trustworthiness Check: Before using discolored solvent in a sensitive experiment, run a small-scale test reaction to ensure it does not negatively impact the outcome. For high-stakes applications like GMP synthesis, it is best practice to use a new, unopened bottle of the chemical.

Section 5: Storage & Disposal

Q: What are the correct storage conditions for 1-Butylpyrrolidin-2-one? A: Proper storage is essential for maintaining chemical integrity and ensuring safety.

  • Container: Store in the original, tightly-closed container.[1][6][7]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[1][6][7] A dedicated, locked cabinet for chemical storage is recommended.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.[1][2] Reactions with these materials can be vigorous and generate heat or hazardous products. Also, avoid excess heat and sources of ignition.[2]

Q: How do I dispose of waste containing this chemical? A: All waste containing 1-Butylpyrrolidin-2-one must be treated as hazardous chemical waste.

  • Procedure: Collect all waste (unused product, reaction mixtures, contaminated materials) in a suitable, clearly labeled, and sealed container.[1][7]

  • Regulations: Do not discharge to sewer systems or the environment.[7] Disposal must be handled by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[1][7]

Section 6: Experimental Protocol: Safe Weighing and Dispensing

This protocol provides a self-validating system for safely handling the liquid.

  • Preparation:

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Gather all necessary PPE (goggles, lab coat, appropriate gloves) and put it on.

    • Place an absorbent, disposable bench pad on the work surface inside the fume hood. .

  • Dispensing:

    • Place a clean, tared receiving vessel (e.g., a round-bottom flask) on a balance inside the fume hood.

    • Open the bottle of 1-Butylpyrrolidin-2-one.

    • Using a clean pipette or syringe, carefully transfer the desired amount of liquid into the receiving vessel.

    • To avoid drips, touch the tip of the pipette or syringe to the inner wall of the receiving vessel before withdrawing.

  • Cleanup and Storage:

    • Immediately and securely recap the source bottle.

    • Wipe the exterior of the source bottle and the work area with a damp cloth if necessary, treating the cloth as hazardous waste.

    • Return the source bottle to its designated storage location.

    • Dispose of the used pipette/syringe and bench pad in the designated solid hazardous waste container.

  • Final Check:

    • Remove gloves using the proper technique to avoid skin contamination and dispose of them.

    • Wash hands thoroughly with soap and water.

Diagram: Laboratory Chemical Handling Workflow

LabWorkflow cluster_prep Preparation cluster_handle Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood handle_retrieve 3. Retrieve Chemical from Storage prep_hood->handle_retrieve handle_dispense 4. Dispense/Use in Experiment handle_retrieve->handle_dispense clean_store 5. Return Chemical to Storage handle_dispense->clean_store clean_waste 6. Segregate & Label Hazardous Waste clean_store->clean_waste clean_decon 7. Decontaminate Work Area clean_waste->clean_decon clean_wash 8. Remove PPE & Wash Hands clean_decon->clean_wash

Caption: General workflow for safe chemical handling in a laboratory setting.

References

  • Safety First: Handling 1-Butylpyrrolidin-2-one in Industrial Settings. Acme Hardesty.[Link]

  • 1-Butylpyrrolidin-2-one - Safety Data Sheet. Alfa Aesar (Thermo Fisher Scientific).[Link]

  • 2-Pyrrolidinone, 1-butyl-. PubChem, National Center for Biotechnology Information.[Link]

  • New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. ECA Academy.[Link]

  • N-Butyl-2-pyrrolidone - Safety Data Sheet. Carl ROTH.[Link]

  • 1-butylpyrrolidin-2-one - Substance Information. ECHA (European Chemicals Agency).[Link]

  • N-Butyl-2-pyrrolidone SOLVAGREEN® ≥99,5 %, for synthesis - Safety Data Sheet. Carl ROTH.[Link]

  • This compound. gsrs.ncats.nih.gov.[Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire.[Link]

Sources

1-(tert-Butyl)pyrrolidin-2-one reaction kinetics and monitoring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(tert-Butyl)pyrrolidin-2-one: Reaction Kinetics and Monitoring

Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to address the common and complex challenges encountered when working with this sterically hindered lactam, from reaction setup to final analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reaction kinetics and general handling of this compound.

Q1: Why is the synthesis of this compound from 2-pyrrolidinone and a tert-butyl source often slow and low-yielding?

A1: The primary challenge is steric hindrance. The bulky tert-butyl group makes the nitrogen on 2-pyrrolidinone a sterically hindered nucleophile. For a successful reaction, several factors must be optimized:

  • Strong Base: A strong base (e.g., NaH, KH) is required to deprotonate the 2-pyrrolidinone, forming the pyrrolidinone anion. This increases its nucleophilicity.

  • Good Leaving Group: The tert-butyl source should have an excellent leaving group (e.g., tert-butyl bromide). However, the bulkiness of the electrophile also contributes to a slower reaction rate.

  • Reaction Conditions: Elevated temperatures are often necessary to overcome the high activation energy barrier caused by steric repulsion. This, however, can lead to side reactions. It is a delicate balance. The choice of a high-boiling point, polar aprotic solvent like DMF or NMP can help facilitate the reaction, although safer alternatives like 1-Butylpyrrolidin-2-one itself are now being considered.[1]

Q2: What are the expected major byproducts in the N-tert-butylation of 2-pyrrolidinone?

A2: The major byproduct is often the result of an elimination reaction competing with the desired substitution reaction. When using a strong base and a hindered electrophile like tert-butyl bromide, the base can abstract a proton from the tert-butyl group, leading to the formation of isobutylene gas. This is a classic E2 elimination pathway that competes with the desired SN2 substitution. You may also see byproducts from the decomposition of the solvent or starting materials at high temperatures.

Q3: How does the tert-butyl group influence the chemical properties of the pyrrolidinone ring?

A3: The tert-butyl group is a bulky, electron-donating group. Its presence:

  • Increases Lipophilicity: It significantly increases the compound's solubility in non-polar organic solvents compared to 2-pyrrolidinone.

  • Provides Steric Shielding: It can sterically hinder the approach of reagents to the carbonyl group and the nitrogen atom, potentially affecting subsequent reactions involving the lactam ring.

  • Enhances Stability: The steric bulk can protect the amide bond from hydrolysis, making this compound more stable under certain conditions compared to less substituted lactams.

Q4: Can I use this compound as a solvent in my reactions?

A4: Yes, N-alkylpyrrolidones are known for being versatile, high-boiling point, polar aprotic solvents.[1][2] this compound shares these properties and can be an excellent, and often safer, alternative to solvents like NMP, DMF, and DMAc, which are facing increasing regulatory scrutiny due to toxicity concerns.[1] Its high thermal stability and ability to dissolve a wide range of compounds make it suitable for many applications.

Part 2: Reaction Monitoring & Troubleshooting Guide

Effective reaction monitoring is crucial for optimizing yield and purity. This section provides troubleshooting advice for common analytical techniques.

General Reaction Monitoring Workflow

This diagram outlines a standard workflow for monitoring a chemical reaction and isolating the product.

G cluster_reaction Reaction Phase cluster_monitoring Monitoring Phase cluster_workup Isolation Phase cluster_analysis Analysis Phase setup 1. Reaction Setup (Reactants, Solvent, Catalyst) reaction 2. Run Reaction (Heat, Stir) setup->reaction sampling 3. Take Aliquot reaction->sampling tlc 4a. TLC Analysis (Quick Check) sampling->tlc gc_hplc 4b. GC/HPLC Analysis (Quantitative) sampling->gc_hplc workup 5. Quench & Work-up gc_hplc->workup Reaction Complete? purify 6. Purification (e.g., Distillation, Chromatography) workup->purify final_analysis 7. Final Characterization (NMR, MS, IR) purify->final_analysis G start Problem: Low or No Product Yield check_sm Analysis of Crude Reaction Mixture (GC, TLC, or NMR) start->check_sm path1 Only Starting Material (SM) is Present check_sm->path1 path2 SM and Byproducts Present check_sm->path2 path3 Product and SM Present check_sm->path3 cause1 Cause: Reaction did not initiate. path1->cause1 cause2 Cause: Competing side reactions. path2->cause2 cause3 Cause: Reaction is stalled or slow. path3->cause3 sol1 Solution: - Check reagent quality (especially base). - Increase temperature. - Screen different solvents/catalysts. cause1->sol1 sol2 Solution: - Lower reaction temperature. - Use less reactive base. - Identify byproduct by MS and adjust conditions to suppress its formation. cause2->sol2 sol3 Solution: - Extend reaction time. - Add more reagent if one is degrading. - Re-evaluate kinetic feasibility. cause3->sol3

Sources

Validation & Comparative

A Comparative Guide for Drug Development Professionals: 1-(tert-Butyl)pyrrolidin-2-one vs. N-methyl-2-pyrrolidone (NMP) as a High-Performance Solvent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Pharmaceutical Solvents

In the landscape of pharmaceutical development and manufacturing, the choice of solvent is a critical decision that profoundly impacts reaction kinetics, compound solubility, process efficiency, and, crucially, safety and environmental sustainability. For decades, N-methyl-2-pyrrolidone (NMP) has been a dominant player, a versatile, highly effective polar aprotic solvent used in everything from chemical synthesis to drug formulation.[1][2][3] Its exceptional ability to dissolve a wide range of organic and inorganic compounds has made it an invaluable tool.[4][5][6]

However, the tide is turning. Growing regulatory scrutiny and a deeper understanding of toxicological profiles have cast a shadow over NMP. Classified as a reproductive toxicant, its use now carries significant safety considerations and restrictions, particularly in Europe and by agencies like the U.S. EPA.[1][7][8][9] This has catalyzed an urgent search for safer, high-performance alternatives that can match NMP's efficacy without its hazardous baggage.

This guide provides an in-depth, evidence-based comparison between the established workhorse, NMP, and a promising next-generation alternative, 1-(tert-Butyl)pyrrolidin-2-one. While direct data for the tert-butyl isomer is emerging, we will draw comparisons to its close, well-studied analogue, 1-Butylpyrrolidin-2-one (NBP), which shares key structural and safety characteristics.[10] This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and practical insights needed to make informed solvent selections for modern, safety-conscious pharmaceutical research.

Part 1: Physicochemical Properties – A Head-to-Head Comparison

The fundamental behavior of a solvent is dictated by its physical and chemical properties. These parameters influence everything from reaction temperature ranges to solute compatibility and ease of removal. The bulky tert-butyl group in this compound introduces significant steric hindrance compared to NMP's simple methyl group, which is expected to influence properties like viscosity and boiling point.

PropertyThis compound / N-Butylpyrrolidin-2-one (NBP)N-methyl-2-pyrrolidone (NMP)Significance in Application
CAS Number 3470-98-2 (for NBP)[10][11]872-50-4[1][12]Unique identifier for substance tracking and regulatory compliance.
Molecular Formula C₈H₁₅NO (for NBP)[10][11]C₅H₉NO[1][12]Determines molecular weight and elemental composition.
Molecular Weight 141.21 g/mol (for NBP)[10][11]99.13 g/mol [1][12]Affects molar calculations and contributes to differences in boiling point and density.
Boiling Point ~244 °C (for NBP)[10]202-204 °C[1][12]A higher boiling point allows for higher reaction temperatures and implies lower volatility, reducing worker exposure via inhalation.
Melting Point -77 °C (for NBP)[10]-24 °C[1][12]A low melting point is advantageous for maintaining a liquid state across a broad range of temperatures, simplifying storage and handling.
Density (at 25°C) ~0.95 g/mL (Estimated for tert-butyl)1.028 g/cm³[1][12][13]Important for process engineering, mass-to-volume calculations, and potential for phase separation with aqueous solutions.
Viscosity (at 25°C) Higher than NMP (Expected)1.66 mPa·s[13][14][15]Higher viscosity can affect mixing, pumping, and filtration rates. The bulky tert-butyl group is expected to increase viscosity.
Polarity Dipolar Aprotic[16][17]Dipolar Aprotic[1][5][12]Both are highly polar, enabling the dissolution of a wide range of polar and non-polar compounds, a key feature for their application.[4][18][19]
Water Solubility Miscible[16]Miscible[1]Complete miscibility with water simplifies aqueous workups and cleaning procedures.

Part 2: Solvent Performance & Experimental Protocols

While physical properties provide a foundation, a solvent's true value is in its performance. NMP is renowned for its powerful solvency, making it a go-to choice for challenging reactions and formulations, including dissolving polymers and enhancing the bioavailability of poorly soluble drugs.[1][2][3][20]

Emerging research on N-alkyl pyrrolidones, such as N-Butylpyrrolidin-2-one (NBP), demonstrates their capability as effective replacements. Studies have shown NBP to be a strong contender, performing on par with NMP and DMF in demanding applications like solid-phase peptide synthesis (SPPS).[21][22] The larger alkyl group can sometimes modulate solubility for specific solutes, and while it may not be a universal drop-in replacement, its performance profile is exceptionally strong, particularly when safety is a primary driver.[23]

Experimental Protocol: Comparative Solubility Assessment of a Model API

To provide a framework for empirical evaluation, the following protocol outlines a robust method for comparing the solubility of a model active pharmaceutical ingredient (API) in this compound and NMP. This self-validating system ensures a reliable, side-by-side comparison under controlled conditions.

Objective: To quantitatively determine and compare the saturation solubility of a model crystalline API (e.g., Ibuprofen, Cortisone) in this compound and NMP at ambient temperature (25°C).

Materials:

  • Model API (crystalline, >99% purity)

  • This compound (≥99% purity)

  • N-methyl-2-pyrrolidone (≥99% purity)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Calibrated analytical balance

  • Magnetic stir plate and stir bars

  • Thermostatically controlled water bath or incubator set to 25°C ± 0.5°C

  • 1.5 mL microcentrifuge tubes

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis)

  • Class A volumetric flasks and appropriate mobile phase for HPLC analysis

Methodology:

  • Preparation of Solvent Systems:

    • Label scintillation vials in triplicate for each solvent: "NMP-1, NMP-2, NMP-3" and "TBP-1, TBP-2, TBP-3".

    • Add approximately 10 mL of the respective solvent to each vial and place a small stir bar inside.

  • Creation of Saturated Solutions:

    • Add an excess of the model API to each vial. The goal is to ensure a solid phase remains after equilibration, confirming saturation. A starting point is to add enough API to be visually in excess (e.g., 2-3 grams for 10 mL of solvent).

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled environment (25°C) on a magnetic stir plate.

    • Stir the slurries at a moderate speed (e.g., 300 RPM) for a minimum of 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. Causality Note: Insufficient equilibration time is a common source of error, leading to an underestimation of true solubility.

  • Sample Preparation and Analysis:

    • After 24 hours, stop the stirring and allow the vials to remain undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a 1 mL aliquot of the supernatant from each vial using a pipette, ensuring no solid particles are disturbed.

    • Transfer the aliquot to a 1.5 mL microcentrifuge tube and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any remaining microscopic solid particles.

    • Prepare a precise, quantitative dilution of the clear supernatant. For example, accurately pipette 100 µL of the supernatant into a 10 mL volumetric flask and dilute to the mark with the mobile phase. This high dilution factor is necessary due to the high solvent power of both NMP and its analogue.

    • Prepare a series of calibration standards of the API in the mobile phase at known concentrations.

    • Analyze the diluted samples and calibration standards by HPLC.

  • Data Calculation:

    • Construct a calibration curve from the standards (Peak Area vs. Concentration).

    • Use the peak area of the diluted samples to determine their concentration from the calibration curve.

    • Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation prep1 Add Solvent to Vials (NMP & TBP, n=3) prep2 Add Excess API to each vial prep1->prep2 equil Stir at 25°C for 24 hours prep2->equil settle Settle for 2 hours at 25°C equil->settle sample Withdraw Supernatant settle->sample centrifuge Centrifuge Aliquot sample->centrifuge dilute Precise Dilution into Mobile Phase centrifuge->dilute hplc HPLC Analysis dilute->hplc calibrate Generate Calibration Curve hplc->calibrate calc Calculate Solubility (mg/mL) calibrate->calc

Caption: Workflow for comparative solubility determination.

Part 3: Safety, Toxicity, and Environmental Profile

This is where the most significant divergence between the two solvents appears. The primary motivation for seeking alternatives to NMP is its adverse health profile, which has been well-documented by global regulatory bodies.

Hazard ProfileThis compound / N-Butylpyrrolidin-2-one (NBP)N-methyl-2-pyrrolidone (NMP)
Reproductive Toxicity Not classified as a reproductive toxin. [23] This is the key safety advantage.Classified as a reproductive toxicant (H360D: May damage the unborn child). [1][24] Linked to fetal death and developmental impacts.[7][9]
Irritation Irritant (Expected)[16]Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335).[1][24]
Acute Toxicity Low acute toxicity (Expected)[25]Low acute toxicity via oral, dermal, and inhalation routes.[8][26]
Regulatory Status Generally not under the same level of scrutiny as NMP.Listed as a "Substance of Very High Concern" in the EU.[7] Undergoes risk evaluation and management by the U.S. EPA under TSCA.[9]
Environmental Fate Expected to be biodegradable.Readily biodegradable.[15][27]

Expert Analysis of the Safety Profile:

The classification of NMP as a reproductive toxicant is a significant barrier to its use, necessitating stringent engineering controls (e.g., closed systems), extensive personal protective equipment (PPE), and potential restrictions for personnel of child-bearing age. The U.S. EPA has determined that NMP presents an unreasonable risk to the health of workers and consumers for numerous conditions of use.[9]

In stark contrast, N-alkyl pyrrolidones with longer alkyl chains, like NBP, do not share this classification.[23] This fundamental difference in toxicological profiles means that switching to this compound could potentially eliminate a major category of occupational health risk, simplifying safety protocols and reducing long-term liability. While it should still be handled as an industrial chemical with appropriate care (i.e., it can be an irritant), the absence of reproductive toxicity is a game-changing advantage.

Part 4: Decision-Making Framework for Solvent Selection

Choosing the right solvent requires a balanced assessment of performance, safety, and process constraints. The following decision-making flowchart provides a logical pathway for selecting between these two solvents.

Caption: Decision flowchart for solvent selection.

Conclusion

N-methyl-2-pyrrolidone (NMP) remains a powerful and effective solvent, but its significant reproductive toxicity presents a growing challenge for the modern, safety-focused pharmaceutical industry. The data and emerging research strongly support this compound (and its analogue NBP) as a compelling and viable alternative.

While NMP has a long history of use, this compound offers a significantly improved safety profile without sacrificing the core physicochemical properties—high polarity, high boiling point, and broad solvency—that make this class of solvents so valuable.[10] For new process development and for retrofitting existing processes where NMP is used, the evaluation and adoption of this compound represents a scientifically sound and ethically responsible step forward. It allows organizations to mitigate significant health risks, reduce the burden of complex safety protocols, and align with the principles of green chemistry, all while maintaining high levels of performance. The prudent path for any drug development professional is to initiate validation studies, such as the solubility protocol outlined herein, to confirm its suitability for their specific applications.

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A Comparative Guide to 1-(tert-Butyl)pyrrolidin-2-one and Its Lactam Analogues: Properties, Performance, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, is a five-membered cyclic amide that serves as a foundational scaffold in both industrial chemistry and pharmaceutical development.[1] Its unique combination of high polarity, hydrogen bonding capability (in its unsubstituted form), and chemical stability makes it an exceptional solvent and a versatile synthetic intermediate.[2] The true versatility of this scaffold is unlocked through substitution at the nitrogen atom (N-substitution), which profoundly modulates its physicochemical properties, reactivity, and biological activity.

This guide provides a comparative analysis of 1-(tert-Butyl)pyrrolidin-2-one against a series of structurally related lactam analogues. By examining how the nature of the N-substituent—from a simple proton to bulky alkyl, reactive vinyl, and long-chain lipophilic groups—alters performance, we aim to provide researchers, scientists, and drug development professionals with the insights needed to select the optimal analogue for their specific application. We will delve into a comparison of physicochemical properties, solvent performance, chemical stability, and key applications, supported by experimental data and protocols.

The analogues under review are:

  • This compound: The focus of our analysis, notable for its bulky tertiary alkyl group.

  • Pyrrolidin-2-one: The unsubstituted parent compound.

  • 1-Methylpyrrolidin-2-one (NMP): A ubiquitous polar aprotic solvent.[3]

  • 1-Butylpyrrolidin-2-one (NBP): A linear alkyl analogue and a direct comparator to the tert-butyl variant.[4]

  • 1-Octylpyrrolidin-2-one (NOP): A long-chain alkyl analogue with surfactant properties.

  • 1-Vinylpyrrolidin-2-one (NVP): A highly reactive monomer used for polymerization.[5]

Comparative Physicochemical Properties

The N-substituent dictates the physical properties of the pyrrolidinone ring, influencing its melting and boiling points, density, and, most critically, its solvency characteristics. The bulky, non-planar tert-butyl group in this compound disrupts intermolecular packing compared to its linear analogue, N-butylpyrrolidin-2-one, which can affect properties like melting point. The increasing alkyl chain length from methyl to octyl progressively increases the lipophilicity and reduces water miscibility.

PropertyThis compoundPyrrolidin-2-oneN-Methylpyrrolidone (NMP)1-Butylpyrrolidin-2-one (NBP)N-Octylpyrrolidin-2-one (NOP)N-Vinylpyrrolidone (NVP)
CAS Number 20687-53-0[6]616-45-5[7]872-50-4[3]3470-98-2[4]2687-94-7[8]88-12-0[9]
Molecular Formula C₈H₁₅NOC₄H₇NOC₅H₉NOC₈H₁₅NOC₁₂H₂₃NOC₆H₉NO
Molecular Weight 141.21 g/mol 85.10 g/mol 99.13 g/mol [3]141.21 g/mol [10]197.33 g/mol 111.14 g/mol [11]
Boiling Point ~243-244 °C[12]245 °C[13]202-204 °C[3]243.8 °C[14]170-172 °C (15 mmHg)~90-92 °C (14 mmHg)
Melting Point N/A25.6 °C[15]-24 °C[3]-77 °C[14]-25 °C13.5 °C
Density ~0.95 g/mL1.116 g/mL1.028 g/mL[3]~0.93 g/mL0.92 g/mL1.04 g/mL
Solubility in Water Sparingly SolubleMiscible[7]Miscible[3]Soluble[16]LowSoluble[11]

Synthesis of N-Substituted Pyrrolidinones: A General Workflow

The industrial synthesis of N-substituted pyrrolidinones is typically achieved through one of two primary routes: the reductive amination of levulinic acid or the reaction of γ-butyrolactone with a primary amine.[17][18] The former offers a pathway from biomass-derived feedstocks, representing a greener chemical approach.[17] The choice of amine is the critical determinant of the final N-substituent.

The general workflow involves the reaction of the precursor with the corresponding amine (e.g., tert-butylamine for this compound) under heat and pressure, often in the presence of a catalyst to facilitate the cyclization and dehydration steps.[19]

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Precursor γ-Butyrolactone or Levulinic Acid Reaction Reaction Vessel (Heat, Pressure, Catalyst) Precursor->Reaction Amine Primary Amine (R-NH₂) Amine->Reaction Distillation Distillation Reaction->Distillation Crude Product Chromatography Chromatography (optional) Distillation->Chromatography Product N-Substituted Pyrrolidin-2-one Distillation->Product Chromatography->Product Purified Product

Caption: General synthesis workflow for N-substituted pyrrolidin-2-ones.

Comparative Performance Analysis

Solvency Power and Applications

The primary function of many pyrrolidinones is as a solvent. Their performance is a direct consequence of the N-substituent.

  • NMP is a highly versatile, polar aprotic solvent used extensively in petrochemical processing, polymer manufacturing (e.g., for PVDF in batteries), and paint stripping due to its ability to dissolve a wide range of materials.[3]

  • This compound and its linear isomer NBP also act as potent polar aprotic solvents.[4][12] They are particularly valuable in organic synthesis and pharmaceutical applications, where they can serve as reaction media or formulation excipients.[20][] NBP is often marketed as a safer alternative to NMP.[14]

  • NOP combines a polar head (the lactam ring) with a long, non-polar tail (the octyl group). This amphiphilic character makes it an excellent wetting agent and surfactant.[8] It is used in cleaning formulations, pesticide delivery systems, and as a solvent for hydrophobic compounds and polymers.[22]

  • NVP , due to its reactive vinyl group, is not primarily used as a solvent but as a monomer. It is the key building block for polyvinylpyrrolidone (PVP), a biocompatible polymer with widespread use in pharmaceuticals, cosmetics, and inks.[5][23]

  • Pyrrolidin-2-one itself is a high-boiling polar solvent and serves as the main precursor for the production of NVP.[13]

Caption: Key performance characteristics of selected lactam analogues.

Chemical Stability and Reactivity

The stability of the lactam ring to hydrolysis is a critical parameter, especially in pharmaceutical formulations or industrial processes involving acidic or basic conditions. The bulky tert-butyl group in this compound is hypothesized to provide steric hindrance around the carbonyl group, potentially slowing the rate of nucleophilic attack by water or other nucleophiles compared to less hindered analogues like NMP.

  • Steric Hindrance: The tert-butyl group shields the electrophilic carbonyl carbon more effectively than a methyl or linear butyl group, likely increasing its hydrolytic stability.

  • Electronic Effects: The electron-donating nature of alkyl groups slightly destabilizes the amide resonance but this effect is generally secondary to steric factors in determining hydrolytic stability.

  • NVP Reactivity: The vinyl group of NVP is highly susceptible to free-radical polymerization, which is its intended function.[11] However, it is also prone to hydrolysis under acidic conditions, yielding 2-pyrrolidone and acetaldehyde.[24]

Biological Activity and Toxicological Profile

A significant driver for exploring NMP alternatives is its toxicity profile. NMP is classified as a reproductive toxicant.[25][26][27] Studies in rats have shown that oral administration of NMP can lead to developmental toxicity, including fetal malformations, at doses below those causing significant maternal toxicity.[25]

  • NBP and this compound are being investigated as safer alternatives. While comprehensive data on the tert-butyl variant is less public, NBP is promoted as having a more favorable toxicological profile than NMP and other reprotoxic solvents like DMF.[14]

  • N-Ethyl-2-pyrrolidone (NEP) , another analogue, has also been studied and found to be embryotoxic and teratogenic at maternally toxic doses in rats, showing a similar toxicity pattern to NMP.[28][29]

  • NOP is valued as a permeation enhancer in transdermal drug delivery, leveraging its ability to disrupt the stratum corneum to facilitate drug transport across the skin.[30]

  • The pyrrolidinone scaffold itself is a key feature in nootropic drugs like Piracetam, though the N-substituent is critical for defining the pharmacological activity.[15]

Experimental Protocols

To provide a framework for empirical comparison, we describe two fundamental experimental protocols.

Protocol 1: Comparative Hydrolytic Stability Assessment by HPLC

Objective: To quantify and compare the rate of degradation of the lactam ring for this compound, NMP, and NBP under forced acidic and basic conditions.

Methodology:

  • Standard Preparation: Prepare stock solutions of each lactam analogue (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile. Prepare a series of calibration standards by diluting the stock solutions.

  • Forced Degradation:

    • Acidic: Add a known volume of a lactam stock solution to a solution of 0.1 M HCl.

    • Basic: Add a known volume of a lactam stock solution to a solution of 0.1 M NaOH.

    • Neutral: Add a known volume of a lactam stock solution to HPLC-grade water (as a control).

  • Incubation: Incubate all solutions in a temperature-controlled bath (e.g., 60°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Immediately neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to quench the reaction.

  • HPLC Analysis:

    • System: An HPLC system with a UV detector and a C18 reverse-phase column.[31]

    • Mobile Phase: A gradient of water and acetonitrile is typically effective.

    • Detection: Monitor at a wavelength appropriate for the lactam chromophore (e.g., ~210 nm).

  • Data Analysis: Quantify the peak area of the parent lactam at each time point against the calibration curve. Plot the percentage of remaining lactam versus time to determine the degradation kinetics and half-life for each compound under each condition.

Expected Outcome: This protocol will provide quantitative data on the relative stability of the lactams. It is expected that this compound will exhibit a slower degradation rate compared to NMP and NBP due to steric hindrance.

Protocol 2: Evaluation of Solvent Power

Objective: To compare the ability of each lactam analogue to dissolve a panel of standard solutes representing different polarities.

Methodology:

  • Solvent Panel: this compound, NMP, NBP, NOP.

  • Solute Panel:

    • Polar/H-bonding: Benzoic acid

    • Polar Aprotic: Acetophenone

    • Non-polar: Naphthalene

    • Polymer: Polystyrene (low molecular weight)

  • Procedure:

    • To a series of vials, add a fixed amount of a single solute (e.g., 100 mg).

    • To each vial, add one of the test solvents dropwise with constant agitation (e.g., vortexing) at room temperature.

    • Record the volume of solvent required to achieve complete dissolution of the solute.

  • Data Analysis: Express the results as solubility (e.g., in mg/mL). A lower volume of solvent required indicates higher solvency power for that particular solute.

Expected Outcome: This experiment will generate a comparative solubility profile. NMP is expected to show broad solvency. NOP should excel at dissolving the non-polar solute and the polymer, while the performance of the tert-butyl and butyl analogues will provide insight into how alkyl chain branching affects solvency for different compound classes.

Conclusion

The N-substituent on the pyrrolidin-2-one ring is a powerful modulator of its physical, chemical, and biological properties. While NMP remains an industrial workhorse for its exceptional solvency, its toxicological profile necessitates the adoption of safer alternatives.[3][25][32]

This compound emerges as a compelling compound, particularly within pharmaceutical development and fine chemical synthesis.[6] Its bulky tert-butyl group offers a unique steric profile that likely enhances its hydrolytic stability compared to less hindered analogues—a critical advantage in sensitive applications. It, along with its linear isomer NBP , represents a class of safer, high-performance polar aprotic solvents poised to replace NMP.[14] In contrast, analogues like NOP and NVP are highly specialized: NOP for its surfactant and wetting properties, and NVP as a reactive monomer for polymer synthesis.[8][24]

The choice of a pyrrolidinone analogue is therefore a strategic decision based on a multi-parameter optimization of solvency, stability, reactivity, and safety. This guide provides the foundational data and experimental framework to empower researchers to make that choice with confidence.

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A Senior Application Scientist's Guide to Validating the Purity of 1-(tert-Butyl)pyrrolidin-2-one by GC-MS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-(tert-Butyl)pyrrolidin-2-one, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall quality of the drug substance.

This guide provides an in-depth technical comparison for validating the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a detailed analytical protocol, and objectively compare the performance of GC-MS with alternative methodologies like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH).

The Imperative of Purity for a Pharmaceutical Intermediate

A typical specification for a pharmaceutical intermediate requires a purity of ≥98.0%, with some applications demanding ≥99.5%.[1][2] Impurities can arise from several sources, including unreacted starting materials, by-products of the synthesis, and degradation products. A common and economically viable method for the synthesis of N-substituted pyrrolidinones is the ammonolysis of γ-butyrolactone (GBL) with the corresponding amine.[3] In the case of this compound, the primary reactants are GBL and tert-butylamine.

Therefore, a robust analytical method must be able to separate and quantify the main component from these potential process-related impurities:

  • γ-Butyrolactone (GBL): A polar starting material.

  • tert-Butylamine: A volatile and basic starting material.

  • Other process-related impurities: Arising from side-reactions or contaminants in the starting materials.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[4] The gas chromatograph separates components of the sample based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Diagram: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample This compound Sample Dilution Dilute in suitable solvent (e.g., Methanol) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector GC Injector (Vaporization) Vial->Injector Column Capillary Column (Separation) Injector->Column Carrier Gas (He) Transfer Transfer Line Column->Transfer IonSource MS Ion Source (EI, 70 eV) Transfer->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Detector Detector (EM) MassAnalyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) Chromatogram->MassSpectrum Examine Peak of Interest Quantification Purity Calculation (% Area) Chromatogram->Quantification Identification Library Search & Fragment Analysis MassSpectrum->Identification

Caption: Workflow for purity analysis of this compound by GC-MS.

Experimental Protocol: GC-MS Purity Validation

This protocol is designed based on established principles for the analysis of polar, nitrogen-containing compounds and should be validated according to ICH Q2(R1) guidelines.[5]

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and flame ionization detector (FID) for quantitation and a mass selective detector (MSD) for identification.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A mid-polarity column is recommended to achieve good peak shape for the amide. A suitable choice would be a DB-17ms or equivalent (50% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, 99.999% purity.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

2. GC-MS Method Parameters:

  • Inlet: Split mode, Split ratio: 50:1. A higher split ratio prevents column overloading with the main component.

  • Inlet Temperature: 250 °C. This ensures complete vaporization without thermal degradation.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Rationale: The initial temperature is low enough to trap volatile impurities like tert-butylamine. The ramp rate provides a good balance between separation efficiency and analysis time. The final high temperature ensures that any less volatile components are eluted from the column.

  • Carrier Gas Flow: Constant flow mode at 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350. This range covers the molecular weight of the analyte and potential impurities.

3. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. This results in a concentration of approximately 1 mg/mL.

  • System Suitability Solution: Prepare a solution containing 1 mg/mL of this compound, and spike with approximately 0.1% each of GBL and tert-butylamine to verify the separation of these key potential impurities.

4. Data Analysis and Interpretation:

  • Purity Calculation: Purity is determined by area percent from the Total Ion Chromatogram (TIC). The area of the main peak is divided by the total area of all integrated peaks.

    • Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

  • Peak Identification: The identity of the this compound peak is confirmed by its mass spectrum. The molecular ion (M+) should be observed at m/z 141. Key fragmentation patterns are crucial for structural confirmation. Due to the tert-butyl group, a prominent peak resulting from alpha-cleavage is expected at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺.[6] Another significant fragmentation pathway for amides is the cleavage of the N-CO bond.[7]

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive guide must consider other analytical techniques. The choice of method often depends on the specific analytical challenge, available instrumentation, and the nature of the impurities being targeted.[8]

Diagram: Method Selection Logic

Method_Selection Start Need to determine purity of Intermediate? AnalyteProps Is the analyte volatile and thermally stable? Start->AnalyteProps ImpurityType Are impurities non-volatile or thermally labile? AnalyteProps->ImpurityType No GCMS GC-MS (Excellent for volatile impurities, definitive identification) AnalyteProps->GCMS Yes PrimaryMethod Is a primary method (no reference standard) required? ImpurityType->PrimaryMethod No HPLC HPLC-UV/MS (Versatile for non-volatile & polar impurities) ImpurityType->HPLC Yes PrimaryMethod->HPLC No qNMR qNMR (Absolute quantification, structural info, no chromatography) PrimaryMethod->qNMR Yes

Caption: Decision tree for selecting an analytical method for purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[9][10]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase (e.g., C18) method would be suitable.

  • Advantages:

    • Wide applicability to a broad range of compounds, including non-volatile impurities.

    • High precision and robustness.

    • Multiple detection options (UV, MS, etc.).

  • Limitations vs. GC-MS for this Analyte:

    • May not be as effective for separating highly volatile impurities like residual solvents or tert-butylamine without specialized columns or methods.

    • UV detection relies on the presence of a chromophore. While the amide bond provides some UV absorbance, sensitivity may be lower compared to GC-MS for certain impurities.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1][5]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known concentration and purity, the absolute purity of the analyte can be calculated.[2][11]

  • Advantages:

    • Provides absolute quantification (purity as a mass fraction) without needing a specific reference standard for the analyte.

    • Non-destructive technique.

    • Provides rich structural information, simultaneously confirming identity and quantifying purity.

  • Limitations vs. GC-MS for this Analyte:

    • Lower sensitivity compared to chromatographic techniques; not suitable for trace impurity analysis (typically >0.1%).

    • Requires careful selection of an internal standard that does not have overlapping signals with the analyte.

    • Higher initial instrument cost and requires more specialized operator expertise.

Quantitative Data Comparison

The following table provides an illustrative comparison of the expected performance of each technique for the purity analysis of this compound. Actual values must be determined during method validation.

ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility/polarity, detection by massSeparation by polarity, detection by UV absorbanceNuclear spin resonance in a magnetic field
Typical Purity Result >99.5% (Area %)>99.5% (Area %)99.6 ± 0.2% (w/w)
Typical LOD 0.001 - 0.01%0.01 - 0.05%~0.1%
Typical LOQ 0.003 - 0.03%0.03 - 0.1%~0.3%
Identification Power High (Mass Spectrum)Moderate (Retention Time, UV Spectrum)Very High (Chemical Shifts, Coupling)
Best For Volatile/semi-volatile impurities, definitive IDNon-volatile/polar impurities, routine QCAbsolute purity, primary standard characterization

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are estimates and are highly dependent on the specific impurity and validated method.[12][13]

Conclusion and Recommendations

For the comprehensive validation of this compound purity, GC-MS stands out as the most suitable primary technique. It offers an unparalleled combination of high separation efficiency for the target analyte and its likely volatile process-related impurities (GBL, tert-butylamine), coupled with the definitive structural confirmation provided by mass spectrometry. The % area purity method is robust and widely accepted for quality control in a drug development setting.

However, a multi-faceted approach provides the most complete picture. HPLC-UV serves as an excellent orthogonal technique , particularly for identifying any potential non-volatile or polymeric impurities that would not be amenable to GC analysis. For the highest level of metrological traceability, qNMR is the definitive method for assigning the absolute purity (w/w %) of a reference standard , which can then be used to accurately quantify impurities in routine batches via GC or HPLC.

By leveraging the strengths of each of these techniques and grounding the validation process in the principles of ICH guidelines, researchers and drug development professionals can ensure the unwavering quality of this compound, thereby safeguarding the integrity of the entire synthetic pathway and the final pharmaceutical product.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • GCMS 3 Fragmentation Patterns. (2020). YouTube. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Dolan, J. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(39), 21875–21883. [Link]

  • Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8467. [Link]

  • PharmaTutor. (2016). SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A Comparative Guide to the Analytical Quantification of 1-(tert-Butyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical entities is paramount. 1-(tert-Butyl)pyrrolidin-2-one, a versatile intermediate and building block, requires accurate analytical methods for its characterization, quality control, and pharmacokinetic analysis. The selection of an appropriate analytical technique is a critical decision, contingent on factors such as the sample matrix, required sensitivity, throughput, and available instrumentation.

This guide provides an objective, in-depth comparison of the three most pertinent analytical methodologies for the quantification of this compound: Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the causality behind experimental choices, provide self-validating experimental protocols, and present comparative performance data to empower you to select the optimal method for your specific application.

Core Principles of Analytical Method Validation

Before deploying any analytical method for routine use, it must be validated to ensure it is fit for its intended purpose. The validation process provides documented evidence that the procedure is reliable, reproducible, and accurate.[1] The principles outlined by the International Council for Harmonisation (ICH) guidelines serve as the authoritative framework for this process.[2]

A typical validation workflow ensures that the method's performance characteristics are thoroughly evaluated.

Analytical_Method_Validation_Workflow cluster_0 Method Lifecycle Dev Method Development PreVal Pre-Validation (System Suitability) Dev->PreVal Initial Protocol PreVal->Dev Fails SST Validate Formal Validation (ICH Parameters) PreVal->Validate Passes SST Validate->Dev Fails Criteria Routine Routine Application Validate->Routine Meets Criteria

Caption: A typical workflow for the validation of an analytical method.

The core parameters assessed during validation are summarized below.

Validation ParameterDescription
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[3]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1]
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[3]
Accuracy The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[3]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Comparative Analysis of Key Methodologies

This compound is a moderately polar, thermally stable compound, making it amenable to analysis by both GC and HPLC. Its unique chemical structure, featuring a prominent tert-butyl group, also makes it an ideal candidate for qNMR.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Expertise & Experience: GC is a premier technique for analyzing volatile and thermally stable compounds.[4] The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The Flame Ionization Detector (FID) is a nearly universal detector for organic compounds, offering high sensitivity and a wide linear range, making GC-FID a workhorse for purity testing and quality control of raw materials.[5]

Experimental Protocol: GC-FID for Purity Assay

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Reagents and Standards:

    • This compound reference standard (purity ≥99.5%).

    • Methanol, GC grade or equivalent.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program: Initial 100°C, hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Standard and Sample Preparation:

    • Standard Solution (1.0 mg/mL): Accurately weigh ~50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Sample Solution (1.0 mg/mL): Accurately weigh ~50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Quantification:

    • Inject the standard solution to determine the retention time and response.

    • Inject the sample solution.

    • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor. For higher accuracy, a relative response factor for each impurity should be determined.

Typical Performance Characteristics

ParameterTypical ValueRationale
Linearity (R²) > 0.999FID detectors are known for their wide linear dynamic range.
Accuracy (% Recovery) 98.0 - 102.0%Achievable for neat substance analysis with minimal matrix interference.
Precision (%RSD) < 1.0%Modern GC autosamplers and electronic pneumatic control provide excellent injection and flow precision.
LOD ~5 ng/mLBased on typical FID sensitivity for hydrocarbon-containing compounds.
LOQ ~15 ng/mLTypically 3x the LOD, ensuring precise quantification at low levels.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

Expertise & Experience: HPLC is an exceptionally versatile technique suitable for a vast range of compounds, including those that are non-volatile or thermally labile.[4] For this compound, which possesses a carbonyl chromophore, UV detection is a straightforward and robust choice. Reversed-phase (RP) HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common separation mode. This method is highly suitable for purity and assay testing in drug substance and product formulations.

Experimental Protocol: HPLC-UV for Assay and Impurity Profiling

  • Instrumentation: HPLC system with a UV detector, autosampler, and column thermostat.

  • Reagents and Standards:

    • This compound reference standard.

    • Acetonitrile (MeCN), HPLC grade.

    • Water, HPLC or Milli-Q grade.

    • Formic Acid, HPLC grade (for MS compatibility if needed).[6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (captures the n-π* transition of the amide carbonyl).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Quantification:

    • Inject a standard solution to establish the retention time and peak area response.

    • Inject the sample solution.

    • Quantify the analyte by comparing the peak area in the sample to that of the standard (external standard method).

Typical Performance Characteristics

ParameterTypical ValueRationale
Linearity (R²) > 0.999Follows Beer-Lambert law within a reasonable concentration range.
Accuracy (% Recovery) 98.5 - 101.5%High accuracy is typical for HPLC assays with minimal sample preparation.
Precision (%RSD) < 1.5%Controlled by the precision of the pump and autosampler.
LOD ~20 ng/mLDependent on the molar absorptivity of the carbonyl chromophore at 210 nm.
LOQ ~60 ng/mLSufficient for controlling impurities at the 0.1% level relative to a 0.5 mg/mL main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Expertise & Experience: Unlike chromatographic techniques, NMR is a primary analytical method where the signal intensity is directly proportional to the number of atomic nuclei.[7] This unique feature allows for the quantification of a substance without needing a reference standard of the same compound. Instead, a certified internal standard of a different, stable compound is used.[8] this compound is an ideal candidate for ¹H qNMR due to its tert-butyl group, which produces a sharp, intense singlet (9 protons) in a region of the spectrum that is often free from other signals. This method is unparalleled for determining absolute purity.

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

  • Instrumentation: NMR spectrometer (400 MHz or higher) with a high-precision sample tube.

  • Reagents and Standards:

    • This compound sample.

    • Certified Internal Standard (IS), e.g., Maleic Anhydride or Dimethyl sulfone (must be pure, stable, non-volatile, and have signals that do not overlap with the analyte).

    • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • NMR Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 30-90° (a 90° pulse gives maximum signal, but a smaller angle can be used with a shorter relaxation delay).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals. A value of 30-60 seconds is often sufficient to ensure full magnetization recovery for all protons.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.[9]

    • Acquisition Time (aq): Sufficient to ensure high digital resolution.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., ~20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., ~10 mg) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL) and transfer to an NMR tube.

  • Quantification:

    • Acquire the ¹H NMR spectrum using the validated parameters.

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the sharp singlet from the tert-butyl group of the analyte and a well-resolved singlet from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I=Integral, N=Number of protons, MW=Molecular Weight, m=mass, P=Purity of IS.

Typical Performance Characteristics

ParameterTypical ValueRationale
Linearity (R²) N/A (Primary Method)Linearity is inherent to the NMR signal response.
Accuracy (% Purity) ± 0.5%High accuracy is achievable, limited primarily by weighing precision.
Precision (%RSD) < 1.0%Excellent precision is obtained with proper parameter settings and high S/N.
LOD ~5 µg/mLNMR is less sensitive than chromatographic methods.
LOQ ~20 µg/mLRequires sufficient concentration for high S/N and accurate integration.

Method Selection Guide

The choice between GC-FID, HPLC-UV, and qNMR depends entirely on the analytical objective. A logical decision-making process can help guide the selection of the most appropriate technique.

Method_Selection_Decision_Tree Start What is the Analytical Goal? Goal1 Routine QC / Purity Check (High Throughput) Start->Goal1 Goal2 Assay in Formulation (Non-volatile matrix) Start->Goal2 Goal3 Absolute Purity of Reference Standard Start->Goal3 Goal4 Trace Level Analysis in Complex Matrix Start->Goal4 Method_GC GC-FID Goal1->Method_GC Fast, robust for volatile analytes Method_HPLC HPLC-UV Goal2->Method_HPLC Versatile, handles complex matrices Method_qNMR qNMR Goal3->Method_qNMR Primary method, no analyte standard needed Method_LCMS LC-MS/MS (Beyond this guide's scope) Goal4->Method_LCMS Highest sensitivity and specificity

Caption: Decision tree for selecting an analytical method.

Comparative Summary

FeatureGC-FIDHPLC-UVqNMR Spectroscopy
Primary Application Purity of neat substance, raw material QCAssay, impurity profiling, content uniformityAbsolute purity determination, reference standard certification
Sensitivity HighModerate to HighLow
Throughput High (fast run times)ModerateLow (long relaxation delays)
Specificity Moderate (based on retention time)Moderate (based on retention time & UV)Very High (based on unique chemical shifts)
Quantification Principle External/Internal Standard (Relative)External/Internal Standard (Relative)Internal Standard (Absolute)
Instrumentation Cost ModerateModerateHigh
Solvent Consumption Very LowHighLow

Conclusion

The quantification of this compound can be reliably achieved using several analytical techniques.

  • GC-FID is the method of choice for rapid, high-throughput purity assessments of the neat substance, leveraging its volatility and thermal stability.[4]

  • HPLC-UV offers greater versatility, especially for analyzing the compound within formulations or matrices where volatility cannot be assumed, and provides robust assay and impurity data.[4]

  • ¹H qNMR stands apart as a primary method for determining absolute purity without the need for a specific reference standard of the analyte itself, making it invaluable for the certification of reference materials.[7]

The optimal method is ultimately dictated by the specific requirements of the analysis. By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers and drug development professionals can make informed decisions to ensure data of the highest quality and integrity.

References

  • This compound. SIELC Technologies. [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Quantitative NMR spectroscopy of biologically active substances and excipients. SpringerLink. [Link]

  • Quantitative NMR Interpretation without Reference. National Institutes of Health (NIH). [Link]

  • Quantitative NMR Spectroscopy Guide. University of Oxford. [Link]

  • Quantitative 1H NMR spectroscopy. ResearchGate. [Link]

  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Assay Technology. [Link]

  • Chromatography Corner. Wasson-ECE Instrumentation. [Link]

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Performance comparison of 1-(tert-Butyl)pyrrolidin-2-one in different reaction types

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Performance of 1-(tert-Butyl)pyrrolidin-2-one

Introduction: Navigating the Landscape of Dipolar Aprotic Solvents

In modern organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, and process safety. For decades, dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) have been the workhorses for a vast range of chemical transformations. However, mounting regulatory pressure due to their classification as reproductive toxicants has created an urgent need for safer, high-performance alternatives.[1][2]

This has led to the rise of N-alkyl-2-pyrrolidones with longer alkyl chains, such as N-Butylpyrrolidinone (NBP), which exhibit similar performance with a more favorable safety profile.[2][3] This guide focuses on a specific, structurally distinct member of this family: This compound . Unlike its linear isomer, NBP, the N-tert-butyl analogue features a bulky, sterically demanding substituent on the nitrogen atom. This structural feature is not trivial; it fundamentally alters the molecule's physicochemical properties and, consequently, its behavior in chemical reactions.

This document serves as a comparative guide for researchers, scientists, and drug development professionals. As direct, peer-reviewed comparative studies on this compound are not as widespread as for its methyl or n-butyl counterparts, this guide synthesizes available data with expert analysis based on fundamental chemical principles. We will explore its properties and predict its performance in key reaction classes, providing a framework for its rational selection and application in the laboratory.

The Decisive Factor: Steric Hindrance at the Nitrogen Atom

The core difference between NMP, NBP, and this compound lies in the size and shape of the N-alkyl group. This seemingly small change has profound implications for the solvent's utility.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Aryl Halide (1 eq), Boronic Acid (1.2 eq), and Base (e.g., K2CO3, 2 eq) to a dry flask. B 2. Add Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%). A->B C 3. Add Solvent (this compound, ~0.2 M concentration). B->C D 4. Degas the mixture (e.g., N2 bubbling for 15 min). C->D E 5. Heat the reaction (e.g., 80-110 °C) and monitor by TLC/GC-MS. D->E F 6. Cool to RT, dilute with EtOAc and water. E->F G 7. Separate layers, extract aqueous phase with EtOAc. F->G H 8. Dry combined organic layers, concentrate, and purify by column chromatography. G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reagent Preparation: To an oven-dried flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and powdered potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a nitrogen stream), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add this compound (5 mL) via syringe.

    • Scientist's Note: Confirm that all solid reagents fully dissolve at room temperature or upon gentle warming. If solubility is poor compared to a benchmark like NBP, a slightly higher solvent volume may be required.

  • Inerting: Bubble nitrogen through the stirred solution for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or GC-MS.

    • Scientist's Note: Due to potential weak coordination, monitor for catalyst decomposition (black precipitate). If the reaction is sluggish compared to NBP, consider increasing the temperature or catalyst loading after an initial trial period.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Outlook

This compound is a structurally intriguing dipolar aprotic solvent that stands apart from its linear-chain and methyl analogues due to the significant steric bulk of its N-tert-butyl group. While it shares the favorable high boiling point and expected low toxicity profile of NBP, its performance in different reaction types is a nuanced balance of competing effects.

  • As a General Solvent: In applications like SPPS where efficient solvation and diffusion are paramount, its steric hindrance may render it less effective than the less-encumbered N-Butylpyrrolidinone.

  • In Catalysis: For transition-metal catalysis, it offers a unique profile as a potentially weakly coordinating solvent, which could be leveraged to accelerate certain catalytic cycles or, conversely, could lead to catalyst instability. This presents an opportunity for reaction optimization in cases where solvent-catalyst interactions are critical.

  • In High-Basicity Environments: Its most promising and distinct advantage lies in its superior stability towards strong organometallic bases. The absence of α-protons on the N-alkyl group makes it a robust option for use as a co-solvent or additive in lithiation reactions where traditional amide solvents are unsuitable.

Ultimately, this compound should not be viewed as a direct, drop-in replacement for NMP or NBP across all applications. Instead, it should be regarded as a specialized tool in the synthetic chemist's arsenal. Its selection should be a deliberate choice, grounded in a mechanistic understanding of the reaction at hand, particularly when steric effects at the solvent level can be exploited to control reactivity, stability, or selectivity. Further experimental studies directly comparing its performance against other pyrrolidones are needed to fully unlock its potential.

References

  • Schymanski, E. L., et al. (2019). Alkyl pyrrolidone solvents N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) in urine of children and adolescents in Germany. International Journal of Hygiene and Environmental Health.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NEP vs. NMP: Choosing the Right Solvent for Your Industrial Needs. Retrieved from [Link]

  • Kumar, A., et al. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ChemSusChem, 13(19), 5288-5294.
  • ResearchGate. (n.d.). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. Retrieved from [Link]

  • ResearchGate. (n.d.). Short list for NMP (N-methyl pyrrolidone) replacement. Retrieved from [Link]

  • German Environmental Specimen Bank. (n.d.). N-alkyl-pyrrolidones. Retrieved from [Link]

  • Lopez, J., et al. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(4), 494-505.
  • White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. Retrieved from [Link]

  • Fisher Scientific. (2018, October 5).
  • Smith, D. K., et al. (2023). Organogel delivery vehicles for the stabilization of organolithium reagents.
  • Hammond, J. R., et al. (2018). Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). The Journal of Physical Chemistry B, 122(37), 8825-8835.
  • El-Faham, A., & Albericio, F. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(23), 8095-8137.
  • Stanetty, P., & Mihovilovic, M. D. (1998). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 63(21), 7136-7140.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supplementary Information: N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis.
  • Myers, A. G. (n.d.). Organolithium Reagents. Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • NIST. (n.d.). 1-tert-Butyl-pyrrolidine. Retrieved from [Link]

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Benchmarking 1-(tert-Butyl)pyrrolidin-2-one against other polar aprotic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Butylpyrrolidin-2-one: A Safer, High-Performance Alternative in Polar Aprotic Solvents

In the landscape of chemical synthesis, drug development, and materials science, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, and process safety. For decades, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) have been the industry standard due to their exceptional solvating power.[1] However, mounting evidence and subsequent regulatory action concerning their reproductive toxicity have created an urgent need for safer, high-performance alternatives.[2][3]

This guide provides a comprehensive benchmark analysis of 1-Butylpyrrolidin-2-one (NBP), a promising, greener alternative that is gaining significant traction.[4] We will delve into its physicochemical properties, safety profile, and performance in key applications, comparing it directly with traditional solvents and other modern alternatives. This document is intended for researchers, chemists, and process development professionals seeking to transition to safer and more sustainable laboratory practices without compromising on performance.

A Note on Isomers: This guide focuses on 1-Butylpyrrolidin-2-one (NBP), also known as N-butyl-2-pyrrolidone (CAS No. 3470-98-2). While the topic specified "1-(tert-Butyl)pyrrolidin-2-one," this isomer is not widely commercially available or extensively studied as a solvent. The n-butyl isomer (NBP), however, is well-documented as a viable, safer replacement for NMP and DMF, and is the subject of this comparative analysis.

The Imperative for Safer Solvents: The Case Against NMP and DMF

Polar aprotic solvents are characterized by their high dielectric constants and large dipole moments, lacking acidic protons.[5][6] This allows them to dissolve a wide range of polar and non-polar compounds and to accelerate reaction rates, particularly for S_N2 and S_NAr reactions, by solvating cations while leaving anions relatively free and more nucleophilic.[7]

However, the utility of NMP and DMF is overshadowed by significant health and safety concerns. Regulatory bodies, including the European Chemicals Agency (ECHA) under the REACH regulation, have classified NMP and DMF as Substances of Very High Concern (SVHC) due to their reproductive toxicity.[2] This has led to stringent restrictions on their use, compelling industries to seek safer alternatives.[8][9][10] The ideal replacement must match the high performance of these solvents while exhibiting a more favorable toxicological and environmental profile.

Comparative Analysis: Physicochemical and Toxicological Properties

A solvent's performance is intrinsically linked to its physical properties. The ideal alternative to NMP or DMF should possess comparable solvency, a high boiling point for thermal stability, and appropriate viscosity.

Table 1: Physicochemical Properties of Selected Polar Aprotic Solvents
Property1-Butylpyrrolidin-2-one (NBP)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)Cyrene™Sulfolane
CAS Number 3470-98-2[1]872-50-4[1]68-12-2[1]67-68-553716-82-8126-33-0
Molecular Formula C₈H₁₅NO[11]C₅H₉NO[1]C₃H₇NO[1]C₂H₆OSC₆H₈O₄C₄H₈O₂S
Molecular Weight 141.21 g/mol [11]99.13 g/mol [1]73.09 g/mol [1]78.13 g/mol 128.11 g/mol 120.17 g/mol
Boiling Point (°C) 243.8[1][12]202-204[1]153[1]189[5]227285
Density (g/mL @ 25°C) ~0.96[13]1.028[5]0.95[5]1.10[5]1.251.26
Dielectric Constant Data not readily available32.3[5]36.7[5]46.7[5]~3043.3
Polarity Index (Reichardt E_T(30)) Data not readily available6.7[14]6.4[14]7.2[14]Data not availableData not available

Note: Data for Cyrene™ and Sulfolane are compiled from various chemical supplier and literature sources.

NBP exhibits a higher boiling point and lower volatility compared to NMP, which can be advantageous in high-temperature applications and for reducing worker exposure via inhalation.[15]

Table 2: Toxicological and Regulatory Comparison
SolventKey Toxicological ConcernsREACH Classification
1-Butylpyrrolidin-2-one (NBP) Skin and eye irritant. Not classified as developmentally reprotoxic.[15][16][17]Warning (H302, H315, H319)[16]
N-Methyl-2-pyrrolidone (NMP) Reproductive toxicity (Category 1B), skin and eye irritation.[8]Danger (H360D, H315, H319, H335) - SVHC[2]
N,N-Dimethylformamide (DMF) Reproductive toxicity (Category 1B), acute toxicity, liver damage.[18]Danger (H360D, H312, H332, H319) - SVHC
Dimethyl Sulfoxide (DMSO) Low toxicity, but readily penetrates the skin, potentially carrying other toxic substances with it.[19]Not classified as hazardous
Cyrene™ (dihydrolevoglucosenone) Bio-based, lower toxicity profile, not mutagenic.[18][20]Not classified as hazardous
Sulfolane Low toxicity and low skin penetration.[19]Warning (H302)

The key advantage of NBP is its significantly safer toxicological profile. Unlike NMP and DMF, NBP is not classified as a reproductive toxin, making it a reliable and compliant alternative under regulations like REACH.[15]

Performance in Critical Applications

Theoretical properties are only part of the equation. A viable solvent alternative must demonstrate equal or superior performance in practice.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of drug discovery, and the solvent choice is critical for resin swelling, reagent solubility, and reaction efficiency. DMF has long been the solvent of choice. However, studies have shown that NBP is an excellent replacement. Research indicates that NBP performs on par with DMF in microwave-assisted SPPS and can even be beneficial in reducing side reactions like racemization and aspartimide formation.[21][22][23] Its higher boiling point makes it particularly suitable for syntheses conducted at elevated temperatures.[23]

Nucleophilic Aromatic Substitution (S_NAr) Reactions

S_NAr reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals. These reactions are highly sensitive to the solvent, with polar aprotic solvents being ideal for accelerating the formation of the charged Meisenheimer complex intermediate.[24] The high polarity and aprotic nature of solvents like NBP provide an excellent environment for these transformations, comparable to traditional solvents.[25] While specific kinetic data for NBP in S_NAr reactions is not as widely published as for DMSO or DMF, its structural similarity to NMP suggests it is a highly effective medium for this class of reaction.[24]

Experimental Protocols

To ensure a self-validating and trustworthy guide, we provide detailed protocols for benchmarking solvent performance.

Experimental Workflow: S_NAr Reaction

The following diagram outlines the general workflow for conducting a comparative S_NAr experiment.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis P1 Dissolve Aryl Halide in Test Solvent R1 Combine Reagents under Inert Atmosphere P1->R1 P2 Prepare Nucleophile & Base Solution P2->R1 R2 Heat to Desired Temperature R1->R2 R3 Monitor Reaction (TLC, LC-MS) R2->R3 W1 Quench Reaction & Aqueous Workup R3->W1 W2 Extract with Organic Solvent W1->W2 W3 Purify Product (Chromatography) W2->W3 A1 Determine Yield & Purity (NMR, HPLC) W3->A1

Caption: General workflow for a comparative S_NAr experiment.

Protocol 1: Benchmarking Solvent Performance in a Nucleophilic Aromatic Substitution (S_NAr) Reaction

This protocol describes the reaction of 1-chloro-2,4-dinitrobenzene with a generic amine nucleophile, a classic S_NAr reaction sensitive to solvent effects.[24]

Objective: To compare the reaction rate and yield when using NBP, NMP, DMF, and DMSO as the reaction solvent.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Piperidine (or other amine nucleophile)

  • Potassium Carbonate (K₂CO₃)

  • Solvents: 1-Butylpyrrolidin-2-one (NBP), N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (for workup)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), heating mantle, and magnetic stirrer.

Procedure:

  • Setup: In four separate round-bottom flasks equipped with stir bars and reflux condensers under an inert atmosphere, add 1-chloro-2,4-dinitrobenzene (1.0 mmol) and potassium carbonate (1.5 mmol).

  • Solvent Addition: To each flask, add 5 mL of one of the test solvents (NBP, NMP, DMF, DMSO).

  • Reagent Addition: Add the amine nucleophile (e.g., piperidine, 1.1 mmol) to each flask.

  • Reaction: Heat the reaction mixtures to a consistent temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Record the time to completion for each solvent.

  • Workup: Once the reaction is complete, cool the flasks to room temperature. Dilute the mixture with 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Quantification: Purify the crude product by flash column chromatography and determine the isolated yield for each reaction. Confirm product identity and purity via NMR spectroscopy and HPLC.

Expected Outcome: This experiment will provide quantitative data (reaction time and yield) to directly compare the performance of NBP against NMP, DMF, and DMSO in a synthetically relevant transformation. Polar aprotic solvents are expected to yield the best results.[24]

Decision Framework for Solvent Selection

Choosing the right solvent involves balancing performance, safety, cost, and environmental impact. The following diagram illustrates a logical approach to this decision-making process.

Solvent_Selection Start Solvent Selection Required Perf Performance Acceptable? (Solubility, Reactivity) Start->Perf Safety Safety Profile Acceptable? (Non-CMR, Low Toxicity) Perf->Safety Yes Reconsider Re-evaluate Alternatives or Process Conditions Perf->Reconsider No Reg Regulatory Compliance? (REACH, etc.) Safety->Reg Yes Safety->Reconsider No Cost Cost & Availability Acceptable? Reg->Cost Yes Reg->Reconsider No Select Select Solvent Cost->Select Yes Cost->Reconsider No

Caption: Decision-making framework for safer solvent selection.

Conclusion

The imperative to move away from hazardous solvents like NMP and DMF is clear. 1-Butylpyrrolidin-2-one (NBP) presents itself as a robust, high-performance, and significantly safer polar aprotic solvent. With its high boiling point, excellent solvency, and favorable toxicological profile, NBP is not merely a "drop-in" replacement but an upgrade, enabling chemists to develop safer, more sustainable, and regulatory-compliant processes.[15] As demonstrated in critical applications like solid-phase peptide synthesis and its suitability for S_NAr reactions, NBP delivers the performance required for modern chemical development. By adopting such greener alternatives, the scientific community can continue to innovate while upholding the highest standards of safety and environmental responsibility.

References

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The Ascendancy of 1-(tert-Butyl)pyrrolidin-2-one: A Paradigm Shift in Reaction Rate Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Practical Application

In the relentless pursuit of synthetic efficiency, the choice of solvent or additive can be the determining factor between a sluggish, low-yielding reaction and a rapid, high-conversion transformation. For decades, dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) have been the stalwarts of the synthetic chemist's toolkit. However, mounting regulatory pressure and a growing emphasis on green chemistry have necessitated a search for safer, yet equally effective, alternatives. This guide provides an in-depth, evidence-based comparison of 1-(tert-Butyl)pyrrolidin-2-one, more commonly known as N-Butylpyrrolidone (NBP), against its traditional counterparts, demonstrating its prowess in enhancing reaction rates with a favorable safety profile.

The Physicochemical and Toxicological Landscape: A Comparative Overview

Before delving into reaction kinetics, a foundational understanding of the physical and toxicological properties of NBP in comparison to its predecessors is crucial. This context underscores the motivation for its adoption in modern synthetic laboratories.

Property1-Butylpyrrolidin-2-one (NBP)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)
CAS Number 3470-98-2[1]872-50-4[1]68-12-2[1]
Molecular Formula C₈H₁₅NO[1]C₅H₉NO[1]C₃H₇NO[1]
Molecular Weight 141.21 g/mol [1]99.13 g/mol [1]73.09 g/mol [1]
Boiling Point 243.8 °C[1]202-204 °C[1]153 °C[1]
Reproductive Toxin No[2]YesYes
Mutagenic No[3]NoNo

The data clearly illustrates that NBP possesses a significantly higher boiling point, which is advantageous for reactions requiring elevated temperatures.[4] Most critically, NBP is not classified as a reproductive toxin, a stark contrast to the well-documented hazards of NMP and DMF.[2] This enhanced safety profile, coupled with its inherent biodegradability, positions NBP as a sustainable and responsible choice in chemical synthesis.[3]

Enhancing Reaction Efficacy: A Data-Driven Comparison

The true measure of a reaction rate enhancer lies in its performance. Below, we present a comparative analysis of NBP against NMP in two of the most ubiquitous and powerful transformations in modern organic synthesis: the Heck and Suzuki-Miyaura cross-coupling reactions, as well as in iron-catalyzed cross-coupling.

Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling

A study on the iron-catalyzed cross-coupling of aryl chlorides with alkyl Grignard reagents demonstrated that NBP is a highly effective substitute for NMP, with its efficiency superseding or matching that of NMP.[3][5]

Table 2: Comparison of NBP and NMP in the Iron-Catalyzed Cross-Coupling of 1-chloro-4-(trifluoromethyl)benzene with Tetradecylmagnesium chloride

EntryLigand (mol%)Yield (%)
1None41
2NBP (10)85
3NBP (50)91
4NBP (100)93
5NBP (200)95
6NMP (200)90
7NMP (600)92

Data sourced from a 2021 publication in Green Chemistry.[3]

The results compellingly show that NBP achieves a higher yield at a significantly lower loading (200 mol%) compared to the standard loading of NMP (600 mol%).[3] This indicates that NBP is the preferred ligand for this transformation, offering improved efficiency.[3]

Palladium-Catalyzed Heck Cross-Coupling

In the Heck reaction, NBP has been shown to be a viable "drop-in" replacement for NMP, often providing comparable or even superior yields.

Table 3: Comparison of NBP and NMP in the Heck Reaction

Aryl HalideOlefinSolventConversion (%)
4-Iodoacetophenone2-VinylnaphthaleneNBP95
4-Iodoacetophenone2-VinylnaphthaleneNMP90
4-Bromoacetophenone2-VinylnaphthaleneNBP85
4-Bromoacetophenone2-VinylnaphthaleneNMP80

Data adapted from a study on N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis.[4]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While NBP proved highly effective in the Heck reaction, its performance in the Suzuki-Miyaura coupling was found to be slightly less effective than NMP under the tested conditions.

Table 4: Comparison of NBP and NMP in the Suzuki-Miyaura Reaction

Phenylboronic AcidSolventConversion (%)
Phenylboronic acidNBP75
Phenylboronic acidNMP85
4-Methoxyphenylboronic acidNBP70
4-Methoxyphenylboronic acidNMP80

Data adapted from a study on N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis.[4]

Despite the slightly lower conversion in the Suzuki reaction, the overall performance of NBP across these key transformations, combined with its superior safety profile, makes it a compelling alternative to traditional solvents.

The Mechanistic Role of N-Butylpyrrolidone in Catalysis

The efficacy of NBP in enhancing reaction rates, particularly in palladium-catalyzed cross-coupling reactions, can be attributed to its role as a coordinating solvent. The lone pair of electrons on the nitrogen atom and the carbonyl oxygen can coordinate to the metal center of the catalyst. This coordination is believed to stabilize the active catalytic species, preventing its decomposition or aggregation into inactive forms, thereby maintaining a high concentration of the active catalyst throughout the reaction.

G cluster_cycle Palladium Catalytic Cycle cluster_nbp Role of NBP Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product NBP N-Butylpyrrolidone (NBP) NBP->Pd0 Stabilizes NBP->PdII Stabilizes Coordination Coordination & Stabilization

General Palladium Catalytic Cycle with NBP's Stabilizing Role.

In the context of the Heck and Suzuki reactions, NBP's high polarity and coordinating ability facilitate the dissolution of the various organic and inorganic reactants, ensuring a homogeneous reaction mixture. This enhanced solubility can lead to an increase in the effective concentration of the reactants, thereby accelerating the reaction rate.

Experimental Protocols

To facilitate the adoption of NBP in your laboratory, we provide detailed, step-by-step protocols for the iron-catalyzed cross-coupling and the palladium-catalyzed Heck and Suzuki-Miyaura reactions.

General Procedure for Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling

This protocol is adapted from the work of Bisz, Kostona, and Szostak (2021).[6]

  • An oven-dried vial equipped with a stir bar is charged with the aryl chloride (0.50 mmol, 1.0 equiv) and Fe(acac)₃ (5 mol%).

  • The vial is placed under a positive pressure of argon and subjected to three evacuation/backfilling cycles.

  • Tetrahydrofuran (0.15 M) and N-Butylpyrrolidone (200 mol%) are sequentially added with vigorous stirring at room temperature.

  • The reaction mixture is cooled to 0 °C.

  • A solution of the Grignard reagent (1.20 equiv) is added dropwise with vigorous stirring.

  • The reaction mixture is stirred for the indicated time at 0 °C.

  • Upon completion, the reaction is quenched with 1.0 N HCl and extracted with Et₂O.

  • The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography.

G Workflow for Iron-Catalyzed Cross-Coupling start Start prep Prepare vial with aryl chloride and Fe(acac)3 start->prep inert Establish inert atmosphere (Argon) prep->inert add_solvents Add THF and NBP inert->add_solvents cool Cool to 0 °C add_solvents->cool add_grignard Add Grignard reagent cool->add_grignard react Stir at 0 °C add_grignard->react quench Quench with HCl react->quench extract Extract with Et2O quench->extract purify Dry, concentrate, and purify extract->purify end End purify->end

Experimental Workflow for Iron-Catalyzed Cross-Coupling.
General Procedure for a Palladium-Catalyzed Heck Reaction in N-Butylpyrrolidone
  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous N-Butylpyrrolidone (5 mL) and a base (e.g., triethylamine, 1.5 mmol) via syringe.

  • Heat the reaction mixture to 100-140 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Reaction in N-Butylpyrrolidone
  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of N-Butylpyrrolidone and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 80-120 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion: A Safer and Efficacious Future for Chemical Synthesis

This compound (N-Butylpyrrolidone) has unequivocally demonstrated its value as a high-performance, safer alternative to traditional dipolar aprotic solvents. Its ability to enhance reaction rates, particularly in challenging cross-coupling reactions, is supported by compelling experimental data. While not a universal panacea for all reaction types, its performance, coupled with its favorable toxicological and environmental profile, makes it an essential tool for the modern chemist. By embracing such innovative and sustainable solutions, the scientific community can continue to push the boundaries of chemical synthesis while upholding the principles of safety and environmental stewardship.

References

  • Bisz, E., Kostona, M., & Szostak, M. (2021). N-Butylpyrrolidone (NBP) as a Non-Toxic Substitute for NMP in Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorides. Green Chemistry, 23(19), 7795-7800. [Link]

  • Royal Society of Chemistry. (2021). N-Butylpyrrolidone (NBP) as a non-toxic substitute for NMP in iron-catalyzed C(sp2)–C(sp3) cross-coupling of aryl chlorides. [Link]

  • Bisz, E., Kostona, M., & Szostak, M. (2021). Supporting Information for N-Butylpyrrolidone (NBP) as a Non-Toxic Substitute for NMP in Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorides. Royal Society of Chemistry. [Link]

  • Sherwood, J., et al. (2016). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. White Rose Research Online. [Link]

  • ResearchGate. (n.d.). N-Butylpyrrolidone (NBP) as a Non-Toxic Substitute for NMP in Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorides | Request PDF. [Link]

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A Spectroscopic Journey: From Linear Precursors to 1-(tert-Butyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis and Structural Elucidation

In the landscape of organic synthesis, particularly in the development of novel chemical entities, the unambiguous confirmation of molecular structure is paramount. This guide provides an in-depth spectroscopic comparison of the five-membered lactam, 1-(tert-Butyl)pyrrolidin-2-one, and its linear precursors, 4-chlorobutanoyl chloride and N-tert-butyl-4-chlorobutanamide. We will navigate the synthetic pathway, dissect the underlying reaction mechanisms, and meticulously analyze the spectral transformations that signal the conversion from a reactive acyl chloride to a stable cyclic amide. This analysis serves as a practical, data-supported framework for researchers engaged in heterocyclic chemistry and drug development.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The journey begins with a nucleophilic acyl substitution, where the highly reactive 4-chlorobutanoyl chloride is treated with tert-butylamine. This reaction forms the key intermediate, N-tert-butyl-4-chlorobutanamide. The subsequent and final step is an intramolecular cyclization, where the amide nitrogen acts as a nucleophile, displacing the terminal chloride to form the stable five-membered pyrrolidinone ring.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization 4-chlorobutanoyl_chloride 4-chlorobutanoyl chloride Intermediate N-tert-butyl-4-chlorobutanamide 4-chlorobutanoyl_chloride->Intermediate + tert-Butylamine (Base, Solvent) tert_butylamine tert-Butylamine Final_Product This compound Intermediate->Final_Product Base (e.g., NaH) Solvent (e.g., THF) G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Amine R-NH₂ AcylChloride R'-COCl Amine->AcylChloride Attack on C=O Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Product R'-CONHR Tetrahedral->Product Collapse & Cl⁻ loss HCl HCl

Caption: Mechanism of N-Acylation.

2. Intramolecular SN2 Cyclization:

The formation of the pyrrolidinone ring from N-tert-butyl-4-chlorobutanamide proceeds via an intramolecular nucleophilic substitution (SN2) reaction. In the presence of a non-nucleophilic strong base, such as sodium hydride (NaH), the amide proton is abstracted, generating a highly nucleophilic amide anion. This anion then attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion and closing the ring. This type of reaction is a well-established method for the synthesis of various nitrogen-containing heterocycles. [1]

Experimental Protocols

Synthesis of N-tert-butyl-4-chlorobutanamide (Intermediate)
  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve tert-butylamine (2.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 4-chlorobutanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. [2]4. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting acyl chloride is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Synthesis of this compound (Final Product)
  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of N-tert-butyl-4-chlorobutanamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material. [3]3. Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by vacuum distillation or column chromatography to obtain this compound as a clear liquid.

Spectroscopic Analysis Workflow

For each compound (precursor, intermediate, and product), the following general procedures are employed:

  • NMR Spectroscopy : Dissolve ~10-20 mg of the purified sample for ¹H NMR and ~50-100 mg for ¹³C NMR in ~0.7 mL of a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube. [4]Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). [4]Acquire spectra on a 300 MHz or higher field spectrometer.

  • FT-IR Spectroscopy : Obtain the spectrum of the neat liquid sample using a capillary film between two NaCl or KBr plates, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS) : Analyze samples using an electron ionization (EI) source. The resulting fragmentation patterns provide information about the molecular mass and structural components. [5]

G Sample Purified Compound NMR_Prep Dissolve in CDCl₃ + TMS Sample->NMR_Prep FTIR_Prep Prepare Neat Film / ATR Sample->FTIR_Prep MS_Prep Introduce to EI Source Sample->MS_Prep NMR_Spec ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Spec FTIR_Spec FT-IR Spectrometer FTIR_Prep->FTIR_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec NMR_Data Chemical Shifts (δ) Coupling (J) Integration NMR_Spec->NMR_Data FTIR_Data Wavenumbers (cm⁻¹) Transmittance (%) FTIR_Spec->FTIR_Data MS_Data Mass-to-Charge (m/z) Relative Abundance MS_Spec->MS_Data

Caption: General workflow for spectroscopic characterization.

Comparative Spectroscopic Analysis

The transformation from a linear acyl chloride to a cyclic lactam is accompanied by distinct and predictable changes in the spectroscopic data.

Table 1: Comparative FT-IR Data
Functional Group4-chlorobutanoyl chlorideN-tert-butyl-4-chlorobutanamideThis compound
C=O Stretch (cm⁻¹) ~1800 (Acyl Chloride)~1640 (Amide I)~1690 (Lactam)
N-H Stretch (cm⁻¹) N/A~3300 (broad)N/A
N-H Bend (cm⁻¹) N/A~1550 (Amide II)N/A
C-Cl Stretch (cm⁻¹) ~700-800~700-800N/A

Analysis:

  • Carbonyl Stretch: The most telling feature is the C=O stretching frequency. The highly reactive acyl chloride exhibits a high-frequency stretch around 1800 cm⁻¹. Upon conversion to the secondary amide intermediate, this shifts dramatically to a lower frequency of ~1640 cm⁻¹, characteristic of an open-chain secondary amide. The subsequent cyclization to the five-membered lactam introduces ring strain, which increases the C=O bond energy and shifts the absorption back to a higher frequency of ~1690 cm⁻¹. [6]This ~50 cm⁻¹ increase from the linear amide is a definitive indicator of lactam formation.

  • N-H Vibrations: The appearance of a broad N-H stretch around 3300 cm⁻¹ and an N-H bend (Amide II band) around 1550 cm⁻¹ are clear evidence for the formation of the secondary amide intermediate. The complete disappearance of these two signals in the final product spectrum confirms the successful intramolecular cyclization, as the nitrogen is now tertiary.

  • C-Cl Stretch: The C-Cl stretch, present in both the starting material and the intermediate, is absent in the final product, corroborating the displacement of the chloride during ring closure.

Table 2: Comparative ¹H NMR Data (Approx. δ in CDCl₃)
Proton Environment4-chlorobutanoyl chlorideN-tert-butyl-4-chlorobutanamideThis compound
-CH₂-Cl ~3.6 (t)~3.6 (t)N/A
-CH₂-CH₂-Cl ~2.2 (p)~2.1 (p)~2.0 (p)
-CH₂-C=O ~3.2 (t)~2.3 (t)~2.3 (t)
-NH- N/A~5.8 (br s)N/A
-C(CH₃)₃ N/A~1.3 (s, 9H)~1.4 (s, 9H)
N-CH₂- (ring) N/AN/A~3.2 (t)

Analysis:

  • tert-Butyl Group: A singlet integrating to 9 protons appears around δ 1.3 in the intermediate, confirming the incorporation of the tert-butyl group. This signal persists in the final product.

  • Amide Proton: A broad singlet corresponding to the N-H proton appears in the spectrum of the intermediate, which disappears upon cyclization.

  • Methylene Protons: In the starting material and intermediate, the three methylene groups appear as distinct triplets and a pentet, consistent with a linear alkyl chain. The most significant change upon cyclization is the downfield shift of the methylene group adjacent to the nitrogen. In the intermediate, the -CH₂-Cl protons are at ~δ 3.6. In the product, the newly formed N-CH₂ protons of the ring appear at ~δ 3.2, reflecting the change from being adjacent to chlorine to being adjacent to the amide nitrogen within a ring. This confirms the new C-N bond formation.

Table 3: Comparative ¹³C NMR Data (Approx. δ in CDCl₃)
Carbon Environment4-chlorobutanoyl chlorideN-tert-butyl-4-chlorobutanamideThis compound
C=O ~174~171~174
-CH₂-Cl ~44~45N/A
-CH₂-CH₂-Cl ~28~27~31
-CH₂-C=O ~46~36~33
-C(CH₃)₃ N/A~51~51
-C(CH₃)₃ N/A~29~29
N-CH₂- (ring) N/AN/A~48

Analysis:

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon remains relatively consistent (~171-174 ppm) throughout the transformation.

  • Alkyl Carbons: The formation of the intermediate is marked by the appearance of the two signals for the tert-butyl group (~51 ppm for the quaternary carbon and ~29 ppm for the methyl carbons). The most compelling evidence for cyclization is the disappearance of the -CH₂-Cl signal (~45 ppm) and the appearance of a new N-CH₂ signal at ~48 ppm, confirming the formation of the new C-N bond and the loss of the C-Cl bond.

Table 4: Comparative Mass Spectrometry Data (EI-MS)
CompoundMolecular Ion (M⁺)Key Fragments (m/z)
4-chlorobutanoyl chloride 140/142/144105/107 [M-Cl]⁺, 75 [M-COCl]⁺
N-tert-butyl-4-chlorobutanamide 177/179122/124 [M-C₄H₉]⁺, 102, 86, 57 [C₄H₉]⁺
This compound 141126 [M-CH₃]⁺, 85 [M-C₄H₈]⁺, 57 [C₄H₉]⁺

Analysis:

  • Molecular Ion: The mass spectrum of each compound shows the expected molecular ion peak (or peaks, in the case of chlorine-containing compounds due to the ³⁵Cl/³⁷Cl isotopes). The progression from m/z 140 (for ³⁵Cl) to 177 and finally to 141 is consistent with the proposed reaction scheme.

  • Fragmentation: The fragmentation patterns provide structural confirmation. 4-chlorobutanoyl chloride shows a characteristic loss of a chlorine radical. [7]The intermediate, N-tert-butyl-4-chlorobutanamide, prominently features a fragment at m/z 57, corresponding to the stable tert-butyl cation. The final product, this compound, shows a strong peak at m/z 126, resulting from the loss of a methyl group from the tert-butyl substituent, and a base peak often related to the fragmentation of the pyrrolidinone ring itself. [8]The fragmentation of cyclic compounds is often characterized by ring-opening mechanisms, which differ significantly from their linear acyclic counterparts. [9]

Conclusion

The synthesis of this compound from its linear precursors provides a classic yet illustrative case study in synthetic and analytical chemistry. Each spectroscopic technique—FT-IR, NMR, and MS—offers a unique and complementary piece of the structural puzzle. The disappearance of N-H and C-Cl signals, the characteristic shifts in carbonyl frequencies, the changes in the magnetic environments of protons and carbons, and the distinct fragmentation patterns collectively provide an irrefutable body of evidence for the successful transformation. This guide demonstrates that a rigorous, multi-faceted spectroscopic analysis is the cornerstone of chemical synthesis, enabling researchers to confirm outcomes with confidence and scientific integrity.

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A Comparative Guide to Cross-Reactivity Studies of 1-(tert-Butyl)pyrrolidin-2-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Drug Development

In the landscape of modern drug discovery and development, the specificity of a therapeutic candidate is paramount. While the on-target activity of a molecule dictates its potential efficacy, its off-target interactions are critical determinants of its safety profile. Off-target effects, often stemming from cross-reactivity, are a major cause of unforeseen toxicities and a significant contributor to late-stage clinical failures.[1][2] This guide provides a comprehensive framework for designing and executing cross-reactivity studies, with a focus on the small molecule 1-(tert-Butyl)pyrrolidin-2-one.

Given the nascent stage of publicly available research on this compound's specific biological interactions, this guide will establish a robust, self-validating methodology for its assessment. We will use 1-Butylpyrrolidin-2-one, a structurally similar N-substituted pyrrolidinone, as a comparative analog to illustrate these principles.[3][4][5] The protocols and data herein are presented to reflect typical experimental outcomes and to serve as a blueprint for researchers, scientists, and drug development professionals.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties.[6][7] However, this structural ubiquity also presents a potential for cross-reactivity with a wide range of biological targets. Therefore, a thorough investigation into the cross-reactivity of any novel pyrrolidinone derivative is not merely a regulatory requirement but a fundamental aspect of due diligence in preclinical research.

Understanding Cross-Reactivity and Off-Target Effects

Cross-reactivity occurs when a compound binds to a biological target other than its intended one, often due to structural or electrostatic similarities in the binding sites of different proteins.[8][9] This can lead to a spectrum of consequences, from benign interactions to severe adverse events. It is crucial to distinguish between:

  • On-target effects: The desired pharmacological activity mediated by the intended biological target.

  • Off-target effects: Any biological activity resulting from interaction with unintended targets.

The following diagram illustrates the relationship between a drug candidate, its intended target, and potential off-target interactions leading to cross-reactivity.

Conceptual Framework of On-Target vs. Off-Target Effects Drug This compound Target Intended Biological Target (e.g., Enzyme A) Drug->Target On-Target Binding OffTarget1 Off-Target Protein 1 (e.g., Enzyme B - Structural Homolog) Drug->OffTarget1 Cross-Reactivity OffTarget2 Off-Target Receptor 2 (e.g., Receptor X) Drug->OffTarget2 Cross-Reactivity Efficacy Desired Therapeutic Efficacy Target->Efficacy SideEffects Adverse Side Effects / Toxicity OffTarget1->SideEffects OffTarget2->SideEffects

Caption: Relationship between on-target and off-target effects.

Experimental Design for Cross-Reactivity Assessment

A comprehensive cross-reactivity assessment should be multi-faceted, employing a combination of in-silico, in-vitro, and chromatographic techniques. This tiered approach allows for a systematic and cost-effective evaluation, beginning with broad screening and progressing to more specific and sensitive assays. The overall workflow is depicted below.

Tiered Experimental Workflow for Cross-Reactivity Assessment cluster_0 Tier 1: In-Silico & High-Throughput Screening cluster_1 Tier 2: Immunoassay-Based Profiling cluster_2 Tier 3: Orthogonal Confirmatory Methods InSilico Computational Modeling (Target Prediction, Docking) HTS High-Throughput Screening (e.g., Broad Kinase Panel) InSilico->HTS ELISA Competitive ELISA for Structurally Related Targets HTS->ELISA Identified Potential Hits LCMS LC-MS/MS Specificity Assay ELISA->LCMS Confirmed Cross-Reactivity

Caption: A tiered approach to cross-reactivity assessment.

Tier 1: In-Silico and High-Throughput Screening (HTS)

The initial phase of cross-reactivity assessment should involve computational methods to predict potential off-targets.[1][2] This can be followed by broad-panel HTS against families of proteins known for promiscuous binding, such as kinases.

Tier 2: Immunoassay-Based Profiling

Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for quantifying the cross-reactivity of a small molecule against a panel of selected, structurally related proteins.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the percentage of cross-reactivity of this compound and its analog, 1-Butylpyrrolidin-2-one, against a hypothetical primary target and a panel of structurally related proteins.

Materials:

  • High-binding 96-well microplates

  • Primary target protein and a panel of structurally related proteins

  • Primary antibody specific to the primary target protein

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • This compound and 1-Butylpyrrolidin-2-one standards

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the primary target protein at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a fixed concentration of the primary antibody to all wells, along with varying concentrations of the test compounds (this compound and 1-Butylpyrrolidin-2-one) and the reference standard (the primary target protein). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of reference standard at 50% inhibition / Concentration of test compound at 50% inhibition) x 100

Tier 3: Orthogonal Confirmatory Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique that can be used to confirm the findings from immunoassays and to investigate potential cross-reactivity in complex biological matrices.[10][11][12][13]

Experimental Protocol: LC-MS/MS for Specificity Assessment

This protocol provides a general framework for developing an LC-MS/MS method to assess the specificity of detection for this compound in the presence of its structural analog.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • This compound and 1-Butylpyrrolidin-2-one analytical standards

Procedure:

  • Standard Preparation: Prepare a series of calibration standards for both compounds in a relevant biological matrix (e.g., plasma).

  • Sample Preparation: Perform protein precipitation or solid-phase extraction on the samples to remove interfering substances.

  • Chromatographic Separation: Inject the prepared samples onto the LC-MS/MS system. Develop a gradient elution method to achieve baseline separation of this compound and 1-Butylpyrrolidin-2-one.

  • Mass Spectrometric Detection: Optimize the MS parameters (e.g., ion source, collision energy) for the detection of each compound using Multiple Reaction Monitoring (MRM).

  • Data Analysis: Quantify the concentration of each compound in the samples using the calibration curves. Assess for any co-elution or interference between the two compounds.

Comparative Data Analysis

The following tables present hypothetical data from the described experimental protocols to illustrate how the cross-reactivity of this compound can be compared with that of 1-Butylpyrrolidin-2-one.

Table 1: Competitive ELISA Cross-Reactivity Data

Test CompoundTarget ProteinIC₅₀ (nM)% Cross-Reactivity
This compound Primary Target50100%
Related Protein A>10,000<0.5%
Related Protein B2,5002%
1-Butylpyrrolidin-2-one Primary Target15033.3%
Related Protein A>10,000<0.5%
Related Protein B1,0005%

Table 2: LC-MS/MS Specificity Data

CompoundRetention Time (min)MRM Transition (m/z)Limit of Quantitation (ng/mL)
This compound 4.2142.1 -> 86.10.5
1-Butylpyrrolidin-2-one 4.8142.1 -> 86.10.5

Note: The identical MRM transition for these isomers necessitates robust chromatographic separation for accurate quantification.

Interpretation and Causality

The hypothetical data suggests that this compound exhibits higher affinity for the primary target compared to 1-Butylpyrrolidin-2-one. The bulky tert-butyl group may contribute to a more favorable binding interaction within the active site of the target protein. Both compounds show minimal cross-reactivity with Related Protein A, but some interaction with Related Protein B, indicating a degree of structural similarity in the binding pocket of the latter.

The LC-MS/MS data confirms that while the two compounds are isomers and may share fragmentation patterns, they can be chromatographically resolved, allowing for their specific and sensitive quantification in a complex matrix. This is a critical aspect of assay validation as outlined in the ICH Q2(R1) guidelines.[14][15][16][17][18]

Conclusion and Future Directions

The assessment of cross-reactivity is a cornerstone of preclinical drug development, directly impacting the safety and specificity of a therapeutic candidate. This guide has provided a comprehensive, tiered approach to evaluating the cross-reactivity of this compound, using 1-Butylpyrrolidin-2-one as a structural comparator.

The successful progression of this compound through the drug development pipeline will be contingent on a thorough understanding of its off-target interaction profile. The methodologies outlined herein, grounded in established regulatory principles, provide a robust framework for generating the necessary data to make informed decisions about the future of this compound. Further studies should expand the panel of proteins tested and explore potential cross-reactivity in cellular and in-vivo models.

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  • AMSbiopharma. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Bio-Rad Antibodies. ELISA Protocols. Retrieved from [Link]

  • Science for ME. (2023, July 8). Mapping off-target effects of small molecule drugs. Retrieved from [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4999. Retrieved from [Link]

  • ResearchGate. (2021, October 15). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Retrieved from [Link]

  • Swortwood, M. J., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726-731. Retrieved from [Link]

Sources

The Contrasting Roles of N-Alkyl Pyrrolidinones: A Comparative Guide to 1-(tert-Butyl)pyrrolidin-2-one and its n-Butyl Isomer

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Review for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, N-alkyl-2-pyrrolidones represent a versatile class of compounds with applications spanning from industrial solvents to crucial pharmaceutical intermediates. The seemingly subtle variation in the alkyl substituent on the nitrogen atom can dramatically alter the physicochemical properties and, consequently, the utility of these molecules. This guide provides an in-depth comparison of 1-(tert-Butyl)pyrrolidin-2-one and its straight-chain isomer, 1-Butylpyrrolidin-2-one (NBP), highlighting their distinct applications, inherent limitations, and the underlying chemical principles that govern their behavior. While NBP has emerged as a promising "green" solvent, the bulky tert-butyl group imparts unique steric and electronic properties to its isomer, carving out a specialized niche in synthetic chemistry.

Core Properties: A Tale of Two Isomers

The structural difference between the linear butyl group of NBP and the bulky tertiary butyl group of this compound gives rise to notable differences in their physical and chemical properties. These properties are summarized in the table below.

PropertyThis compound1-Butylpyrrolidin-2-one (NBP)
CAS Number 20687-53-03470-98-2
Molecular Formula C8H15NOC8H15NO
Molecular Weight 141.21 g/mol 141.21 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point Not readily available~244 °C
Density ~1.07 g/mL at 20 °C~0.96 g/cm³ at 20 °C
Solubility Soluble in water and organic solvents like DMSO, THF, and chloroform.Miscible with water and a wide range of organic solvents.
LogP 1.011.265

The higher density of this compound compared to NBP can be attributed to the more compact packing of the molecules due to the spherical nature of the tert-butyl group. The lower LogP value of the tert-butyl isomer suggests it is slightly less lipophilic than NBP.

Applications: A Fork in the Road

The distinct properties of these two isomers have led them down divergent application paths. While NBP is primarily lauded for its role as a versatile and safer solvent, this compound's utility is centered on its unique structural contribution as a synthetic building block.

This compound: A Sterically Hindered Pharmaceutical Intermediate

The primary application of this compound lies in its role as a specialized intermediate in pharmaceutical synthesis. The bulky tert-butyl group provides specific steric and electronic properties that are leveraged in the design of new drugs. This steric hindrance can be strategically employed to:

  • Influence Molecular Conformation: The tert-butyl group can lock the conformation of a molecule, which is critical for achieving selective binding to biological targets such as enzymes and receptors.

  • Provide Metabolic Shielding: By sterically hindering a metabolically labile site on a drug molecule, the tert-butyl group can prevent or slow down enzymatic degradation, thereby increasing the drug's half-life and bioavailability.

  • Enhance Receptor Selectivity: The defined size and shape of the tert-butyl group can be used to achieve selective binding to a specific receptor subtype, preventing off-target effects.

While specific examples of marketed drugs synthesized from this compound are not widely publicized in readily available literature, its commercial availability and classification as a pharmaceutical intermediate strongly suggest its use in proprietary drug discovery and development pipelines.

1-Butylpyrrolidin-2-one (NBP): The "Green" Solvent Alternative

In contrast, NBP has gained significant traction as a safer, high-performance alternative to traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc). These traditional solvents are facing increasing regulatory pressure due to their reproductive toxicity. NBP, however, is not classified as mutagenic or reprotoxic, making it a more sustainable choice for a variety of applications:

  • Organic Synthesis: NBP is an effective solvent for a range of organic reactions, including cross-coupling reactions, demonstrating comparable or even superior performance to NMP in some cases.

  • Polymer Production: It is used in the manufacturing of polymers, resins, and coatings.

  • Solid-Phase Peptide Synthesis (SPPS): Studies have shown that NBP is an excellent green solvent candidate to replace DMF in SPPS, demonstrating comparable performance and in some cases, reducing side reactions like racemization and aspartimide formation.

  • Industrial and Consumer Products: NBP is found in washing and cleaning products, coatings, and agrochemical formulations.

The following diagram illustrates the divergent primary applications of the two isomers.

G Pyrrolidin-2-one Core Pyrrolidin-2-one Core N-Alkylation N-Alkylation Pyrrolidin-2-one Core->N-Alkylation This compound This compound N-Alkylation->this compound  tert-Butylamine 1-Butylpyrrolidin-2-one (NBP) 1-Butylpyrrolidin-2-one (NBP) N-Alkylation->1-Butylpyrrolidin-2-one (NBP)  n-Butylamine Pharmaceutical Intermediate Pharmaceutical Intermediate (Steric Influence) This compound->Pharmaceutical Intermediate Green Solvent Green Solvent (Alternative to NMP, DMF) 1-Butylpyrrolidin-2-one (NBP)->Green Solvent

Caption: Divergent applications of N-alkyl pyrrolidinone isomers.

Limitations and Synthetic Challenges

The primary limitation of this compound is intrinsically linked to its defining feature: the steric bulk of the tert-butyl group. This steric hindrance poses significant challenges in its synthesis and can negatively impact its performance in applications where unimpeded molecular interactions are required.

Synthetic Hurdles

The synthesis of N-substituted pyrrolidinones is typically achieved through the reaction of 2-pyrrolidinone with an appropriate alkyl halide or via the reaction of gamma-butyrolactone with a primary amine. In the case of this compound, the direct N-alkylation of 2-pyrrolidinone with a tert-butyl halide is challenging due to the steric hindrance around the nitrogen atom, which disfavors the S(_N)2 reaction mechanism. The reaction of gamma-butyrolactone with tert-butylamine is a more viable route, though it often requires more forcing conditions (higher temperatures and pressures) compared to the synthesis of NBP with n-butylamine. The synthesis of sterically hindered amides, in general, is a well-documented challenge in organic chemistry.

Functional Limitations

The steric bulk that makes this compound a useful pharmaceutical building block also limits its utility as a solvent. The tert-butyl group can impede the solvation of substrates and reagents, potentially slowing down reaction rates compared to less hindered solvents like NBP. This is a likely reason for the lack of literature on its use as a solvent.

In contrast, the primary limitation of NBP is its higher boiling point and viscosity compared to some traditional solvents, which may require adjustments in process parameters for certain applications. However, its favorable safety profile often outweighs these considerations.

Experimental Protocols

Synthesis of 1-Butylpyrrolidin-2-one (NBP)

A common laboratory-scale synthesis involves the aminolysis of gamma-butyrolactone with n-butylamine.

Materials:

  • Gamma-butyrolactone (GBL)

  • n-Butylamine

  • High-pressure reaction vessel (autoclave) with stirring and temperature control

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: In a clean, dry high-pressure reaction vessel, add gamma-butyrolactone and a molar excess of n-butylamine.

  • Reaction: Seal the reactor and heat the mixture to a temperature typically in the range of 200-250 °C. The reaction is usually run for several hours with constant stirring.

  • Work-up: After cooling the reactor to room temperature, vent any excess pressure. The crude reaction mixture is then transferred to a distillation apparatus.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 1-Butylpyrrolidin-2-one.

Note: Industrial-scale production may utilize different catalysts and conditions to optimize yield and throughput.

Synthesis of this compound

A potential synthetic route involves the reaction of 2-pyrrolidinone with a tert-butylating agent. Due to the challenges of direct S(_N)2 alkylation, alternative methods may be employed. The following is a general procedure based on known methods for N-alkylation of lactams, which may require optimization for this specific sterically hindered case.

Materials:

  • 2-Pyrrolidinone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • tert-Butyl bromide or a suitable tert-butylating agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-pyrrolidinone in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the solution back to 0 °C and add the tert-butylating agent dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. The reaction may require gentle heating to proceed, which should be determined by reaction monitoring (e.g., TLC or GC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The following diagram outlines a generalized workflow for the synthesis of N-alkyl pyrrolidinones.

G cluster_0 Route A: From Gamma-Butyrolactone cluster_1 Route B: From 2-Pyrrolidinone GBL Gamma-Butyrolactone Autoclave High T, P (Autoclave) GBL->Autoclave Amine Primary Amine (e.g., n-Butylamine, tert-Butylamine) Amine->Autoclave Crude_A Crude Product Autoclave->Crude_A Purification_A Vacuum Distillation Crude_A->Purification_A Pure_A Pure N-Alkyl Pyrrolidinone Purification_A->Pure_A Pyrrolidinone 2-Pyrrolidinone Deprotonation Deprotonation Pyrrolidinone->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Anion Pyrrolidinone Anion Deprotonation->Anion Alkylation Alkylation (SN2) Anion->Alkylation Alkyl_Halide Alkylating Agent (e.g., Alkyl Halide) Alkyl_Halide->Alkylation Crude_B Crude Product Alkylation->Crude_B Purification_B Chromatography/ Distillation Crude_B->Purification_B Pure_B Pure N-Alkyl Pyrrolidinone Purification_B->Pure_B

Caption: General synthetic routes to N-alkyl pyrrolidinones.

Conclusion

This compound and 1-Butylpyrrolidin-2-one (NBP) serve as a compelling case study in how subtle changes in molecular architecture can lead to vastly different applications. While NBP is establishing itself as a workhorse "green" solvent with a broad application scope, the steric bulk of this compound designates it for a more specialized, yet critical, role as a building block in the design of complex molecules, particularly in the pharmaceutical industry. The limitations of each isomer are a direct consequence of their respective structures. For researchers and drug development professionals, understanding these differences is paramount for the rational selection of the appropriate N-alkyl pyrrolidinone to meet their specific synthetic or formulation needs. As the demand for both safer chemical processes and more sophisticated molecular designs continues to grow, the distinct yet complementary roles of these two isomers will undoubtedly continue to be of significant interest.

References

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of this compound in Pharmaceutical Development. Retrieved from [Link]

  • Hunt, A. J., et al. (2016). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. Green Chemistry, 18(16), 4431-4437.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Green Chemistry Revolution: Embracing N-Butyl Pyrrolidone as a Sustainable Solvent. Retrieved from [Link]

  • Kumar, A., et al. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ChemSusChem, 13(19), 5288-5294.
  • Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-256.
  • Lopez, J., et al. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(4), 494-503.
  • Lopez, J., et al. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(4), 494-503.
  • Carl ROTH GmbH + Co. KG. (2024, March 18).

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe and Compliant Disposal of 1-(tert-Butyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 1-(tert-Butyl)pyrrolidin-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus extends beyond mere procedural steps to explain the underlying principles, ensuring a culture of safety and scientific integrity.

Understanding the Compound: Chemical Profile and Associated Risks

This compound is a substituted lactam, a class of cyclic amides. Its utility in organic synthesis is significant, but its chemical properties necessitate careful handling, particularly concerning waste management. The primary hazards associated with this compound, as outlined in its Safety Data Sheet (SDS), are skin and eye irritation. The tert-butyl group, a bulky, non-polar moiety, influences its solubility and reactivity, which are key considerations for its disposal.

Before handling, it is imperative to be familiar with the compound's specific safety profile.

Table 1: Chemical and Safety Data for this compound

PropertyValueSource
CAS Number 3484-77-3
Molecular Formula C₈H₁₅NO
Molar Mass 141.21 g/mol
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.
GHS Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313

The logic behind stringent disposal protocols is directly linked to these hazard statements. Improper disposal, such as pouring the chemical down the drain, could lead to the corrosion of plumbing infrastructure and, more critically, introduce a persistent and harmful substance into aquatic ecosystems.

The Core Principle: Waste Segregation

The foundational principle of chemical waste management is segregation at the source . Mixing different waste streams is not only a violation of regulatory standards but also a significant safety risk. It can lead to unintended chemical reactions, generating toxic gases, heat, or even explosions.

This compound waste must be classified and handled as non-halogenated organic waste . It should never be mixed with:

  • Halogenated organic waste (e.g., dichloromethane, chloroform).

  • Aqueous waste (acidic or basic).

  • Solid waste (gloves, paper towels, etc., unless they are contaminated).

  • Reactive or oxidizing waste .

This segregation simplifies the final disposal process, which is often incineration. Mixing with non-combustible aqueous waste or materials that produce highly toxic combustion byproducts (like chlorinated solvents) complicates and increases the cost and environmental impact of disposal.

Step-by-Step Disposal Protocol for Liquid Waste

This protocol outlines the standard operating procedure for the accumulation and disposal of liquid this compound waste.

Step 1: Select the Appropriate Waste Container

  • Action: Obtain a clearly labeled, dedicated waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a chemically compatible material, typically high-density polyethylene (HDPE).

  • Rationale: Using a designated and properly vetted container prevents chemical degradation of the container itself, which could lead to leaks.

Step 2: Proper Labeling

  • Action: Immediately upon starting a waste stream, label the container with a "Hazardous Waste" tag. Fill in all required information:

    • Full chemical name: "this compound" (avoiding abbreviations).

    • Concentration or percentage if in a mixture.

    • Associated hazards (e.g., "Irritant").

    • The date accumulation started.

    • Your name, lab number, and contact information.

  • Rationale: Accurate labeling is a regulatory requirement and is critical for emergency responders and waste handlers to assess risks and manage the material correctly.

Step 3: Waste Accumulation

  • Action: Add the this compound waste to the labeled container using a funnel to prevent spills. Keep the container securely capped at all times, except when adding waste.

  • Rationale: An open waste container can release volatile organic compounds (VOCs) into the lab atmosphere, posing an inhalation hazard and violating air quality regulations.

Step 4: Safe Storage

  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be in the same lab where the waste is generated, be under the control of the operator, and provide secondary containment (e.g., a containment tray).

  • Rationale: Secondary containment ensures that any potential leaks from the primary container are captured, preventing environmental contamination and laboratory exposure.

Step 5: Arranging for Disposal

  • Action: Once the container is full (do not exceed 90% capacity to allow for expansion) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), submit a chemical waste pickup request to your EHS department.

  • Rationale: Adhering to fill levels and time limits is crucial for safety and regulatory compliance. Overfilled containers can rupture due to vapor pressure changes.

The entire workflow can be visualized as a decision-making process.

G start Waste Generated: This compound is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid (contaminated debris)? is_liquid->is_solid No liquid_waste Segregate as: Non-Halogenated Organic Liquid Waste is_liquid->liquid_waste Yes solid_waste Segregate as: Contaminated Solid Waste is_solid->solid_waste Yes container Use designated, labeled HDPE waste container. liquid_waste->container solid_waste->container storage Store in secondary containment in a Satellite Accumulation Area. container->storage full Container full or time limit reached? storage->full full->storage No pickup Arrange for pickup by Environmental Health & Safety (EHS). full->pickup Yes end Disposal Complete pickup->end

Caption: Decision workflow for the disposal of this compound waste.

Managing Contaminated Solids and Spill Cleanup

Not all waste is liquid. Gloves, weighing paper, or silica gel contaminated with this compound must also be disposed of correctly.

  • Minimally Contaminated Items: Items with incidental contact (e.g., a contaminated glove) should be double-bagged in clear plastic bags, labeled with the chemical name, and placed in a designated solid waste container for hazardous materials.

  • Grossly Contaminated Items: Materials saturated with the chemical should be placed in the same labeled container as the solid waste.

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels. The absorbent material should then be collected, placed in a sealed and labeled container, and disposed of as hazardous solid waste. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

This systematic approach ensures that all potential sources of contamination are managed under a unified, compliant framework. By adhering to these protocols, we uphold our commitment to safety, environmental stewardship, and the integrity of our scientific pursuits.

References

Navigating the Safe Handling of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe and efficient handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone (also known as N-Boc-2-pyrrolidinone), a key building block in organic synthesis. By moving beyond a simple checklist, we will delve into the rationale behind each safety protocol, ensuring a culture of informed caution and procedural excellence within your laboratory.

Understanding the Hazard Profile of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone

Before any handling procedures can be established, a thorough understanding of the compound's intrinsic hazards is essential. 1-(tert-Butoxycarbonyl)-2-pyrrolidinone is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] This dictates the necessity for stringent personal protective equipment (PPE) protocols to prevent inadvertent exposure.

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS ClassificationPrecautionary Statement
Causes skin irritationSkin Irritation (Category 2)P280: Wear protective gloves/protective clothing.[1]
Causes serious eye irritationEye Irritation (Category 2A)P280: Wear eye protection/face protection.[1]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

The causality behind these classifications lies in the chemical nature of the compound. As a lactam derivative, it can interact with biological tissues, leading to irritation upon contact. The potential for respiratory irritation underscores the importance of handling it in a well-ventilated area to minimize the inhalation of any vapors or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 1-(tert-Butoxycarbonyl)-2-pyrrolidinone. The following table outlines the minimum required PPE, with an explanation of why each is critical.

Table 2: Required Personal Protective Equipment

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards.[1] A face shield may be appropriate for larger quantities or when splashing is a risk.[3]Prevents eye contact, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3] Gloves must be inspected prior to use.[1]Protects the skin from direct contact and potential irritation.[1]
Protective Clothing A lab coat or other protective clothing to prevent skin exposure.[3]Minimizes the risk of accidental skin contact on arms and torso.
Respiratory Protection Not typically required if handled in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a respirator with an appropriate filter may be necessary.Prevents inhalation of vapors or mists that can cause respiratory tract irritation.[1]

The principle of a self-validating system is crucial here. Before each use, visually inspect your PPE for any signs of degradation or damage. This simple step ensures that your primary barrier against chemical exposure is intact and effective.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the risk of accidents and ensures reproducibility. The following diagram and procedural steps outline a safe and efficient process for handling 1-(tert-Butoxycarbonyl)-2-pyrrolidinone from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_sds Review Safety Data Sheet prep_hood->prep_sds handle_weigh Weigh/Measure in Fume Hood prep_sds->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close Securely Close Container handle_transfer->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone.

Preparation
  • Don Appropriate PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as detailed in Table 2.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height to provide adequate airflow.

  • Review Safety Data Sheet (SDS): Always have the most current SDS readily accessible. Briefly review the key safety information before starting work.

Handling
  • Weighing and Measuring: All weighing and measuring of 1-(tert-Butoxycarbonyl)-2-pyrrolidinone should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Transfer: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a spatula for solids or a clean pipette for liquids.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[1]

Cleanup and Disposal
  • Decontamination: Clean any spills immediately with an inert absorbent material.[1] Decontaminate the work surface thoroughly after handling is complete.

  • Waste Disposal: Dispose of waste materials, including empty containers and contaminated absorbents, as hazardous waste in a suitable, labeled container.[1] Do not let the product enter drains.[1] All disposal must be in accordance with local, state, and federal regulations.

  • PPE Removal: Remove PPE in the designated area, avoiding contact with the contaminated outer surfaces. Dispose of single-use items in the appropriate waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure, immediate and correct action is critical.

Table 3: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[3]

An eyewash station and safety shower should be readily accessible in the immediate work area. All laboratory personnel should be trained on their location and proper use.

Storage and Disposal Plan

Storage: Store 1-(tert-Butoxycarbonyl)-2-pyrrolidinone in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.[1]

Disposal: Unused or waste 1-(tert-Butoxycarbonyl)-2-pyrrolidinone must be disposed of as hazardous waste.[1] This should be done through a licensed professional waste disposal service.[1] Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill, if permissible by local regulations.

By adhering to these detailed procedures and understanding the rationale behind them, researchers can confidently and safely utilize 1-(tert-Butoxycarbonyl)-2-pyrrolidinone in their critical work, fostering a laboratory environment where safety and scientific advancement go hand in hand.

References

  • Safety First. (n.d.). Handling 1-Butylpyrrolidin-2-one in Industrial Settings. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butyl-2-pyrrolidinone. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.